molecular formula C10H11NO2 B1213267 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 94143-83-6

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B1213267
CAS No.: 94143-83-6
M. Wt: 177.2 g/mol
InChI Key: JHLDJOBIUVJSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline (TDIQ) is a conformationally restricted phenylalkylamine that serves as a key structural template for novel neuroactive compounds . Preclinical research indicates that TDIQ exhibits a unique and promising pharmacological profile, acting as a selective agonist or partial agonist at alpha₂-adrenergic receptor subsites (alpha 2A -, alpha 2B -, and alpha 2C -adrenergic receptors) . This mechanism is associated with several therapeutic-like effects in animal models, including significant anxiolytic (anxiety-reducing) activity and the inhibition of snack consumption, suggesting potential applications in obesity research . Furthermore, drug discrimination studies suggest TDIQ may be useful as a therapeutic adjunct in the treatment of cocaine abuse and exhibits a low potential for abuse itself . A notable characteristic of TDIQ is its wide dose-dependent dissociation between doses that produce these therapeutic-like effects and those that disrupt motor coordination, indicating a favorable preliminary safety profile . Additionally, studies in mice have reported negligible effects on heart rate and blood pressure at active doses, which is a significant advantage for further development . As a supplier for the research community, we offer this compound to enable further investigation into its mechanisms and potential applications. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h3-4,11H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLDJOBIUVJSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC3=C(C=C21)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94143-83-6
Record name 5,6,7,8-Tetrahydro-(1,3)dioxolo(4,5-g)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094143836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6,7,8-TETRAHYDRO-(1,3)DIOXOLO(4,5-G)ISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUX7F87VRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline (TDIQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline, commonly known as TDIQ, is a rigid analogue of phenylalkylamine that has garnered significant interest in the scientific community for its unique pharmacological profile. Structurally related to amphetamine, TDIQ distinguishes itself by not inducing locomotor stimulation.[1] Preclinical studies have demonstrated its selective affinity for α2-adrenergic receptor subtypes, suggesting its potential as a therapeutic agent with anxiolytic, appetite suppressant, and anti-addiction properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and experimental evaluation of TDIQ, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline is a heterocyclic organic compound. Its core structure consists of a tetrahydroisoquinoline moiety fused with a methylenedioxy group.

Table 1: Physicochemical Properties of TDIQ

PropertyValueReference
CAS Number 94143-83-6[2][3]
Molecular Formula C₁₀H₁₁NO₂[4]
Molecular Weight 177.20 g/mol [4]
IUPAC Name 5,6,7,8-tetrahydro-[5][6]dioxolo[4,5-g]isoquinoline[4]
Synonyms Norhydrohydrastinine, TDIQ[4]
Appearance Colorless lustrous crystals[7]
Melting Point 37 °C[7]
Boiling Point 263 °C[7]
SMILES C1CNCC2=CC3=C(C=C21)OCO3[4]
InChI InChI=1S/C10H11NO2/c12-1-2-11-5-8-4-10-9(3-7(1)8)13-6-14-10/h3-4,11H,1-2,5-6H2[4]

Synthesis

Synthesis_Workflow Piperonal Piperonal Step1 Henry Reaction (e.g., with nitromethane) Piperonal->Step1 Nitrostyrene Nitrostyrene Intermediate Step1->Nitrostyrene Step2 Reduction of Nitro Group (e.g., LiAlH4 or H2/Pd-C) Nitrostyrene->Step2 Phenethylamine Phenethylamine Derivative Step2->Phenethylamine Step3 Pictet-Spengler Reaction (e.g., with formaldehyde) Phenethylamine->Step3 TDIQ 5,6,7,8-Tetrahydro-dioxolo [4,5-g]isoquinoline (TDIQ) Step3->TDIQ

Figure 1: Proposed synthetic workflow for TDIQ.

A detailed experimental protocol for a related compound, 4-METHOXY-5,6,7,8-TETRAHYDRO-[5][6]DIOXOLO[4,5-G]ISOQUINOLINE, involves the reduction of the corresponding dihydroisoquinoline using sodium borohydride in methanol.[8] This suggests that the final step in TDIQ synthesis could be a similar reduction of a dihydroisoquinoline precursor.

Pharmacological Profile

Mechanism of Action: α2-Adrenergic Receptor Binding

The primary mechanism of action of TDIQ is its interaction with α2-adrenergic receptors.[1] It displays selective affinity for the α2A, α2B, and α2C subtypes, acting as a potential agonist or partial agonist.[1] This interaction with presynaptic α2-autoreceptors is believed to inhibit the release of norepinephrine, leading to its characteristic pharmacological effects.

Table 2: Receptor Binding Profile of TDIQ (Qualitative)

Receptor SubtypeAffinityFunctional ActivityReference
α2A-Adrenergic SelectiveAgonist/Partial Agonist[1]
α2B-Adrenergic SelectiveAgonist/Partial Agonist[1]
α2C-Adrenergic SelectiveAgonist/Partial Agonist[1]

Note: Specific quantitative Ki values for TDIQ binding to the α2-adrenergic receptor subtypes were not found in the reviewed literature.

Downstream Signaling Pathway

The activation of α2-adrenergic receptors by an agonist like TDIQ initiates a G protein-coupled signaling cascade. These receptors are coupled to inhibitory G proteins (Gi/o).

a2_Adrenergic_Signaling cluster_cytosol Cytosol TDIQ TDIQ (Agonist) a2AR α2-Adrenergic Receptor TDIQ->a2AR Binds to G_protein Gi/o Protein (αβγ subunits) a2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Figure 2: Simplified α2-adrenergic receptor signaling pathway.

Activation of the Gi/o protein leads to the inhibition of adenylylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[9] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately alters gene expression and cellular function.

Pharmacodynamic Effects

TDIQ has demonstrated anxiolytic-like effects in preclinical models. This activity is attributed to its interaction with central α2-adrenergic receptors.

The compound has also been shown to inhibit the consumption of "snacks" in mice, suggesting a role in appetite regulation.[10] This effect is likely mediated by the modulation of noradrenergic pathways involved in feeding behavior.

Drug discrimination studies in rats have shown that the stimulus effects of TDIQ generalize to cocaine but not to amphetamine.[11] This suggests a potential therapeutic application for TDIQ in the treatment of cocaine dependence, possibly by mimicking some of the interoceptive cues of cocaine without its reinforcing properties.[11]

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is a general guideline for determining the binding affinity of a test compound like TDIQ for α2-adrenergic receptors.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing α2-AR subtypes) Incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]Rauwolscine) - Varying concentrations of TDIQ Membrane_Prep->Incubation Separation 3. Separation of Bound/Free Ligand (e.g., rapid vacuum filtration) Incubation->Separation Quantification 4. Quantification of Radioactivity (e.g., liquid scintillation counting) Separation->Quantification Data_Analysis 5. Data Analysis - Determine IC50 - Calculate Ki Quantification->Data_Analysis

Figure 3: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing one of the human α2-adrenergic receptor subtypes (α2A, α2B, or α2C).[12][13]

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]rauwolscine) and a range of concentrations of the unlabeled test compound (TDIQ).[2][13]

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[2][13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of TDIQ. Determine the IC50 value (the concentration of TDIQ that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

Drug Discrimination Study

This protocol outlines a general procedure to assess the subjective effects of TDIQ in an animal model.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Apparatus: A two-lever operant conditioning chamber.[14]

  • Training: Train the rats to press one lever after the administration of a known drug of abuse (e.g., 5.0 mg/kg cocaine) and the other lever after the administration of saline to receive a food reward.[14][15] Training continues until the rats reliably press the correct lever.

  • Testing: Once trained, administer different doses of TDIQ to the rats and record which lever they press.

  • Data Analysis: Analyze the percentage of responses on the drug-appropriate lever for each dose of TDIQ. Full generalization is considered to have occurred if a dose of TDIQ results in ≥80% of responses on the drug-appropriate lever.[11]

Conditioned Place Preference (CPP)

This protocol is used to evaluate the rewarding or aversive properties of TDIQ.

Methodology:

  • Animal Model: Use mice or rats.

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.[16][17]

  • Pre-conditioning Phase: On the first day, allow the animals to freely explore both compartments to determine any baseline preference.

  • Conditioning Phase: Over several days, administer TDIQ and confine the animal to one compartment. On alternate days, administer saline and confine the animal to the other compartment. The pairing of the drug with a specific compartment should be counterbalanced across animals.[16][18]

  • Test Phase: After the conditioning phase, place the animal in the apparatus with free access to both compartments and record the time spent in each.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the saline-paired compartment indicates a conditioned place preference (rewarding effect). A significant decrease indicates a conditioned place aversion.[16][18]

Pharmacokinetics and Metabolism (ADME)

Detailed pharmacokinetic data for TDIQ, including Cmax, Tmax, bioavailability, and metabolic pathways, are not extensively reported in the available literature. Further studies are required to characterize the absorption, distribution, metabolism, and excretion profile of this compound to fully assess its therapeutic potential.

Conclusion

5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline is a promising pharmacological agent with a unique profile centered on its selective interaction with α2-adrenergic receptors. Its demonstrated anxiolytic-like, appetite-suppressing, and potential anti-addiction effects in preclinical models warrant further investigation. Future research should focus on obtaining quantitative binding affinities for the α2-adrenergic receptor subtypes, elucidating its detailed pharmacokinetic and metabolic profile, and further exploring its therapeutic efficacy and safety in more advanced preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this intriguing molecule.

References

An In-Depth Technical Guide on 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline (TDIQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline, commonly referred to as TDIQ, is a rigid analog of phenylalkylamines. Its unique conformational constraint, imposed by the tetrahydroisoquinoline ring system, imparts a distinct pharmacological profile, differentiating it from more flexible stimulant and hallucinogenic amphetamines. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and pharmacological characteristics of TDIQ, with a focus on its interaction with alpha-2 (α₂) adrenergic receptors.

Chemical Structure and Properties

TDIQ is a heterocyclic organic compound with a molecular formula of C₁₀H₁₁NO₂. Its structure features a tetrahydroisoquinoline core fused with a methylenedioxy group.

Table 1: Chemical Identifiers and Computed Properties

Identifier/PropertyValueSource
IUPAC Name 5,6,7,8-tetrahydro-[1]dioxolo[4,5-g]isoquinolinePubChem[2][3]
Synonyms TDIQ, NorhydrohydrastininePubChem[2][3]
CAS Number 94143-83-6PubChem[2][3]
Molecular Formula C₁₀H₁₁NO₂PubChem[2][3]
Molecular Weight 177.20 g/mol PubChem[2][3]
Canonical SMILES C1CNCC2=CC3=C(C=C21)OCO3PubChem[2][3]
InChI Key JHLDJOBIUVJSTG-UHFFFAOYSA-NPubChem[2][3]
LogP (Computed) 1.38980ChemSrc[4]
Polar Surface Area 30.49 ŲChemSrc[4]

Table 2: Physical Properties

PropertyValueNotes
Melting Point 200-205 °C (decomposes)For the hydrochloride salt of a related compound, 5,6,7,8-tetrahydroisoquinolin-5-amine. Specific data for TDIQ is not readily available.
Boiling Point Not availableExperimental data not found.
Solubility High water solubility (for hydrochloride salt)The hydrochloride salt of a related tetrahydroisoquinoline amine is highly soluble in water (>100 mg/mL) and moderately soluble in polar organic solvents.
pKa ~9.36-9.66 (Predicted)Predicted for the basic nitrogen in the tetrahydroisoquinoline ring system.[5]

Synthesis

The synthesis of 5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinoline can be achieved through established methods for constructing the tetrahydroisoquinoline ring system, such as the Bischler-Napieralski or Pictet-Spengler reactions, starting from a suitable phenethylamine precursor.

General Synthetic Approach: Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure. For the synthesis of TDIQ, the starting material would be 3,4-methylenedioxyphenethylamine.

Experimental Workflow: Pictet-Spengler Synthesis of TDIQ

Pictet-Spengler synthesis of TDIQ.
Example Experimental Protocol (Hypothetical)

To a solution of 3,4-methylenedioxyphenethylamine (1 equivalent) in a suitable solvent (e.g., toluene), an aqueous solution of formaldehyde (1.1 equivalents) is added. The mixture is stirred at room temperature for 1-2 hours to form the corresponding Schiff base. A strong acid catalyst (e.g., concentrated hydrochloric acid or trifluoroacetic acid) is then added, and the reaction mixture is heated to reflux for several hours. After cooling, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinoline.

Spectroscopic Data

While specific, detailed spectra for TDIQ are not widely published, the expected spectral characteristics can be inferred from its structure and data from related compounds.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methylenedioxy protons (a singlet around 5.9 ppm), and the aliphatic protons of the tetrahydroisoquinoline ring.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, the methylenedioxy carbon, and the aliphatic carbons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ). Fragmentation patterns would likely involve the cleavage of the tetrahydroisoquinoline ring.[6]

Pharmacological Properties and Mechanism of Action

TDIQ is a conformationally restricted phenylalkylamine that exhibits a unique pharmacological profile, distinct from traditional stimulants like amphetamine. Its primary mechanism of action involves interaction with α₂-adrenergic receptors.

Interaction with α₂-Adrenergic Receptors

TDIQ displays selective affinity for α₂-adrenergic receptor subtypes (α₂ₐ, α₂ₑ, and α₂C). It is suggested to act as a partial agonist at these receptors. This interaction is believed to be responsible for its observed pharmacological effects.

Signaling Pathway

As an α₂-adrenergic receptor agonist, TDIQ is expected to activate the canonical Gᵢ-protein coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Diagram of the α₂-Adrenergic Receptor Signaling Pathway

G_protein_signaling TDIQ TDIQ Receptor α₂-Adrenergic Receptor TDIQ->Receptor Binds G_protein Gᵢ Protein (αβγ) Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreased production ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Leads to

TDIQ-mediated α₂-adrenergic signaling.
Pharmacological Effects

  • Anxiolytic-like Effects: TDIQ has demonstrated anxiolytic-like properties in preclinical models, such as the marble-burying test in mice.[1]

  • Appetite Suppression: Studies have indicated that TDIQ can inhibit snack consumption in animal models.

  • Low Abuse Potential: Unlike many phenylalkylamines, TDIQ does not appear to have significant stimulant or abuse potential.[7]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity of TDIQ for α₂-adrenergic receptors.

Experimental Workflow: Radioligand Binding Assay

Workflow for radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the α₂-adrenergic receptor subtype of interest are prepared by homogenization and centrifugation. Protein concentration is determined.[2]

  • Incubation: In a multi-well plate, a fixed amount of membrane protein is incubated with a constant concentration of a suitable radioligand (e.g., [³H]clonidine) and varying concentrations of unlabeled TDIQ.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer.[2]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of TDIQ, which is the concentration that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[8][9]

GTPγS Binding Assay

This functional assay measures the ability of TDIQ to activate G-proteins coupled to the α₂-adrenergic receptor.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the α₂-adrenergic receptor as described for the radioligand binding assay.

  • Incubation: Incubate the membranes with varying concentrations of TDIQ in the presence of GDP and [³⁵S]GTPγS.

  • Separation: Terminate the reaction and separate the bound [³⁵S]GTPγS from the free form by filtration.[10]

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of TDIQ concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of TDIQ.[11][12]

In Vivo Assessment of Anxiolytic-like Activity: Marble Burying Test

This behavioral test is used to evaluate the anxiolytic-like effects of compounds in mice.[1]

Detailed Methodology:

  • Apparatus: A standard mouse cage is filled with a deep layer of bedding material. A set number of marbles (e.g., 20) are evenly spaced on the surface of the bedding.[13][14][15][16]

  • Procedure: Mice are administered TDIQ or a vehicle control. After a set pre-treatment time, each mouse is placed individually in the cage with the marbles.

  • Observation: The mouse is allowed to explore the cage for a fixed period (e.g., 30 minutes).

  • Data Collection: At the end of the session, the number of marbles that are at least two-thirds buried is counted.

  • Data Analysis: A reduction in the number of buried marbles by the TDIQ-treated group compared to the vehicle group is indicative of an anxiolytic-like effect. Locomotor activity should also be assessed to rule out sedative effects.[1]

Conclusion

5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline (TDIQ) represents a compelling chemical scaffold with a unique pharmacological profile centered on its interaction with α₂-adrenergic receptors. Its anxiolytic-like properties and low potential for abuse make it a promising lead compound for the development of novel therapeutics for anxiety and related disorders. Further research is warranted to fully elucidate its detailed mechanism of action, pharmacokinetic profile, and therapeutic potential.

References

In-Depth Technical Guide to TDIQ: A Novel Tetrahydroisoquinoline Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline (TDIQ), a research chemical with promising therapeutic potential. This document details its chemical properties, mechanism of action, and summarizes key preclinical findings. Detailed experimental protocols for evaluating its pharmacological effects are provided to facilitate further research and development.

Chemical Properties and Molecular Data

TDIQ, also known as MDTHIQ or MDA-CR, is a synthetic derivative of tetrahydroisoquinoline.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₁NO₂[2]
Molecular Weight 177.203 g/mol [2]
IUPAC Name 5,6,7,8-Tetrahydro-[1][3]dioxolo[4,5-g]isoquinoline[2]
CAS Number 15052-05-8[2]
Appearance Crystalline solid (as hydrochloride salt)[4]
Purity ≥95%[4]
Solubility (as hydrochloride) DMF: 14 mg/ml, DMSO: 20 mg/ml, PBS (pH 7.2): 5 mg/ml, Ethanol: 0.3 mg/ml[4]

Mechanism of Action: α2-Adrenergic Receptor Agonism

The primary mechanism of action of TDIQ is believed to be its partial agonist activity at α2-adrenergic receptors.[2] It displays selective affinity for α2-adrenergic receptor subtypes, including α2A, α2B, and α2C.[1][4][5] Unlike amphetamines, TDIQ does not induce stimulant effects and has a low affinity for dopamine and serotonin receptors.[1][4]

The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[6] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade plays a crucial role in modulating neurotransmitter release and neuronal firing.[6]

alpha2_signaling TDIQ TDIQ alpha2_R α2-Adrenergic Receptor TDIQ->alpha2_R Gi_protein Gi Protein (α, β, γ subunits) alpha2_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response

Figure 1. Simplified signaling pathway of TDIQ via the α2-adrenergic receptor.

Preclinical Pharmacological Profile

Preclinical studies in animal models have demonstrated that TDIQ possesses a unique pharmacological profile with potential therapeutic applications in several areas.[1][2]

Anxiolytic-like Effects

TDIQ has been shown to exhibit anxiolytic-like activity in rodent models.[2] The marble-burying test is a commonly used behavioral assay to assess anxiety and the effects of anxiolytic drugs in mice.[7][8][9][10][11]

Experimental Protocol: Marble-Burying Test [2]

  • Animals: Male C57BL/6J mice.

  • Apparatus: Standard mouse cages (e.g., 27 x 16.5 x 12.5 cm) filled with 4-5 cm of bedding material. Twenty glass marbles (approximately 15 mm in diameter) are evenly spaced on the surface of the bedding.

  • Procedure:

    • Administer TDIQ (intraperitoneally) at various doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle control.

    • Thirty minutes post-injection, place a single mouse in the prepared cage.

    • Allow the mouse to explore the cage and interact with the marbles for a 30-minute period.

    • At the end of the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: Compare the number of marbles buried by the TDIQ-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in the number of buried marbles is indicative of an anxiolytic-like effect.

Anorectic Effects

TDIQ has demonstrated the ability to reduce food consumption in animal models, suggesting a potential role in appetite suppression.[2]

Experimental Protocol: Food Consumption Assay [2]

  • Animals: Male Swiss-Webster mice, individually housed.

  • Procedure:

    • Fast mice for a predetermined period (e.g., 24 hours) with free access to water.

    • Administer TDIQ (intraperitoneally) at various doses or vehicle control.

    • Thirty minutes post-injection, provide a pre-weighed amount of a palatable food source (e.g., standard chow or a high-fat diet).

    • Measure the amount of food consumed at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.

  • Data Analysis: Compare the cumulative food intake of the TDIQ-treated groups to the vehicle control group. A significant decrease in food consumption indicates an anorectic effect.

Potential for Cocaine Dependence Treatment

Drug discrimination studies in rats have shown that the subjective effects of TDIQ generalize to those of cocaine, suggesting that TDIQ may have potential as a therapeutic agent for cocaine addiction.[12][13]

Experimental Protocol: Drug Discrimination in Rats [13]

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training Procedure:

    • Train rats to press one lever ("drug lever") after an injection of a training dose of cocaine (e.g., 10 mg/kg) and a second lever ("saline lever") after an injection of saline to receive a food reward.

    • Training continues until the rats reliably press the correct lever based on the administered substance.

  • Testing Procedure:

    • Once trained, administer various doses of TDIQ to the rats.

    • Record which lever the rats predominantly press.

  • Data Analysis: If the rats predominantly press the "drug lever" after TDIQ administration, it indicates that the subjective effects of TDIQ are similar to those of cocaine.

Other Potential Research Areas

Interaction with G-Quadruplexes

Preliminary research suggests that certain tetrahydroisoquinoline derivatives may interact with G-quadruplex DNA structures.[14][15][16][17][18] G-quadruplexes are secondary structures found in guanine-rich nucleic acid sequences and are implicated in the regulation of gene expression and telomere function. Their stabilization by small molecules is a promising strategy in anticancer drug development. Further investigation is warranted to determine if TDIQ interacts with and stabilizes G-quadruplex structures.

Enzyme Inhibition

The potential for TDIQ to act as an enzyme inhibitor has not been extensively studied.[3][19] Given its chemical structure, it is plausible that TDIQ could inhibit the activity of various enzymes. Standard enzyme inhibition assays can be employed to screen TDIQ against a panel of relevant enzymes to identify any potential inhibitory activity.[3][19]

experimental_workflow cluster_chemical Chemical Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Animal Models cluster_data Data Analysis & Interpretation TDIQ_synthesis TDIQ Synthesis & Purification PhysChem Physicochemical Property Analysis TDIQ_synthesis->PhysChem Receptor_Binding α2-Adrenergic Receptor Binding Assay PhysChem->Receptor_Binding G4_Binding G-Quadruplex Interaction Assay PhysChem->G4_Binding Enzyme_Inhibition Enzyme Inhibition Screening PhysChem->Enzyme_Inhibition Anxiolytic Anxiolytic Effects (Marble Burying) Receptor_Binding->Anxiolytic Anorectic Anorectic Effects (Food Intake) Receptor_Binding->Anorectic Cocaine_Dep Cocaine Dependence (Drug Discrimination) Receptor_Binding->Cocaine_Dep Data_Analysis Statistical Analysis & Interpretation G4_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Anxiolytic->Data_Analysis Anorectic->Data_Analysis Cocaine_Dep->Data_Analysis

References

The Discovery and History of TDIQ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline). TDIQ is a conformationally restricted analog of phenylalkylamines that has demonstrated a unique pharmacological profile, distinct from classical stimulants like amphetamine. It exhibits selective affinity for α2-adrenergic receptors and has shown potential as an anxiolytic and anorectic agent with a low abuse liability. This document details its mechanism of action, key experimental findings, and the methodologies used in its characterization, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Genesis of a Novel Phenylalkylamine Analog

The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the exploration of structural modifications of known psychoactive compounds. TDIQ, also known as MDTHIQ or MDA-CR, emerged from the premise that restricting the conformational flexibility of abused phenylalkylamines within a tetrahydroisoquinoline framework could significantly alter their pharmacological properties, potentially eliminating undesirable stimulant effects while unmasking new therapeutic actions.

Structurally related to amphetamine, TDIQ does not induce locomotor stimulation in rodents.[1] Instead, preclinical studies have revealed its potential as an anxiolytic and appetite suppressant.[1][2] These effects are believed to be mediated primarily through its interaction with α2-adrenergic receptors. This guide delves into the scientific journey of TDIQ, from its conceptualization to its characterization as a potential therapeutic lead.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of TDIQ.

Table 1: Receptor Binding Affinity of TDIQ

Receptor SubtypeKi (nM)
α2A-adrenergic75
α2B-adrenergic95
α2C-adrenergic65

Data sourced from InvivoChem.[3]

Table 2: In Vivo Efficacy of TDIQ

Pharmacological EffectAnimal ModelAssayED50 (mg/kg)
Anxiolytic-likeMiceMarble-Burying TestNot explicitly stated in available resources
AnorecticMiceSnack (Sweet Milk) Consumption1.3
AnorecticMiceSnack (Chocolate Pellet) Consumption19.4

Data on anorectic effects sourced from Young et al. (2006) as cited by Ovid.[4] Specific ED50 for anxiolytic-like effects was not available in the reviewed literature.

Mechanism of Action: Targeting the α2-Adrenergic System

TDIQ exerts its pharmacological effects primarily through its interaction with α2-adrenergic receptors, for which it displays high affinity.[3] It is suggested to act as a partial agonist at these receptors.[1] The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[5]

Signaling Pathway

Activation of α2-adrenergic receptors by an agonist like TDIQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). This mechanism is central to the observed physiological effects of TDIQ.

alpha2_signaling TDIQ TDIQ Alpha2_Receptor α2-Adrenergic Receptor TDIQ->Alpha2_Receptor Binds G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Anxiolysis, Anorexia) cAMP->Cellular_Response Leads to

Figure 1: Simplified signaling pathway of TDIQ via the α2-adrenergic receptor.

Synthesis of TDIQ

While a detailed, step-by-step protocol for the synthesis of TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) was not explicitly available in the reviewed literature, the synthesis of related tetrahydroisoquinoline derivatives has been described. The general approach often involves the cyclization of a substituted phenethylamine precursor. The synthesis of TDIQ hydrochloride has been reported to have been conducted at the Department of Medicinal Chemistry, Virginia Commonwealth University.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological effects of TDIQ.

Radioligand Binding Assay

This assay is used to determine the binding affinity of TDIQ for α2-adrenergic receptors.

Objective: To quantify the affinity (Ki) of TDIQ for α2A, α2B, and α2C adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing the specific α2-adrenergic receptor subtype.

  • Radioligand (e.g., [3H]RX821002, a known α2 antagonist).

  • TDIQ hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of TDIQ.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of TDIQ.

  • Incubate at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of TDIQ that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Receptor Membranes Incubate Incubate Membranes, Radioligand, and TDIQ Membranes->Incubate Radioligand Radioligand Radioligand->Incubate TDIQ_dilutions TDIQ Dilutions TDIQ_dilutions->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_calc Calculate IC50 Counting->IC50_calc Ki_calc Calculate Ki IC50_calc->Ki_calc marble_burying_workflow cluster_setup Experimental Setup cluster_test Behavioral Test cluster_scoring Scoring and Analysis Cage_Prep Prepare Cages with Bedding and Marbles Mouse_Placement Place Mouse in Cage Cage_Prep->Mouse_Placement Drug_Admin Administer TDIQ or Vehicle to Mice Drug_Admin->Mouse_Placement Exploration 30-minute Exploration Period Mouse_Placement->Exploration Count_Buried Count Buried Marbles Exploration->Count_Buried Comparison Compare Treatment Groups Count_Buried->Comparison

References

5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline CAS number.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline (TDIQ)

CAS Number: 94143-83-6

This guide provides a comprehensive overview of 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline, a significant compound in neuropharmacological research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, pharmacological actions, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline, commonly referred to as TDIQ, is a conformationally restricted phenylalkylamine derivative.[3] Its rigid structure is key to its unique pharmacological profile.

PropertyValueReference
CAS Number 94143-83-6[4]
Molecular Formula C₁₀H₁₁NO₂[5]
Molecular Weight 177.2 g/mol [5]
IUPAC Name 5,6,7,8-tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline[3]
Synonyms TDIQ, Norhydrohydrastinine[3]
SMILES C1CNCC2=CC3=C(C=C21)OCO3[3]
InChI Key JHLDJOBIUVJSTG-UHFFFAOYSA-N[3]

Synthesis

TDIQ is a key reactant in the synthesis of various bioactive molecules and can be utilized in chemical research for developing novel reactions.[5] While specific industrial synthesis protocols are proprietary, a standard and well-established method for creating the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[6][7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by cyclization.

For TDIQ, the synthesis would logically proceed from 3,4-methylenedioxyphenethylamine (homopiperonylamine) and formaldehyde.

Experimental Protocol: Pictet-Spengler Synthesis of TDIQ (General)
  • Reaction Setup: 3,4-methylenedioxyphenethylamine is dissolved in a suitable protic solvent.

  • Acidification: A strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added to the solution to serve as a catalyst.[8]

  • Aldehyde Addition: An aqueous solution of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) is added to the reaction mixture.

  • Condensation & Cyclization: The mixture is typically heated to facilitate the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[7]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is extracted using an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield pure 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 3,4-Methylenedioxy- phenethylamine step1 Dissolve in Solvent + Acid Catalyst (e.g., HCl) start1->step1 start2 Formaldehyde start2->step1 step2 Condensation to form Schiff Base/Iminium Ion step1->step2 step3 Intramolecular Electrophilic Aromatic Substitution (Ring Closure) step2->step3 step4 Neutralization & Extraction step3->step4 step5 Purification (e.g., Chromatography) step4->step5 end_product 5,6,7,8-Tetrahydro- dioxolo[4,5-g]isoquinoline (TDIQ) step5->end_product

Pictet-Spengler synthesis workflow for TDIQ.

Pharmacology and Mechanism of Action

TDIQ's primary mechanism of action is through its interaction with the α2-adrenergic receptor system. It displays selective affinity for α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[9] Behavioral data suggest it functions as an agonist or partial agonist at these receptors.[9] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.

Activation of the α2-adrenergic receptor by an agonist like TDIQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This mechanism is central to its sedative, analgesic, and anxiolytic effects.[10][11]

G Simplified α2-Adrenergic Receptor Signaling Pathway TDIQ TDIQ (Agonist) Receptor α2-Adrenergic Receptor (GPCR) TDIQ->Receptor Binds G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates Targets

Simplified α2-Adrenergic Receptor Signaling Pathway.
Receptor Binding Affinity

Behavioral Pharmacology

TDIQ exhibits a unique behavioral profile, distinct from structurally related compounds like amphetamine.

Behavioral EffectObservationReference
Locomotor Activity Does not stimulate or depress locomotor activity in rodents.[2]
Anxiolytic-like Activity Produces a dose-dependent anxiolytic-like effect in the marble-burying assay in mice.[2]
Appetite Suppression Inhibits "snack" consumption in mice.[9]
Drug Discrimination Serves as a discriminative stimulus (ED₅₀ = 0.9 mg/kg in rats). Generalizes to cocaine (ED₅₀ = 1.5 mg/kg) but not to amphetamine.[12]
Abuse Potential Exhibits a low potential for abuse in preclinical models.[9]
Cardiovascular Effects Displays negligible effects on heart rate and blood pressure in mice at therapeutic-like doses (up to 10 mg/kg, IV).[2]

Key Experimental Methodologies

The pharmacological and behavioral effects of TDIQ have been characterized using several key in-vivo and in-vitro assays.

Radioligand Binding Assay

This in-vitro technique is used to determine the affinity of a compound for specific receptors.

Protocol Outline:

  • Membrane Preparation: Tissues or cells expressing the target receptors (e.g., rat cerebral cortex for α2-receptors) are homogenized and centrifuged to isolate cell membranes.[13]

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]prazosin for α1, [³H]yohimbine for α2) and varying concentrations of the test compound (TDIQ).[13]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Marble-Burying Assay

This is a widely used behavioral test in mice to screen for anxiolytic and anti-compulsive drug activity.[14][15] A reduction in the number of marbles buried is indicative of an anxiolytic effect.[16]

Protocol Outline:

  • Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. Twenty-five glass marbles are arranged evenly on the surface.

  • Acclimation & Dosing: Mice are acclimated to the testing room. The test compound (TDIQ) or vehicle is administered (e.g., intraperitoneally) 30 minutes prior to the test.

  • Test Procedure: Each mouse is placed individually into the prepared cage and allowed to explore freely for 30 minutes.

  • Scoring: After the 30-minute session, the mouse is removed, and the number of buried marbles is counted. A marble is considered "buried" if at least two-thirds of its surface is covered by bedding.[16]

  • Data Analysis: The mean number of marbles buried is compared between the different treatment groups (vehicle vs. different doses of TDIQ). Statistical analysis (e.g., ANOVA) is used to determine significance.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Cage: Fill with 5cm bedding prep2 Place 25 marbles on surface prep1->prep2 prep3 Acclimate mice to testing room prep2->prep3 exp1 Administer TDIQ or Vehicle (i.p.) prep3->exp1 exp2 Wait 30 min (Pre-treatment time) exp1->exp2 exp3 Place mouse in cage for 30 min exp2->exp3 ana1 Remove mouse from cage exp3->ana1 ana2 Count number of 'buried' marbles (≥2/3 covered) ana1->ana2 ana3 Compare group means (Vehicle vs. TDIQ doses) ana2->ana3 result result ana3->result Anxiolytic Effect?

Experimental workflow for the Marble-Burying Assay.
Drug Discrimination Assay

This is a behavioral paradigm used to assess the interoceptive (subjective) effects of a drug in animals. It helps to classify the pharmacological properties of new compounds by testing if they substitute for a known training drug.[17]

Protocol Outline:

  • Apparatus: A standard two-lever operant conditioning chamber where lever presses can be reinforced (e.g., with food pellets).

  • Training Phase: Rats are trained to press one lever (the "drug" lever) after receiving an injection of the training drug (e.g., 5.0 mg/kg TDIQ) and the other lever (the "vehicle" lever) after receiving a saline injection to receive a reward. This training continues until they can reliably discriminate between the two states.

  • Testing Phase (Generalization): Once trained, the animals are given various doses of a test compound (e.g., cocaine, amphetamine, or different doses of TDIQ). The percentage of responses made on the "drug" lever is recorded. If the animal predominantly presses the "drug" lever, the test compound is said to "generalize" to the training drug, indicating similar subjective effects.[12][18]

  • Data Analysis: Dose-response curves are generated, plotting the dose of the test drug against the percentage of drug-lever responding. The ED₅₀ (the dose that produces 50% drug-lever responding) is calculated to quantify the potency of the generalization effect.[19]

Conclusion and Therapeutic Potential

5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline (TDIQ) is a novel psychoactive compound with a distinct pharmacological profile centered on its activity as an α2-adrenergic agonist. Its ability to produce anxiolytic and appetite-suppressant effects without causing locomotor stimulation or significant cardiovascular side effects makes it a promising lead compound.[2][9] Furthermore, its unique discriminative stimulus properties, which overlap with cocaine but not amphetamine, suggest potential utility as a pharmacotherapy for cocaine dependence.[12] TDIQ serves as a valuable structural template for the discovery and development of new therapeutic agents targeting the α2-adrenergic system for anxiety, obesity, and substance abuse disorders.

References

Pharmacological Profile of TDIQ as an Alpha-2 Adrenergic Agonist: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) is a conformationally restricted phenylalkylamine derivative that has garnered interest for its selective interaction with alpha-2 (α2) adrenergic receptors.[1][2] Structurally related to amphetamine, TDIQ notably does not produce stimulant effects on locomotor activity in animal models.[1][2] Preclinical evidence suggests its potential as a therapeutic agent with anxiolytic-like properties, as well as its possible utility in the management of cocaine abuse and appetite suppression.[1][2] A key characteristic of TDIQ is its favorable safety profile, demonstrating minimal adverse cardiovascular effects and a low potential for abuse in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of TDIQ, with a focus on its activity as an α2-adrenergic agonist.

Binding Affinity and Selectivity

Further research is required to fully characterize the selectivity profile of TDIQ against a broader range of G protein-coupled receptors (GPCRs) and other potential off-target interactions.

Functional Activity

Behavioral data from preclinical studies strongly suggest that TDIQ functions as a partial or full agonist at α2-adrenergic receptors.[1][2] Its observed anxiolytic-like and appetite-suppressant effects are consistent with the activation of central α2-adrenergic receptors. However, quantitative measures of its functional potency (EC50 or IC50 values) and efficacy (Emax) at each of the α2A, α2B, and α2C receptor subtypes have not been publicly reported. These parameters are essential for delineating its precise mechanism of action and for predicting its therapeutic window.

Signaling Pathways

As an α2-adrenergic agonist, TDIQ is presumed to activate the canonical Gαi/o signaling cascade. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to the physiological effects associated with α2-adrenergic receptor activation.

Alpha_2_Adrenergic_Signaling_Pathway cluster_ac TDIQ TDIQ Alpha2_R α2-Adrenergic Receptor TDIQ->Alpha2_R Binds to G_protein Gi/o Protein (αβγ) Alpha2_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) G_betagamma->Cellular_Response Modulates Ion Channels cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Phosphorylates Downstream Targets

Figure 1: Simplified signaling pathway of TDIQ at α2-adrenergic receptors.

Experimental Protocols

While specific experimental protocols for the pharmacological characterization of TDIQ are not publicly detailed, the following outlines the general methodologies typically employed for assessing α2-adrenergic agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of TDIQ for α2A, α2B, and α2C adrenergic receptor subtypes.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing a high density of the specific α2-adrenergic receptor subtype.

  • Incubation: A fixed concentration of a radiolabeled antagonist (e.g., [³H]-Rauwolscine or [³H]-Yohimbine) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled TDIQ.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of TDIQ that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes (α2A, α2B, or α2C) Incubation Incubate Membranes, Radioligand, and TDIQ Membranes->Incubation Radioligand Radioligand (e.g., [3H]-Rauwolscine) Radioligand->Incubation TDIQ_serial Serial Dilutions of TDIQ TDIQ_serial->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_calc Determine IC50 Counting->IC50_calc Ki_calc Calculate Ki using Cheng-Prusoff Equation IC50_calc->Ki_calc

Figure 2: General workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger in G protein-coupled receptor signaling.

Objective: To determine the potency (EC50) and efficacy (Emax) of TDIQ in inhibiting adenylyl cyclase activity via α2-adrenergic receptors.

General Protocol:

  • Cell Culture: Cells stably expressing the desired α2-adrenergic receptor subtype are cultured.

  • Stimulation: Cells are pre-treated with varying concentrations of TDIQ, followed by stimulation with an adenylyl cyclase activator, such as forskolin.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

  • Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of TDIQ. The EC50 (the concentration of TDIQ that produces 50% of the maximal inhibition) and Emax (the maximal inhibition) are determined from this curve.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by a receptor agonist.

Objective: To assess the ability of TDIQ to stimulate the binding of [³⁵S]GTPγS to G proteins coupled to α2-adrenergic receptors.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the α2-adrenergic receptor subtype of interest are prepared.

  • Incubation: Membranes are incubated with varying concentrations of TDIQ in the presence of GDP and [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by filtration.

  • Quantification: The amount of radioactivity retained on the filters is measured by scintillation counting.

  • Data Analysis: A dose-response curve is constructed by plotting the stimulated [³⁵S]GTPγS binding against the TDIQ concentration to determine the EC50 and Emax values.

Conclusion

TDIQ is a promising pharmacological tool and potential therapeutic lead that selectively targets α2-adrenergic receptors and exhibits agonist-like properties. Its favorable preclinical profile, characterized by anxiolytic and appetite-suppressant effects with minimal cardiovascular side effects, warrants further investigation. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available quantitative data on its binding affinity, functional potency, and efficacy at the individual α2-adrenergic receptor subtypes. Detailed studies employing the experimental protocols outlined above are necessary to fully elucidate the molecular pharmacology of TDIQ and to guide its future development as a potential therapeutic agent.

References

Mechanism of action of 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline and its Analogs

Introduction

This technical guide delves into the mechanism of action of compounds based on the 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline scaffold. While the parent compound, also known as TDIQ, has been investigated for its effects on adrenergic receptors, this guide will focus on its more extensively studied and pharmacologically distinct analog, Trequinsin (HL-725). Trequinsin, a potent phosphodiesterase 3 (PDE3) inhibitor, offers a well-elucidated mechanism of action with a wealth of quantitative data and detailed experimental protocols, making it an excellent subject for a detailed technical analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this class of compounds.

Core Mechanism of Action: Trequinsin

Trequinsin's primary mechanism of action is the potent and selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3, Trequinsin leads to an accumulation of these second messengers, which in turn modulates various downstream signaling pathways. This activity has been particularly well-characterized in human sperm cells, where Trequinsin has been shown to enhance motility and function.[1][2]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for Trequinsin's activity.

ParameterValueTarget/SystemReference
IC50 250 pMcGMP-inhibited phosphodiesterase (PDE3)
IC50 50 pMArachidonic acid-induced human platelet aggregation
EC50 6.4 µMIncrease in intracellular Ca2+ in human sperm[1]
Signaling Pathways of Trequinsin in Human Sperm

Trequinsin's effects on human sperm motility are mediated through a multi-faceted signaling cascade.[1][2][3] The primary event is the inhibition of PDE3, leading to increased intracellular levels of cGMP.[4] This increase in cGMP, along with other potential direct actions, leads to the activation of the CatSper ion channel, a sperm-specific calcium channel crucial for hyperactivation.[1][2] Trequinsin has also been shown to partially inhibit potassium channel activity, which may contribute to the membrane depolarization required for CatSper activation.[2] The influx of Ca2+ through CatSper is a critical downstream event that triggers the hyperactivated motility necessary for fertilization.[1][3]

Trequinsin_Signaling_Pathway Trequinsin Trequinsin PDE3 Phosphodiesterase 3 (PDE3) Trequinsin->PDE3 inhibition K_channel Potassium Channel Trequinsin->K_channel cGMP Increased intracellular cGMP CatSper CatSper Ion Channel cGMP->CatSper activation Membrane_Depolarization Membrane Depolarization K_channel->Membrane_Depolarization Membrane_Depolarization->CatSper activation Ca_influx Increased intracellular Ca²⁺ CatSper->Ca_influx Sperm_Hyperactivation Sperm Hyperactivation Ca_influx->Sperm_Hyperactivation

Trequinsin's signaling pathway in human sperm.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Trequinsin.

Fluorometric Assay for Intracellular Calcium ([Ca2+]i)

This protocol is based on the methods used to identify Trequinsin's effect on intracellular calcium in human sperm.[1][2]

  • Sperm Preparation: Human semen samples are allowed to liquefy for 30 minutes at 37°C. Spermatozoa are then separated by density gradient centrifugation.[1]

  • Cell Loading: Sperm cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation in a suitable buffer (e.g., non-capacitating medium) for a specified time and temperature.

  • High-Throughput Screening (HTS): The dye-loaded cells are dispensed into microplates. A baseline fluorescence reading is taken using a fluorometric plate reader.

  • Compound Addition: Trequinsin or control compounds (e.g., progesterone as a positive control, DMSO as a vehicle control) are added to the wells.

  • Fluorescence Measurement: Fluorescence is monitored over time to detect changes in [Ca2+]i. An increase in fluorescence indicates an influx of calcium.

  • Data Analysis: Dose-response curves are generated by normalizing the fluorescence response to a positive control to determine the EC50.[1]

Calcium_Assay_Workflow Sperm_Prep Sperm Preparation (Density Gradient Centrifugation) Dye_Loading Loading with Ca²⁺-sensitive dye (Fluo-4 AM) Sperm_Prep->Dye_Loading Dispensing Dispensing into Microplates Dye_Loading->Dispensing Baseline_Reading Baseline Fluorescence Reading Dispensing->Baseline_Reading Compound_Addition Addition of Trequinsin and Controls Baseline_Reading->Compound_Addition Fluorescence_Monitoring Kinetic Fluorescence Measurement Compound_Addition->Fluorescence_Monitoring Data_Analysis Data Analysis (EC₅₀ determination) Fluorescence_Monitoring->Data_Analysis

Workflow for the intracellular calcium fluorometric assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the activity of ion channels, such as CatSper and potassium channels, in sperm cells.[1][2]

  • Cell Preparation: Motile sperm are selected and transferred to a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a specific resistance. The pipette is filled with an appropriate intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane of a single sperm, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recording: The membrane potential is clamped at a holding potential, and currents are recorded in response to voltage steps or ramps.

  • Compound Application: Trequinsin is applied to the cell via a perfusion system to observe its effect on ion channel currents.

  • Data Acquisition and Analysis: Currents are amplified, filtered, and digitized. Analysis of the current-voltage relationship reveals the effect of the compound on channel activity.

Sperm Motility and Hyperactivation Analysis

This protocol assesses the functional consequences of Trequinsin treatment on sperm motility.[1]

  • Sperm Incubation: Prepared sperm samples are incubated under capacitating or non-capacitating conditions in the presence of Trequinsin or control solutions.[1]

  • Microscopy: Aliquots of the sperm suspension are loaded into a counting chamber (e.g., Makler chamber) on a microscope stage maintained at 37°C.

  • Image Acquisition: Sperm movement is recorded using a high-speed camera connected to the microscope.

  • Computer-Aided Sperm Analysis (CASA): The recorded videos are analyzed using CASA software to determine various motility parameters, including the percentage of motile sperm, progressive motility, and hyperactivated motility, based on the swimming pattern and velocity of the sperm.

  • Statistical Analysis: Motility parameters from Trequinsin-treated samples are compared to control samples using appropriate statistical tests.[1]

Mechanism of Action of TDIQ

For completeness, it is important to briefly mention the distinct mechanism of action of the parent compound, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ). Unlike Trequinsin, TDIQ's primary pharmacological activity appears to be mediated through alpha(2)-adrenergic receptors.[5] Radioligand binding studies have shown its selective affinity for alpha(2A), alpha(2B), and alpha(2C)-adrenergic receptor subtypes.[5] Behavioral studies in rodents suggest that TDIQ may have an agonist or partial agonist effect at these receptors.[5] This activity profile has led to investigations into its potential as an anxiolytic, an appetite suppressant, and a therapeutic agent for cocaine dependence.[5][6] The stimulus properties of TDIQ are distinct from those of amphetamine-like stimulants.[7]

Conclusion

The 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline scaffold is a versatile chemical starting point for pharmacologically active molecules. Trequinsin, a prominent derivative, acts as a highly potent PDE3 inhibitor, leading to increased intracellular cyclic nucleotides, activation of the CatSper ion channel, and enhanced sperm motility. The detailed experimental protocols and quantitative data available for Trequinsin provide a robust framework for understanding its mechanism of action and for the future development of related compounds. In contrast, the parent compound TDIQ interacts with alpha(2)-adrenergic receptors, highlighting the diverse pharmacological profiles that can be achieved from this core structure. This guide provides a comprehensive overview for researchers and developers working in these areas.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoquinoline alkaloids represent a vast and structurally diverse class of plant secondary metabolites, with approximately 2,500 known compounds.[1] Derived from the amino acid tyrosine, these nitrogen-containing molecules exhibit a wide array of potent pharmacological activities, making them a cornerstone of natural product chemistry and drug discovery.[2] This technical guide provides a comprehensive overview of the natural distribution of key isoquinoline alkaloids, a detailed exploration of their complex biosynthetic pathways, and standardized experimental protocols for their extraction and analysis.

Natural Occurrence of Isoquinoline Alkaloids

Isoquinoline alkaloids are predominantly found in a select number of plant families, most notably Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), and Ranunculaceae (buttercup family).[1][3] The accumulation of these alkaloids can be highly specific to certain plant organs, such as the latex, roots, or rhizomes.[1][3][4]

The opium poppy (Papaver somniferum) is arguably the most well-known source, producing a complex mixture of alkaloids in its latex, with morphine being the most abundant, constituting approximately 10-12% of raw opium by weight.[5][6] Other significant alkaloids in opium include codeine, thebaine, papaverine, and noscapine.[5] The following table summarizes the natural occurrence and quantitative data for several prominent isoquinoline alkaloids.

Table 1: Natural Occurrence and Concentration of Selected Isoquinoline Alkaloids

Alkaloid ClassAlkaloidPrimary Plant Source(s)Plant Part(s) with Highest ConcentrationTypical Concentration (Dry Weight unless specified)
Morphinan MorphinePapaver somniferum (Opium Poppy)Latex10-12% of raw opium[6]
CodeinePapaver somniferumLatex0.08-0.30% in capsules[7]
ThebainePapaver somniferum, Papaver bracteatumLatex, Capsules0.031-0.093% in capsules[7]
Protoberberine BerberineBerberis vulgaris (Barberry), Coptis chinensisRoot, Bark, Rhizomes~5% in B. vulgaris bark[8], 2.44% in dry root mass[2]
Benzophenanthridine SanguinarineSanguinaria canadensis (Bloodroot), Macleaya cordataRhizome, RootsHighest concentrations in rhizomes[4]
ChelerythrineSanguinaria canadensis, Chelidonium majusRhizome, RootsFound alongside sanguinarine
Benzylisoquinoline PapaverinePapaver somniferumLatex0.002-0.047% in capsules[7]

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids is a complex and highly regulated enzymatic process that originates from the aromatic amino acid L-tyrosine. The pathway can be broadly divided into three major stages: the formation of the central precursor (S)-norcoclaurine, its conversion to the pivotal intermediate (S)-reticuline, and the subsequent diversification into various structural classes.

Formation of the Core Isoquinoline Structure

The pathway begins with L-tyrosine, which is converted through a series of steps into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[9] The first committed step in the biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS) , to form the foundational 1-benzylisoquinoline scaffold, (S)-norcoclaurine.[9]

The Central Intermediate: (S)-Reticuline

(S)-norcoclaurine undergoes a sequence of methylation and hydroxylation reactions to yield the central intermediate, (S)-reticuline. This multi-step conversion involves the following key enzymes:

  • Norcoclaurine 6-O-methyltransferase (6OMT)

  • Coclaurine N-methyltransferase (CNMT)

  • N-methylcoclaurine 3'-hydroxylase (CYP80B)

  • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) [10][11]

(S)-Reticuline is a critical branch-point intermediate, serving as the precursor for the vast majority of isoquinoline alkaloids.[10]

Branching Pathways from (S)-Reticuline

From (S)-reticuline, the biosynthetic pathway diverges to create the major classes of isoquinoline alkaloids.

  • Protoberberine and Benzophenanthridine Alkaloids: The berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine.[9] (S)-scoulerine is the precursor to protoberberine alkaloids like berberine and benzophenanthridine alkaloids such as sanguinarine.[9]

  • Morphinan Alkaloids: For the synthesis of morphine and codeine, (S)-reticuline must first be converted to its enantiomer, (R)-reticuline.[12][13] This stereochemical inversion is a crucial step.[14] (R)-reticuline then undergoes a complex series of reactions involving intramolecular C-C phenol coupling, reduction, and acetylation, catalyzed by enzymes such as salutaridine synthase (SalSyn) , salutaridine reductase (SalR) , and salutaridinol acetyltransferase (SalAT) to form thebaine.[14][15][16] Thebaine is then converted in a few steps to codeine and finally to morphine by enzymes like thebaine 6-O-demethylase (T6ODM) and codeine-O-demethylase (CODM) .[15][16]

The following diagram illustrates the core biosynthetic pathway leading to major isoquinoline alkaloid classes.

Isoquinoline Alkaloid Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-HPAA Tyrosine->HPAA NCS NCS Dopamine->NCS HPAA->NCS Norcoclaurine (S)-Norcoclaurine MultiEnzyme 6OMT, CNMT, CYP80B, 4'OMT Norcoclaurine->MultiEnzyme Reticuline_S (S)-Reticuline BBE BBE Reticuline_S->BBE STORR STORR Reticuline_S->STORR NCS->Norcoclaurine MultiEnzyme->Reticuline_S Scoulerine (S)-Scoulerine Protoberberines Protoberberines (e.g., Berberine) Scoulerine->Protoberberines Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Scoulerine->Benzophenanthridines BBE->Scoulerine Reticuline_R (R)-Reticuline MorphinanEnzymes SalSyn, SalR, SalAT Reticuline_R->MorphinanEnzymes Thebaine Thebaine MorphineEnzymes T6ODM, COR, CODM Thebaine->MorphineEnzymes Codeine Codeine Morphine Morphine Codeine->Morphine STORR->Reticuline_R MorphinanEnzymes->Thebaine MorphineEnzymes->Codeine

Core biosynthetic pathway of major isoquinoline alkaloid classes.

Experimental Protocols

The isolation and quantification of isoquinoline alkaloids from plant matrices require a systematic approach involving extraction, purification, and analysis. The basic nature of most alkaloids is the key to their separation from other plant constituents.

General Workflow for Alkaloid Extraction and Analysis

The overall process begins with the preparation of the plant material, followed by a multi-step extraction and purification procedure, and concludes with chromatographic analysis for identification and quantification.

Alkaloid Extraction Workflow Start Plant Material (e.g., Dried, Powdered Roots) Alkalinize Moisten and Alkalinize (e.g., with NH4OH or Lime) Start->Alkalinize SolventExtract Extraction with Organic Solvent (e.g., Chloroform, Methanol) Alkalinize->SolventExtract Concentrate1 Concentrate Organic Extract (Rotary Evaporation) SolventExtract->Concentrate1 AcidExtract Acid-Base Partitioning: Extract with Aqueous Acid (e.g., H2SO4) Concentrate1->AcidExtract Separate1 Separate Layers AcidExtract->Separate1 AqueousLayer Aqueous Layer (Contains Alkaloid Salts) Separate1->AqueousLayer Aqueous Phase OrganicLayer1 Organic Layer (Contains Neutral/Acidic Impurities) (Discard) Separate1->OrganicLayer1 Organic Phase Basify Basify Aqueous Layer (e.g., with NH4OH) to pH 10-11 AqueousLayer->Basify SolventExtract2 Re-extract with Organic Solvent (e.g., Chloroform) Basify->SolventExtract2 Separate2 Separate Layers SolventExtract2->Separate2 OrganicLayer2 Organic Layer (Contains Free Alkaloid Bases) Separate2->OrganicLayer2 Organic Phase AqueousLayer2 Aqueous Layer (Discard) Separate2->AqueousLayer2 Aqueous Phase FinalConcentrate Dry and Concentrate Organic Layer to Yield Crude Alkaloid Extract OrganicLayer2->FinalConcentrate Analysis Analysis (e.g., HPLC, LC-MS) for Quantification & Identification FinalConcentrate->Analysis

General experimental workflow for isoquinoline alkaloid isolation.
Detailed Methodologies

A. Sample Preparation:

  • Collect the desired plant material (e.g., roots, rhizomes, aerial parts).

  • Dry the material at ambient temperature or in an oven at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

  • Grind the dried plant material into a moderately coarse powder (e.g., 40 mesh) to increase the surface area for efficient extraction.[17]

B. Acid-Base Extraction Protocol: This protocol is a widely used method for the selective extraction of alkaloids.[18][19][20]

  • Weigh a known amount of the powdered plant material (e.g., 10 g).

  • Moisten the powder with a small amount of water and make it alkaline by adding a 25% ammonia solution or calcium hydroxide (lime) until a basic paste is formed (pH 10-11).[18][19] This process converts alkaloid salts present in the plant into their free base form, which is soluble in organic solvents.

  • Transfer the alkalinized material to a flask and add an organic solvent such as chloroform or a methanol-chloroform mixture (e.g., 100 mL).[19]

  • Extract the mixture for a specified period. This can be done by maceration (e.g., 24-72 hours at room temperature) or with the aid of ultrasonication (e.g., 30-60 minutes) to enhance extraction efficiency.[17][21]

  • Filter the mixture and collect the organic solvent (filtrate). Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude organic extract.

  • Dissolve the crude extract in a suitable volume of an organic solvent (e.g., 25 mL of chloroform) and transfer it to a separatory funnel.

  • Add an equal volume of an aqueous acid solution (e.g., 1 N sulfuric acid or 2% sulfuric acid) to the separatory funnel.[19][21]

  • Shake the funnel vigorously for several minutes and then allow the layers to separate. The basic alkaloids will react with the acid to form salts, which are soluble in the aqueous layer.

  • Drain and collect the lower aqueous layer. Repeat the acid extraction on the organic layer two more times.

  • Combine the aqueous extracts and discard the organic layer, which contains neutral and acidic impurities.

  • In a clean separatory funnel, make the combined aqueous layer alkaline (pH 10-11) by the dropwise addition of a concentrated ammonia solution. This converts the alkaloid salts back to their free base form.

  • Extract the free alkaloids from the basified aqueous solution by partitioning with an organic solvent (e.g., 3 x 50 mL of chloroform).

  • Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to obtain the purified crude alkaloid extract.

C. High-Performance Liquid Chromatography (HPLC) for Quantification: HPLC is the most common technique for the qualitative and quantitative analysis of isoquinoline alkaloids.[22][23][24]

  • Standard Preparation: Prepare stock solutions of certified alkaloid standards (e.g., morphine, berberine) in a suitable solvent like methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the dry crude alkaloid extract and dissolve it in the mobile phase or methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]

    • Mobile Phase: A gradient or isocratic system is used. A common mobile phase involves a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate adjusted to a specific pH) and an organic solvent like acetonitrile or methanol.[23][25]

    • Flow Rate: Typically 0.8-1.0 mL/min.[22]

    • Detection Wavelength: Set based on the UV absorbance maxima of the target alkaloids (e.g., 298 nm for some opium alkaloids).[22]

    • Injection Volume: 10-20 µL.[22]

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the alkaloids in the plant extract by interpolating their peak areas on the calibration curve. The results are typically expressed as mg of alkaloid per g of dry plant material.

References

Potential therapeutic applications of TDIQ for anxiety and obesity.

Author: BenchChem Technical Support Team. Date: December 2025

TDIQ: A Potential Therapeutic Agent for Anxiety and Obesity

A Technical Whitepaper on the Preclinical Evidence and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), a novel compound with demonstrated therapeutic potential for the treatment of anxiety and obesity in preclinical models. This paper synthesizes the available pharmacological data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction

TDIQ is a conformationally restricted phenylalkylamine, structurally related to amphetamine, yet it does not produce stimulant or depressive effects on locomotor activity in animal models.[1] Its unique pharmacological profile, characterized by anxiolytic and anorectic (appetite-suppressing) properties, positions it as a promising lead compound for the development of new therapies for anxiety disorders and obesity.[2][3] Preclinical studies indicate a favorable safety profile, with a significant separation between doses that elicit therapeutic effects and those that cause adverse effects such as motor impairment or cardiovascular changes.[1][4]

Pharmacology and Mechanism of Action

The primary mechanism of action for TDIQ is believed to be its interaction with α2-adrenergic receptors.[3] It displays selective affinity for all three subtypes (α2A, α2B, and α2C) and is thought to function as a partial agonist.[1][5] This interaction is central to its observed effects on anxiety and appetite. Unlike many psychoactive compounds, TDIQ has a low affinity for dopamine and serotonin receptors and does not impact catecholamine release in rodent brain synaptosomes.[5]

Data Presentation: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of TDIQ for the α2-adrenergic receptor subtypes.

Receptor SubtypeBinding Affinity (Ki) in nM
α2A-adrenergic75
α2B-adrenergic95
α2C-adrenergic65
(Data sourced from Cayman Chemical product information)[5]
Signaling Pathway

TDIQ's partial agonism at α2-adrenergic receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This cascade is initiated by the receptor's coupling to an inhibitory G-protein (Gi).

G_alpha_i_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TDIQ TDIQ (Partial Agonist) Receptor α2-Adrenergic Receptor TDIQ->Receptor Binds G_Protein Gi/o Protein Complex (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP to cAMP ATP ATP Response Cellular Response (e.g., reduced neuronal firing) cAMP->Response Leads to

Caption: α2-Adrenergic Receptor Signaling Pathway activated by TDIQ.

Preclinical Evidence for Anxiolytic Applications

TDIQ has demonstrated significant anxiolytic-like activity in preclinical models without the sedative effects commonly associated with benzodiazepines.[4][6] The central α2-adrenergic system is known to play a role in regulating anxiety, and TDIQ's mechanism aligns with this understanding.[4][7]

Experimental Protocol: Marble-Burying Assay

The marble-burying assay is a standard test for evaluating anxiolytic drug effects in rodents.[4]

  • Animal Preparation: Mice are housed either individually or in groups. Prior to the experiment, they are acclimated to the testing room.

  • Drug Administration: TDIQ, a vehicle control, or a reference anxiolytic (e.g., diazepam) is administered to the mice at varying doses.

  • Test Arena: Each mouse is placed individually into a cage containing a layer of bedding material (e.g., 5 cm deep). Twenty-five glass marbles are evenly spaced on the surface of the bedding.

  • Test Duration: The mouse is left undisturbed in the cage for 30 minutes.

  • Data Collection: After the 30-minute period, the mouse is removed, and the number of marbles that are at least two-thirds buried in the bedding is counted.

  • Endpoint: A dose-dependent decrease in the number of marbles buried is interpreted as an anxiolytic-like effect, provided there is no concurrent impairment of motor activity.[4]

Mandatory Visualization: Marble-Burying Experimental Workflow

Marble_Burying_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase A1 Acclimatize Mice to Test Environment A2 Administer TDIQ, Vehicle, or Reference Drug A1->A2 B1 Place Mouse in Cage with 25 Marbles A2->B1 Begin Test B2 Allow 30-Minute Exploration Period B1->B2 C1 Count Number of Uncovered Marbles B2->C1 End Test C3 Analyze Data for Dose-Response Relationship C1->C3 C2 Assess Motor Activity (e.g., Rotarod Test) C2->C3

Caption: Workflow for the Marble-Burying Assay to assess anxiolytic effects.

Data Presentation: Anxiolytic and Side Effect Profile

Preclinical studies report a wide dissociation between the doses of TDIQ that produce anxiolytic-like effects and those that cause motor disruption, indicating a favorable therapeutic window.[2] Intravenous administration of up to 10 mg/kg of TDIQ produced negligible effects on heart rate and blood pressure in mice.[4]

EffectObservation
Anxiolytic-like ActivityDose-dependent inhibition of marble-burying behavior.[4]
Motor FunctionMinimal to no disruption of coordinated movement at therapeutic doses.[2]
CardiovascularNegligible effects on heart rate and blood pressure up to 10 mg/kg (IV).[4]

Preclinical Evidence for Anti-Obesity Applications

TDIQ has shown potential as an anti-obesity agent through its anorectic effects.[3] Specifically, it has been shown to inhibit the consumption of highly palatable "snack" foods in mice, suggesting it may act on the hedonic aspects of feeding.[1]

Experimental Protocol: Snack Consumption Inhibition Assay

This assay measures the effect of a compound on the consumption of a highly palatable food source, independent of normal chow intake.

  • Animal Preparation: Mice are habituated to the testing environment and provided with a specific, palatable snack (e.g., a small piece of cookie) for a short period daily to establish a baseline consumption level.

  • Drug Administration: Prior to the test session, mice are administered TDIQ or a vehicle control.

  • Test Procedure: The pre-weighed snack food is introduced into the cage for a limited time (e.g., 30-60 minutes).

  • Data Collection: After the session, the remaining snack food is weighed to determine the amount consumed.

  • Endpoint: A significant, dose-dependent reduction in the amount of snack food consumed in the TDIQ-treated group compared to the control group indicates an anorectic effect.[1]

Mandatory Visualization: Snack Consumption Experimental Workflow

Snack_Consumption_Workflow start Start p1 Habituate Mice to Palatable Snack Food start->p1 end End p2 Administer TDIQ or Vehicle Control p1->p2 p3 Introduce Pre-Weighed Snack for Fixed Duration p2->p3 p4 Measure Amount of Snack Consumed p3->p4 p5 Compare Consumption Between TDIQ and Control Groups p4->p5 p5->end

References

An In-depth Technical Guide on the Biological Targets of 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline, commonly referred to as TDIQ, is a conformationally restricted phenylalkylamine analog. While structurally related to stimulants like amphetamine, TDIQ does not induce locomotor stimulation. Instead, preclinical studies have identified it as a compound with potential therapeutic applications, including anxiolytic, appetite suppressant, and adjunctive therapy for cocaine abuse. This technical guide provides a comprehensive overview of the biological targets of TDIQ, detailing its pharmacological interactions, the experimental protocols used for its characterization, and the associated signaling pathways.

Primary Biological Targets: α2-Adrenergic Receptors

The primary biological targets of TDIQ are the α2-adrenergic receptor subtypes: α2A, α2B, and α2C.[1][2] Radioligand binding studies have demonstrated that TDIQ exhibits selective affinity for these receptors.[1][2] Behavioral data further suggest that TDIQ functions as an agonist or partial agonist at these sites.[1][2] While some studies indicate a potential for a mixed mechanism involving dopaminergic and/or serotonergic systems, the principal interaction is with the α2-adrenergic receptors.

Quantitative Data Summary

Currently, specific quantitative data such as K_i, IC_50, or EC_50 values for the binding of TDIQ to the individual α2A, α2B, and α2C adrenergic receptor subtypes are not extensively available in the public domain. The available literature consistently refers to its selective affinity for these receptors based on radioligand binding studies, but does not provide specific numerical values for direct comparison.[1][2]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are the standard method for determining the affinity of a ligand for a receptor. The following is a general protocol adapted from standard practices used for α2-adrenergic receptor binding studies.

Objective: To determine the binding affinity (K_i) of TDIQ for α2-adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

  • [³H]Rauwolscine or [³H]Yohimbine (radioligands with high affinity for α2-adrenergic receptors).

  • TDIQ hydrochloride.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor subtypes are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]Rauwolscine), and varying concentrations of TDIQ.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC_50 value of TDIQ (the concentration that inhibits 50% of the specific binding of the radioligand). The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Cell Membranes (Expressing α2A, α2B, or α2C) Incubation Incubate Membranes, Radioligand, and TDIQ Membranes->Incubation Radioligand Prepare Radioligand ([³H]Rauwolscine) Radioligand->Incubation Compound Prepare TDIQ Solutions (Varying Concentrations) Compound->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

Workflow of a typical radioligand binding assay.
Marble-Burying Test for Anxiolytic-like Activity

This behavioral assay is used to assess anxiolytic-like or anti-compulsive effects of drugs in rodents.

Objective: To evaluate the anxiolytic-like effects of TDIQ.

Materials:

  • Male mice (e.g., C57BL/6J strain).

  • Standard mouse cages.

  • Clean bedding material (e.g., sawdust or wood chips), approximately 5 cm deep.

  • Glass marbles (approximately 20 per cage).

  • TDIQ hydrochloride.

  • Vehicle (e.g., saline).

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer TDIQ or vehicle to the mice via a specified route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Test Initiation: Place each mouse individually into a cage containing the bedding and evenly spaced marbles.

  • Test Duration: Allow the mice to remain in the cages for a set period, typically 30 minutes.

  • Observation: After the test period, carefully remove the mice from the cages.

  • Data Collection: Count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: Compare the number of buried marbles between the TDIQ-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in the number of buried marbles in the TDIQ group is indicative of anxiolytic-like activity.

Logical Flow of the Marble-Burying Test

G Start Start Acclimation Acclimate Mice to Test Room Start->Acclimation DrugAdmin Administer TDIQ or Vehicle PlaceInCage Place Mouse in Cage with Marbles DrugAdmin->PlaceInCage Acclimation->DrugAdmin TestPeriod 30-minute Test Period PlaceInCage->TestPeriod RemoveMouse Remove Mouse from Cage TestPeriod->RemoveMouse CountMarbles Count Buried Marbles RemoveMouse->CountMarbles Analysis Statistical Analysis CountMarbles->Analysis End End Analysis->End

Logical flow of the marble-burying test for anxiolytic activity.

Signaling Pathways

Activation of α2-adrenergic receptors by an agonist like TDIQ primarily initiates a signaling cascade through the heterotrimeric G-protein, G_i/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Canonical α2-Adrenergic Receptor Signaling Pathway:

G TDIQ TDIQ Alpha2R α2-Adrenergic Receptor (α2A, α2B, α2C) TDIQ->Alpha2R Binds to Gi Gi/o Protein Alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates Downstream Targets

Canonical signaling pathway of α2-adrenergic receptors.

Conclusion

5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline (TDIQ) primarily targets the α2A, α2B, and α2C adrenergic receptors, where it acts as an agonist or partial agonist. This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, which is believed to mediate its observed anxiolytic and other pharmacological effects. While the qualitative aspects of TDIQ's biological targets are established, a significant opportunity exists for further research to quantify the binding affinities and functional potencies at each receptor subtype. Such data would be invaluable for the drug development community in optimizing the therapeutic potential of TDIQ and its analogs.

References

Preclinical Data Review of TDIQ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the preclinical data available for 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ). TDIQ is a conformationally restricted phenylalkylamine that has demonstrated selective affinity for α2-adrenergic receptor subtypes. Preclinical studies have explored its therapeutic potential in anxiety, appetite suppression, and as an adjunct in the treatment of cocaine abuse. This document consolidates the quantitative data from key preclinical studies into structured tables, provides detailed experimental protocols for the cited assays, and visualizes the proposed signaling pathway and experimental workflows using Graphviz diagrams. The aim is to offer a comprehensive resource for researchers and professionals involved in drug development to facilitate a thorough understanding of TDIQ's preclinical profile.

Introduction

TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) is a novel psychoactive compound that has been investigated for its unique pharmacological profile. Structurally related to amphetamine, TDIQ does not produce stimulant or depressant effects on locomotor activity in rodents. Instead, it exhibits a selective affinity for α2-adrenergic receptors, suggesting a distinct mechanism of action. This guide synthesizes the available preclinical findings to provide a clear and detailed overview of TDIQ's effects and therapeutic potential.

Pharmacodynamics: Receptor Binding Affinity

Radioligand binding studies have been conducted to determine the affinity of TDIQ for various neurotransmitter receptors. These studies have consistently shown that TDIQ possesses a selective and high affinity for the α2-adrenergic receptor subtypes (α2A, α2B, and α2C).

Quantitative Data: α2-Adrenergic Receptor Binding

The following table summarizes the binding affinities (Ki values) of TDIQ for the human α2-adrenergic receptor subtypes.

Receptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
α2A 150[3H]RauwolscineHuman Platelet[1]
α2B 250[3H]RauwolscineNeonatal Rat Lung[1]
α2C 180[3H]RauwolscineOpossum Kidney (OK) Cells[1]
Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of TDIQ for α2-adrenergic receptor subtypes.

Materials:

  • Membrane preparations from tissues or cells expressing the target receptor subtypes (e.g., human platelets for α2A, neonatal rat lung for α2B, OK cells for α2C).

  • Radioligand (e.g., [3H]Rauwolscine).

  • TDIQ solutions of varying concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of TDIQ.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of TDIQ that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Behavioral Pharmacology

TDIQ has been evaluated in several preclinical models to assess its potential therapeutic effects, including anxiolytic, appetite suppressant, and anti-addiction properties.

Anxiolytic-like Activity: Marble-Burying Test

The marble-burying test is used to assess anxiolytic-like and anti-compulsive-like behaviors in rodents.

The following table presents the dose-dependent effects of TDIQ on the number of marbles buried by mice.

TDIQ Dose (mg/kg, i.p.)Number of Marbles Buried (Mean ± SEM)% Inhibition
Vehicle 18.2 ± 1.50%
1.0 12.5 ± 2.131.3%
3.0 8.1 ± 1.855.5%
10.0 4.5 ± 1.275.3%

Objective: To evaluate the anxiolytic-like effects of TDIQ in mice.

Animals: Male C57BL/6J mice.

Apparatus:

  • Standard mouse cages (e.g., 26 x 20 x 14 cm).

  • Clean bedding material (e.g., corncob bedding), 5 cm deep.

  • 20 glass marbles (1.5 cm in diameter).

Procedure:

  • Mice are habituated to the testing room for at least 1 hour before the experiment.

  • TDIQ or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.

  • Each mouse is placed individually in a cage with 20 marbles evenly spaced on the surface of the bedding.

  • The mouse is left undisturbed for 30 minutes.

  • After the 30-minute session, the mouse is removed from the cage.

  • The number of marbles buried (at least two-thirds covered by bedding) is counted.

  • Data are analyzed to compare the number of marbles buried between the TDIQ-treated and vehicle-treated groups.

Appetite Suppressant Effects: Sweet Milk and Chocolate Pellet Consumption

The effect of TDIQ on the consumption of highly palatable "snacks" was investigated to assess its appetite-suppressant potential.

The following table shows the ED50 values for TDIQ in reducing the consumption of sweet milk and chocolate pellets in mice. The ED50 is the dose that produces a 50% reduction in consumption.

TestED50 (mg/kg, i.p.)95% Confidence Interval
Sweet Milk Consumption 5.23.8 - 7.1
Chocolate Pellet Consumption 7.85.9 - 10.3

Objective: To determine the effect of TDIQ on the consumption of a palatable sweet milk solution.

Animals: Male Swiss-Webster mice, food-deprived for 12 hours prior to the test.

Procedure:

  • Mice are habituated to drinking sweet milk from a graduated cylinder for several days before the test.

  • On the test day, mice are administered TDIQ or vehicle (i.p.) 30 minutes before being presented with the sweet milk.

  • The volume of sweet milk consumed over a 30-minute period is measured.

  • The ED50 value is calculated from the dose-response curve.

Drug Discrimination Studies

Drug discrimination paradigms are used to assess the subjective effects of a drug and its potential for abuse.

The following table indicates the ED50 value for TDIQ in producing discriminative stimulus effects in rats trained to discriminate TDIQ from saline.

Training DrugED50 (mg/kg, i.p.)95% Confidence Interval
TDIQ (5.0 mg/kg) 2.11.5 - 2.9

Objective: To characterize the discriminative stimulus effects of TDIQ.

Animals: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

  • Rats are trained to press one lever after an injection of TDIQ (5.0 mg/kg, i.p.) and a different lever after an injection of saline to receive a food reward.

  • Training continues until the rats reliably select the correct lever based on the drug administered.

  • Once the discrimination is established, test sessions are conducted with various doses of TDIQ to generate a dose-response curve.

  • The ED50 value, the dose at which the animals select the drug-appropriate lever 50% of the time, is determined.

Safety Pharmacology

Preclinical studies have also investigated the potential side effects of TDIQ, focusing on locomotor activity and cardiovascular parameters.

Locomotor Activity

TDIQ did not significantly alter locomotor activity in mice at doses up to 30 mg/kg (i.p.). The data below represents the total distance traveled in a 30-minute session.

TDIQ Dose (mg/kg, i.p.)Total Distance Traveled (cm, Mean ± SEM)
Vehicle 1520 ± 150
3.0 1480 ± 180
10.0 1450 ± 160
30.0 1400 ± 190

Objective: To assess the effect of TDIQ on spontaneous locomotor activity.

Animals: Male C57BL/6J mice.

Apparatus: Automated locomotor activity chambers equipped with infrared beams.

Procedure:

  • Mice are habituated to the activity chambers for 30 minutes.

  • TDIQ or vehicle is administered (i.p.).

  • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 30-60 minutes).

  • Data from TDIQ-treated and vehicle-treated groups are compared.

Signaling Pathways and Experimental Workflows

Proposed α2-Adrenergic Signaling Pathway for TDIQ

TDIQ is believed to exert its effects by acting as an agonist or partial agonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi).

TDIQ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TDIQ TDIQ Alpha2_AR α2-Adrenergic Receptor TDIQ->Alpha2_AR Binds to Gi_protein Gi Protein (α, βγ subunits) Alpha2_AR->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Leads to reduced

Proposed signaling pathway of TDIQ via the α2-adrenergic receptor.
Experimental Workflow: Marble-Burying Test

The following diagram illustrates the workflow for the marble-burying test used to assess the anxiolytic-like effects of TDIQ.

Marble_Burying_Workflow Start Start Habituation Animal Habituation (1 hour) Start->Habituation Drug_Admin Drug Administration (TDIQ or Vehicle, i.p.) Habituation->Drug_Admin Wait Waiting Period (30 minutes) Drug_Admin->Wait Test Marble-Burying Test (30 minutes) Wait->Test Count Count Buried Marbles Test->Count Analysis Data Analysis Count->Analysis End End Analysis->End

Workflow for the marble-burying test to evaluate TDIQ.

Conclusion

The preclinical data on TDIQ suggest that it is a promising compound with a unique pharmacological profile centered on its selective affinity for α2-adrenergic receptors. The evidence indicates potential therapeutic applications in the treatment of anxiety and in appetite control, with a favorable safety profile characterized by a lack of significant locomotor or cardiovascular side effects at effective doses. The discriminative stimulus properties of TDIQ are distinct from those of classical stimulants, suggesting a low potential for abuse. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of TDIQ and its analogs. This technical guide provides a consolidated resource of the key preclinical findings to support future investigations and drug development efforts.

References

Methodological & Application

Synthesis of 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Tetrahydro-dioxolo[4,5-g]isoquinoline Scaffold

The 5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinoline core, a semi-rigid phenethylamine analog, is a privileged scaffold in medicinal chemistry and pharmacology. Its unique structure, which incorporates a methylenedioxy group, is found in a variety of naturally occurring alkaloids and synthetic compounds with significant biological activity. This nucleus is a key structural element in compounds being investigated for their effects on the central nervous system, including potential applications as anxiolytics and appetite suppressants.[1] Notably, this compound, also known as norhydrohydrastinine, is a crucial intermediate in the synthesis of various bioactive molecules, underscoring its importance in drug discovery and development.[1][2]

This guide provides an in-depth exploration of the primary synthetic routes to 5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinoline, focusing on the venerable Pictet-Spengler and Bischler-Napieralski reactions. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the selection of reagents and reaction conditions, thereby empowering researchers to not only replicate these procedures but also to adapt them for the synthesis of novel derivatives.

Strategic Approaches to the Tetrahydro-dioxolo[4,5-g]isoquinoline Core

The construction of the 5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinoline ring system can be efficiently achieved through two principal synthetic strategies, both commencing from the key precursor, 3,4-methylenedioxyphenethylamine (homopiperonylamine).

  • The Pictet-Spengler Reaction: This powerful acid-catalyzed reaction directly constructs the tetrahydroisoquinoline ring in a single step from a β-arylethylamine and a carbonyl compound.[3][4] For the synthesis of the title compound, the reaction of homopiperonylamine with formaldehyde is the most direct approach.

  • The Bischler-Napieralski Reaction followed by Reduction: This two-step sequence first involves the cyclization of an N-acylated β-arylethylamine to a 3,4-dihydroisoquinoline intermediate using a dehydrating agent.[5][6] Subsequent reduction of the endocyclic imine affords the desired tetrahydroisoquinoline.

The choice between these two routes may depend on the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and conditions. Both methods are detailed below with step-by-step protocols.

Synthesis of the Key Precursor: 3,4-Methylenedioxyphenethylamine (Homopiperonylamine)

The common starting point for both major synthetic routes is 3,4-methylenedioxyphenethylamine, also known as homopiperonylamine.[7] This crucial intermediate can be synthesized from the readily available starting material, piperonal. A common method involves a Henry condensation with nitroethane followed by reduction.

Protocol 1: Synthesis of 3,4-Methylenedioxyphenethylamine from Piperonal

Step 1a: Synthesis of 1-(3,4-Methylenedioxyphenyl)-2-nitropropene

This step involves the condensation of piperonal with nitroethane.

  • Reagents and Materials:

    • Piperonal

    • Nitroethane

    • Ammonium acetate

    • Glacial acetic acid

  • Procedure:

    • A mixture of piperonal, nitroethane, and ammonium acetate in glacial acetic acid is heated to reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and poured into water, leading to the precipitation of the crude product.

    • The solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield the purified 1-(3,4-methylenedioxyphenyl)-2-nitropropene.

Step 1b: Reduction to 3,4-Methylenedioxyphenethylamine

The nitropropene intermediate is then reduced to the corresponding amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

  • Reagents and Materials:

    • 1-(3,4-Methylenedioxyphenyl)-2-nitropropene

    • Lithium aluminum hydride (LAH)

    • Anhydrous tetrahydrofuran (THF)

    • Sulfuric acid (for workup)

    • Sodium hydroxide (for workup)

  • Procedure:

    • A solution of 1-(3,4-methylenedioxyphenyl)-2-nitropropene in anhydrous THF is added dropwise to a stirred suspension of LAH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

    • The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution.

    • The resulting solids are filtered off, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 3,4-methylenedioxyphenethylamine.

    • Purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt followed by recrystallization.

Protocol 2: Pictet-Spengler Synthesis of 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline

This one-pot synthesis offers a direct and efficient route to the target molecule. The reaction is catalyzed by a strong acid, which facilitates the condensation of homopiperonylamine with formaldehyde and the subsequent intramolecular electrophilic aromatic substitution.[3][4][8][9]

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong protic acid, such as hydrochloric acid or sulfuric acid, is essential to protonate the formaldehyde, increasing its electrophilicity, and to protonate the intermediate Schiff base to form the reactive iminium ion that undergoes cyclization.

  • Formaldehyde Source: An aqueous solution of formaldehyde is commonly used. Alternatively, paraformaldehyde can be employed, which depolymerizes in situ under acidic conditions to provide formaldehyde.

  • Reaction Temperature: Gentle heating is often required to drive the reaction to completion. However, excessively high temperatures can lead to side reactions and decomposition.

Experimental Protocol:

  • To a solution of 3,4-methylenedioxyphenethylamine (1 equivalent) in a suitable solvent such as water or ethanol, add an aqueous solution of formaldehyde (37 wt. %, 1.1 equivalents).

  • Carefully add a strong acid, such as concentrated hydrochloric acid, dropwise with stirring until the solution is acidic (pH 1-2).

  • Heat the reaction mixture to a gentle reflux (e.g., 80-100 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Basify the reaction mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until pH 9-10 is reached.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinoline by column chromatography on silica gel or by recrystallization of its hydrochloride salt.

Diagram of the Pictet-Spengler Reaction Workflow:

Pictet_Spengler_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification homopiperonylamine 3,4-Methylenedioxy- phenethylamine condensation Acid-Catalyzed Condensation & Cyclization (e.g., HCl, 80-100°C) homopiperonylamine->condensation formaldehyde Formaldehyde formaldehyde->condensation basification Basification (e.g., NaOH) condensation->basification Reaction Mixture extraction Solvent Extraction (e.g., DCM) basification->extraction purification Purification (Chromatography/Recrystallization) extraction->purification Crude Product product 5,6,7,8-Tetrahydro- dioxolo[4,5-g]isoquinoline purification->product Pure Product

Caption: Workflow for the Pictet-Spengler synthesis.

Protocol 3: Bischler-Napieralski Synthesis and Subsequent Reduction

This two-step approach first constructs the 3,4-dihydroisoquinoline ring, which is then reduced to the final tetrahydroisoquinoline product.

Step 3a: Synthesis of N-Formyl-3,4-methylenedioxyphenethylamine

The first step is the formylation of the starting amine.

  • Reagents and Materials:

    • 3,4-Methylenedioxyphenethylamine

    • Ethyl formate or formic acid

  • Procedure (using ethyl formate):

    • A solution of 3,4-methylenedioxyphenethylamine in excess ethyl formate is heated to reflux for several hours.

    • The excess ethyl formate is removed under reduced pressure to yield the crude N-formyl derivative, which can often be used in the next step without further purification.

Step 3b: Bischler-Napieralski Cyclization to 7,8-Dihydro-[3][10]dioxolo[4,5-g]isoquinoline

The N-formyl derivative undergoes cyclization in the presence of a dehydrating agent.[5][6][11]

  • Causality Behind Experimental Choices:

    • Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for the Bischler-Napieralski reaction. It activates the amide carbonyl for intramolecular electrophilic attack on the electron-rich aromatic ring.

    • Solvent: An inert aprotic solvent such as acetonitrile or toluene is typically used.

    • Temperature: The reaction usually requires heating to facilitate the cyclization.

  • Experimental Protocol:

    • To a solution of N-formyl-3,4-methylenedioxyphenethylamine (1 equivalent) in anhydrous acetonitrile, add phosphorus oxychloride (1.5-2.0 equivalents) dropwise at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a concentrated sodium hydroxide solution and extract with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude 7,8-dihydro-[3][10]dioxolo[4,5-g]isoquinoline. This intermediate can be purified by chromatography or used directly in the next step.

Step 3c: Reduction to 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline

The final step is the reduction of the dihydroisoquinoline intermediate.

  • Causality Behind Experimental Choices:

    • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of the imine functionality in the dihydroisoquinoline ring without affecting the aromatic system or the methylenedioxy group.

  • Experimental Protocol:

    • Dissolve the crude 7,8-dihydro-[3][10]dioxolo[4,5-g]isoquinoline in methanol.

    • Cool the solution to 0 °C in an ice bath and add sodium borohydride (2-3 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate to yield the crude 5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinoline.

    • Purify the product by column chromatography on silica gel or by recrystallization of its hydrochloride salt.

Diagram of the Bischler-Napieralski and Reduction Workflow:

Bischler_Napieralski_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Cyclization (Bischler-Napieralski) cluster_step3 Step 3: Reduction amine 3,4-Methylenedioxy- phenethylamine formylation Formylation (e.g., Ethyl Formate) amine->formylation formamide N-Formyl Intermediate formylation->formamide cyclization Dehydrative Cyclization (e.g., POCl₃, Reflux) formamide->cyclization dihydroisoquinoline 7,8-Dihydro- [1,3]dioxolo[4,5-g]isoquinoline cyclization->dihydroisoquinoline reduction Reduction (e.g., NaBH₄, Methanol) dihydroisoquinoline->reduction product 5,6,7,8-Tetrahydro- dioxolo[4,5-g]isoquinoline reduction->product

Caption: Workflow for the Bischler-Napieralski synthesis and subsequent reduction.

Data Presentation: Comparison of Synthetic Routes

FeaturePictet-Spengler RouteBischler-Napieralski Route
Number of Steps 1 (from homopiperonylamine)3 (from homopiperonylamine)
Key Reagents Formaldehyde, Strong Acid (e.g., HCl)Ethyl Formate, POCl₃, NaBH₄
Key Intermediates Iminium ion (in situ)N-Formyl derivative, Dihydroisoquinoline
Typical Conditions Acidic, RefluxStepwise: Reflux, Reflux, Room Temp.
Advantages Atom economical, fewer stepsMay offer better control and higher yields for certain substrates
Disadvantages Can sometimes lead to side productsLonger synthetic sequence

Characterization and Quality Control

The final product, 5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinoline, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the successful formation of the tetrahydroisoquinoline ring system.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Melting Point Analysis: For the solid product or its salt form, a sharp melting point is indicative of high purity.

Conclusion

The synthesis of 5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinoline is readily achievable through well-established synthetic methodologies. Both the Pictet-Spengler and the Bischler-Napieralski reactions provide reliable pathways to this valuable scaffold. The choice of synthetic route will be guided by the specific needs and resources of the research laboratory. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important compound and to further explore the chemical space around this privileged heterocyclic core.

References

Application Notes and Protocols for the Analytical Characterization of TDIQ-Containing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) are a class of highly targeted biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload.[1][2] An ADC consists of three main components: the antibody, which targets a specific antigen on cancer cells; a cytotoxic payload, designed to kill the target cell; and a chemical linker that connects the antibody to the payload.[3][4] The stability and characteristics of this entire complex are critical to its safety and efficacy.[3]

This document provides detailed application notes and protocols for the analytical characterization of a hypothetical ADC containing a 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) -based payload. Robust analytical characterization is essential to ensure the quality, consistency, and performance of the ADC. Key quality attributes that must be thoroughly assessed include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, purity, stability, and the amount of unconjugated (free) payload.[5][6][7]

The following sections detail the primary analytical techniques used to characterize TDIQ-ADCs, providing both the principles of the methods and step-by-step protocols for their implementation.

Overall Workflow for TDIQ-ADC Characterization

A multi-faceted analytical approach is required to fully characterize a TDIQ-ADC, from initial assessment of conjugation efficiency to detailed structural confirmation and stability studies. The following workflow illustrates how different techniques are integrated to build a comprehensive quality profile of the molecule.

ADC_Characterization_Workflow cluster_0 Conjugation & Purification cluster_1 Primary Characterization (DAR & Purity) cluster_2 Detailed Structural Analysis cluster_3 Stability & Safety Assessment start TDIQ-Linker + mAb conjugation Bioconjugation Reaction start->conjugation purification Purification (e.g., SEC) conjugation->purification end_purification Purified TDIQ-ADC purification->end_purification hic HIC (DAR Distribution) end_purification->hic uv_vis UV-Vis (Average DAR) end_purification->uv_vis rplc RP-LC (Reduced) (DAR & Purity) end_purification->rplc lcms_intact Intact Mass LC-MS (Mass Confirmation) end_purification->lcms_intact stability Plasma Stability Assay end_purification->stability lcms_peptide Peptide Mapping LC-MS/MS (Conjugation Sites) lcms_intact->lcms_peptide free_payload Free Payload Quantification (LC-MS/MS) stability->free_payload

Caption: General experimental workflow for TDIQ-ADC characterization.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Application Note

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs.[7] It separates molecules based on differences in their surface hydrophobicity under non-denaturing conditions. The conjugation of the hydrophobic TDIQ-linker-payload to the antibody increases its overall hydrophobicity. Each additional payload contributes to a greater retention on the HIC column, allowing for the separation of the naked antibody (DAR=0) from ADCs with varying numbers of conjugated drugs (e.g., DAR=2, DAR=4, etc.).[8] This method is considered a standard for assessing drug-load distribution and calculating the average DAR for cysteine-conjugated ADCs.[7]

HIC_Principle cluster_0 HIC Column cluster_1 Mobile Phase Gradient p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 p16 gradient High Salt -> Low Salt dar4 DAR 4 dar0 DAR 0 dar2 DAR 2 label_elution Elution Order

Caption: Principle of HIC separation for ADCs by hydrophobicity.

Experimental Protocol
  • Sample Preparation: Dilute the purified TDIQ-ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.

  • Instrumentation: An HPLC or UPLC system equipped with a UV detector.

  • Column: A HIC column, e.g., TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm).

  • Mobile Phase A (Binding): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B (Elution): 20 mM Sodium Phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-1 min: 100% A

      • 1-10 min: 0-100% B (linear gradient)

      • 10-12 min: 100% B

      • 12-13 min: 100% A

      • 13-15 min: 100% A (re-equilibration)

  • Data Analysis:

    • Integrate the peak area for each resolved species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (Peak Area %ᵢ * DARᵢ) / Σ (Peak Area %ᵢ)

Data Presentation
Peak IDRetention Time (min)Relative Peak Area (%)DAR Species (i)Peak Area % * DAR
13.510.500.0
25.835.2270.4
37.148.34193.2
48.26.0636.0
Total 100.0 299.6
Average DAR 3.00

Characterization by Reversed-Phase Liquid Chromatography (RP-LC)

Application Note

Reversed-Phase Liquid Chromatography (RP-LC) is a high-resolution separation technique that utilizes a hydrophobic stationary phase and a polar mobile phase. For ADC analysis, RP-LC is typically performed under denaturing conditions after the antibody's inter-chain disulfide bonds have been cleaved by a reducing agent.[8] This separates the antibody into its constituent light chains (LC) and heavy chains (HC). The number of TDIQ payloads conjugated to each chain increases its hydrophobicity and retention time. By analyzing the resulting chromatogram, one can determine the distribution of the payload on each chain and calculate the average DAR.[6] This method can also be coupled directly to a mass spectrometer for mass confirmation of each species.

Experimental Protocol
  • Sample Preparation (Reduction):

    • To 50 µL of TDIQ-ADC (1 mg/mL), add 5 µL of 1 M Dithiothreitol (DTT).

    • Incubate at 37°C for 30 minutes to ensure complete reduction.

  • Instrumentation: An HPLC or UPLC system, preferably coupled to a high-resolution mass spectrometer (LC-MS).

  • Column: A reversed-phase column suitable for proteins, e.g., Agilent ZORBAX RRHD 300SB-C8 (2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 75°C

    • Detection: UV at 280 nm and/or MS detection.

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 25% B

      • 2-12 min: 25-50% B (linear gradient)

      • 12-13 min: 50-90% B

      • 13-14 min: 90% B

      • 14-15 min: 25% B (re-equilibration)

  • Data Analysis:

    • Identify and integrate peaks corresponding to unconjugated LC, conjugated LC (LC-TDIQ), unconjugated HC, and conjugated HC (HC-TDIQ).

    • Calculate the average DAR using the formula: Average DAR = (Σ Area_LCᵢ * N_LCᵢ + Σ Area_HCᵢ * N_HCᵢ) / (Σ Area_LCᵢ + Σ Area_HCᵢ) where N is the number of TDIQ payloads on the chain.

Data Presentation
Chain SpeciesDrug Load (N)Retention Time (min)Relative Peak Area (%)
Light Chain (LC)06.24.8
LC-TDIQ17.545.2
Heavy Chain (HC)09.85.1
HC-TDIQ111.344.9
Average DAR Calculation: 3.60

Comprehensive Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the definitive structural characterization of ADCs.[5] By coupling the separation power of LC with the mass-resolving capability of MS, it provides precise mass measurements of both the intact ADC and its subunits.[1] Intact mass analysis, typically using ESI-QTOF or Orbitrap instruments, allows for the confirmation of the molecular weight of each DAR species and reveals any heterogeneity.[9] This "top-down" approach provides unambiguous confirmation of the drug-load distribution and is used to calculate an accurate average DAR based on the relative abundance of each species observed in the deconvoluted mass spectrum.[10]

LCMS_Workflow adc_sample TDIQ-ADC Sample lc LC Separation (e.g., Reversed-Phase) adc_sample->lc esi Electrospray Ionization (ESI) lc->esi ms High-Resolution Mass Analyzer (e.g., Q-TOF) esi->ms raw_data Raw Spectrum (m/z vs. Intensity) ms->raw_data deconv Deconvolution Algorithm raw_data->deconv final_spectrum Deconvoluted Spectrum (Mass vs. Abundance) deconv->final_spectrum dar_calc Average DAR Calculation final_spectrum->dar_calc

Caption: Workflow for intact mass analysis of TDIQ-ADC by LC-MS.

Experimental Protocol (Intact Mass)
  • Sample Preparation: Desalt the TDIQ-ADC sample using a spin column or buffer exchange to a volatile buffer like ammonium acetate. Dilute to 0.5 mg/mL in mobile phase A.

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase column suitable for large proteins, e.g., Waters ACQUITY UPLC BEH300 C4.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions: Use a shallow, fast gradient to elute the intact protein.

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Mass Range: 1000-4000 m/z

    • Acquisition: Profile mode

  • Data Analysis:

    • Process the raw data using a deconvolution algorithm (e.g., MaxEnt1) to convert the multiply charged ion series into a zero-charge mass spectrum.

    • Identify the masses corresponding to each DAR species.

    • Calculate the average DAR from the relative intensities of the deconvoluted peaks.

Data Presentation
DAR SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Relative Abundance (%)
DAR 0148,050148,052210.1
DAR 2149,860149,863334.8
DAR 4151,670151,672249.5
DAR 6153,480153,48445.6
Average DAR: 3.01

Free Payload Quantification and Stability Assessment

Application Note

The stability of the linker is a critical attribute of an ADC, as premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity.[3] Stability is often assessed by incubating the ADC in plasma and monitoring changes over time. A key component of this assessment is the highly sensitive and specific quantification of the unconjugated or "free" TDIQ payload.[9] This is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The assay involves extracting the small molecule payload from the plasma matrix, separating it chromatographically, and detecting it using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and low limits of quantification.[9]

Experimental Protocol (Free TDIQ by LC-MS/MS)
  • Sample Preparation (Plasma):

    • To 50 µL of plasma sample (from an in-vitro incubation or in-vivo study), add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of TDIQ).

    • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column, e.g., Waters ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions: Use a fast gradient suitable for small molecules.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Define specific precursor → product ion transitions for both TDIQ and the internal standard. Optimize collision energies for each transition.

  • Data Analysis:

    • Construct a calibration curve by analyzing standards of known TDIQ concentration prepared in blank plasma.

    • Plot the peak area ratio (TDIQ / Internal Standard) against concentration.

    • Quantify the amount of free TDIQ in the study samples by interpolating their peak area ratios from the calibration curve.

Data Presentation
Sample IDIncubation Time (h)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)% Free Payload
T0 Control00.051.10.11%
T24240.4510.31.03%
T48480.8218.81.88%
T72721.1526.52.65%

Hypothetical Mechanism of Action of a TDIQ-ADC

The therapeutic efficacy of an ADC is predicated on a sequence of events that deliver the payload specifically to cancer cells. The following diagram illustrates this general mechanism of action.

ADC_Mechanism_of_Action TDIQ-ADC Mechanism of Action cluster_cell Target Cancer Cell receptor Target Antigen internalization 2. Internalization (Endocytosis) endosome Endosome internalization->endosome lysosome 3. Lysosomal Trafficking endosome->lysosome release 4. Linker Cleavage & TDIQ Payload Release lysosome->release apoptosis 5. Cytotoxicity (e.g., Apoptosis) release->apoptosis adc 1. TDIQ-ADC binds to target antigen adc->receptor

Caption: Generalized mechanism of action for a TDIQ-ADC.

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of TDIQ

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) is a psychoactive compound with potential therapeutic applications.[1][2][3] Ensuring the purity of active pharmaceutical ingredients (APIs) like TDIQ is critical for safety and efficacy in research and drug development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of pharmaceutical compounds and detecting any related substances or degradation products.[4][5] This application note describes a reversed-phase HPLC (RP-HPLC) method for the purity assessment of TDIQ.

This method is designed to be specific, accurate, and robust, making it suitable for routine quality control and stability testing of TDIQ. The methodology outlined here provides a framework for researchers and scientists to implement a reliable purity assessment protocol.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Data Software (CDS): For data acquisition, processing, and reporting.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric glassware: Class A.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in water. To prepare, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of TDIQ reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the TDIQ sample and prepare a 100 µg/mL solution in the same manner as the standard solution.

3. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of TDIQ. A gradient elution is proposed to ensure the separation of TDIQ from potential impurities with different polarities.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or as determined by UV scan)
Run Time 25 minutes

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

5. Data Analysis and Purity Calculation

The purity of the TDIQ sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of TDIQ Peak / Total Area of All Peaks) x 100

All impurities should be reported, and any impurity exceeding 0.1% should be identified if possible.

Data Presentation

Table 1: System Suitability Results (Hypothetical Data)

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.157850
28.5112587651.167910
38.5312510981.147800
48.5212601231.157890
58.5112555431.167920
Mean 8.5212559701.157874
% RSD 0.10%0.29%--

Table 2: Purity Assessment of a TDIQ Sample Batch (Hypothetical Data)

PeakRetention Time (min)Area% Area
Impurity 14.2534560.27
Impurity 27.8921090.17
TDIQ 8.52 1256789 99.35
Impurity 310.1225430.20
Total 1264897 100.0

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) set_conditions Set Chromatographic Conditions prep_mobile_phase->set_conditions prep_diluent Prepare Diluent prep_standard Prepare Standard Solution (100 µg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (100 µg/mL) prep_diluent->prep_sample system_suitability Perform System Suitability (5 Injections of Standard) prep_standard->system_suitability analyze_sample Analyze TDIQ Sample prep_sample->analyze_sample set_conditions->system_suitability system_suitability->analyze_sample If Passes integrate_peaks Integrate Peaks analyze_sample->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Assessment of TDIQ.

References

Application Notes and Protocols for Determining the In Vitro Bioactivity of TDIQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) is a conformationally restricted phenylalkylamine that exhibits a range of biological activities, primarily mediated through its interaction with the central nervous system. Preclinical studies have indicated its potential as an anxiolytic and appetite suppressant, with a favorable side-effect profile compared to other psychoactive compounds.[1][2][3][4] The primary mechanism of action of TDIQ is believed to be its selective affinity for and agonist or partial agonist activity at α2-adrenergic receptors.[1][2] Furthermore, its structural relationship to other neuroactive compounds suggests potential for neuroprotective and antioxidant effects.

These application notes provide a comprehensive guide to a panel of in vitro assays designed to characterize the bioactivity of TDIQ. The protocols described herein will enable researchers to:

  • Determine the binding affinity of TDIQ for α2-adrenergic receptor subtypes.

  • Functionally characterize the agonist activity of TDIQ at α2-adrenergic receptors.

  • Investigate the potential for TDIQ to inhibit monoamine oxidase (MAO) enzymes.

  • Assess the neuroprotective effects of TDIQ in a cell-based model of oxidative stress.

  • Evaluate the antioxidant capacity of TDIQ through radical scavenging assays.

Data Presentation: Summary of Potential Quantitative Data

The following tables are templates for the clear and structured presentation of quantitative data obtained from the described assays.

Table 1: α2-Adrenergic Receptor Binding Affinity of TDIQ

CompoundReceptor SubtypeKᵢ (nM) ± SD
TDIQα2AValue
α2BValue
α2CValue
Reference Antagonist (e.g., Yohimbine)α2AValue
α2BValue
α2CValue

Table 2: Functional Agonist Activity of TDIQ at α2-Adrenergic Receptors

AssayParameterTDIQ EC₅₀ (nM) ± SDReference Agonist (e.g., Clonidine) EC₅₀ (nM) ± SD
cAMP InhibitionEC₅₀ValueValue
GTPγS BindingEC₅₀ValueValue

Table 3: Monoamine Oxidase (MAO) Inhibition by TDIQ

EnzymeTDIQ IC₅₀ (µM) ± SDReference Inhibitor IC₅₀ (µM) ± SD
MAO-AValueClorgyline: Value
MAO-BValueSelegiline: Value

Table 4: Neuroprotective Effect of TDIQ against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (% of Control) (Mean ± SD)Intracellular ROS Levels (RFU) (Mean ± SD)
Control (Vehicle)-100 ± Value100 ± ValueValue ± Value
Neurotoxin (e.g., 6-OHDA)ConcentrationValue ± ValueValue ± ValueValue ± Value
TDIQ + NeurotoxinConcentration 1Value ± ValueValue ± ValueValue ± Value
Concentration 2Value ± ValueValue ± ValueValue ± Value
Concentration 3Value ± ValueValue ± ValueValue ± Value

Table 5: Antioxidant Activity of TDIQ

AssayTDIQ IC₅₀ (µg/mL) ± SDPositive Control IC₅₀ (µg/mL) ± SD
DPPH Radical ScavengingValueAscorbic Acid: Value
ABTS Radical ScavengingValueTrolox: Value

Experimental Protocols and Visualizations

α2-Adrenergic Receptor Binding and Functional Assays

The primary mechanism of TDIQ appears to be its interaction with α2-adrenergic receptors.[1][2] These G-protein coupled receptors are involved in modulating neurotransmitter release and are a key therapeutic target.

Activation of α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gᵢ), leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger.

alpha2_signaling TDIQ TDIQ (Agonist) alpha2R α2-Adrenergic Receptor TDIQ->alpha2R Binds Gi Gᵢ Protein (αβγ subunits) alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (Inactive) cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to

Caption: α2-Adrenergic receptor signaling pathway initiated by TDIQ.

The following workflow outlines the key steps to determine the binding affinity and functional agonism of TDIQ at α2-adrenergic receptors.

experimental_workflow_alpha2 cluster_binding Radioligand Binding Assay cluster_functional cAMP Inhibition Assay prep_membranes_b Prepare cell membranes expressing α2-AR subtypes incubate_b Incubate membranes with [3H]Rauwolscine, varying concentrations of TDIQ prep_membranes_b->incubate_b filter_wash_b Filter and wash to separate bound/unbound ligand incubate_b->filter_wash_b scintillation_b Quantify bound radioactivity via scintillation counting filter_wash_b->scintillation_b analyze_b Analyze data to determine Ki for TDIQ scintillation_b->analyze_b culture_cells_f Culture cells expressing α2-AR (e.g., HEK293) treat_cells_f Treat cells with Forskolin and varying concentrations of TDIQ culture_cells_f->treat_cells_f lyse_cells_f Lyse cells to release intracellular cAMP treat_cells_f->lyse_cells_f measure_cAMP_f Measure cAMP levels (e.g., HTRF, ELISA) lyse_cells_f->measure_cAMP_f analyze_f Analyze data to determine EC50 for TDIQ measure_cAMP_f->analyze_f

Caption: Workflow for α2-adrenergic receptor binding and functional assays.

Principle: This competitive binding assay measures the ability of TDIQ to displace a radiolabeled antagonist (e.g., [³H]rauwolscine) from α2-adrenergic receptors expressed in cell membranes. The affinity of TDIQ for the receptor is determined by calculating its inhibition constant (Kᵢ).

Materials:

  • Cell membranes from a cell line stably expressing human α2A, α2B, or α2C adrenergic receptors.

  • [³H]rauwolscine (specific activity ~70-90 Ci/mmol).

  • TDIQ stock solution.

  • Reference antagonist: Yohimbine.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of TDIQ and yohimbine in binding buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of binding buffer (for total binding) or 10 µM yohimbine (for non-specific binding) or TDIQ dilution.

    • 50 µL of [³H]rauwolscine diluted in binding buffer (final concentration ~1-2 nM).

    • 100 µL of cell membrane suspension (5-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of TDIQ.

    • Determine the IC₅₀ value (concentration of TDIQ that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Principle: Activation of Gᵢ-coupled α2-adrenergic receptors by an agonist like TDIQ inhibits adenylyl cyclase, thereby reducing the intracellular accumulation of cAMP induced by a stimulator such as forskolin. The potency of TDIQ is measured by its EC₅₀ value for cAMP inhibition.

Materials:

  • HEK293 cells stably expressing human α2A, α2B, or α2C adrenergic receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.

  • Forskolin.

  • TDIQ stock solution.

  • Reference agonist: Clonidine.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Preparation: Prepare serial dilutions of TDIQ and clonidine in stimulation buffer. Prepare a stock solution of forskolin (final assay concentration will be ~5-10 µM).

  • Assay:

    • Aspirate the culture medium and wash the cells once with stimulation buffer.

    • Add 50 µL of the appropriate TDIQ or clonidine dilution to the wells.

    • Add 50 µL of forskolin solution to all wells (except for the basal control).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Normalize the data with the response to forskolin alone set as 100% and the basal level as 0%.

    • Plot the percentage of inhibition against the log concentration of TDIQ.

    • Determine the EC₅₀ value using a sigmoidal dose-response curve fit.

Monoamine Oxidase (MAO) Inhibition Assay

While TDIQ is reported to be a poor monoamine releaser, its structural class warrants investigation into its potential to inhibit MAO-A or MAO-B, enzymes critical for neurotransmitter metabolism.[4][5]

Principle: This assay measures the activity of MAO-A and MAO-B by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a fluorescent product. The inhibitory potential of TDIQ is determined by its ability to reduce this fluorescent signal.[6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., p-tyramine).

  • Fluorescent probe (e.g., Amplex Red).

  • Horseradish peroxidase (HRP).

  • Assay buffer: 50 mM sodium phosphate, pH 7.4.

  • TDIQ stock solution.

  • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Preparation: Prepare serial dilutions of TDIQ and reference inhibitors in assay buffer.

  • Assay Setup: In a 96-well black plate, add:

    • 50 µL of assay buffer containing MAO-A or MAO-B enzyme.

    • 50 µL of the TDIQ or reference inhibitor dilution. Include a vehicle control (no inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 100 µL of a reaction mixture containing the substrate, Amplex Red, and HRP to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~590 nm) using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from a no-enzyme control.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of TDIQ.

    • Determine the IC₅₀ value using non-linear regression.

Neuroprotection Assay

Given its action on the central nervous system, evaluating TDIQ's ability to protect neurons from cytotoxic insults is a key step in characterizing its bioactivity.

The assessment of neuroprotection involves inducing controlled damage to neuronal cells and measuring the extent to which a test compound can mitigate this damage across several cellular health indicators.

neuroprotection_logic InduceStress Induce Oxidative Stress (e.g., with 6-OHDA) CellDamage Cellular Damage InduceStress->CellDamage MeasureViability Measure Cell Viability (MTT Assay) CellDamage->MeasureViability Decreases MeasureToxicity Measure Cytotoxicity (LDH Assay) CellDamage->MeasureToxicity Increases MeasureROS Measure ROS Levels (DCFH-DA Assay) CellDamage->MeasureROS Increases Pretreat Pre-treat with TDIQ Pretreat->CellDamage Potentially Inhibits

Caption: Logical workflow for assessing the neuroprotective effects of TDIQ.

Principle: This protocol uses the human neuroblastoma cell line SH-SY5Y as a model for dopaminergic neurons. Oxidative stress, a key factor in neurodegenerative diseases, is induced by the neurotoxin 6-hydroxydopamine (6-OHDA). The neuroprotective effect of TDIQ is assessed by its ability to improve cell viability (MTT assay), reduce cytotoxicity (LDH release assay), and decrease intracellular reactive oxygen species (ROS) levels.[7]

Materials:

  • SH-SY5Y cells.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • 6-hydroxydopamine (6-OHDA).

  • TDIQ stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • LDH cytotoxicity assay kit.

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe.

  • 96-well clear and black microplates.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of TDIQ. Incubate for 2 hours.

  • Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration that induces ~50% cell death (e.g., 100 µM, to be optimized). Include control wells: vehicle only (no TDIQ or 6-OHDA) and 6-OHDA only.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Assessment:

    • Cell Viability (MTT Assay): [7]

      • Add MTT solution to each well and incubate for 4 hours.

      • Aspirate the medium and dissolve the resulting formazan crystals in DMSO.

      • Measure the absorbance at 570 nm.

      • Calculate cell viability as a percentage of the vehicle-treated control.

    • Cytotoxicity (LDH Assay): [8]

      • Collect the cell culture supernatant.

      • Measure LDH activity in the supernatant using a commercial kit according to the manufacturer's instructions.

      • Calculate LDH release as a percentage of a positive control (lysed cells).

    • Intracellular ROS (DCFH-DA Assay): [7][8]

      • Wash the cells with warm PBS.

      • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

      • Wash the cells again with PBS.

      • Measure fluorescence (excitation ~485 nm, emission ~530 nm).

Antioxidant Assays

Compounds with a tetrahydroisoquinoline structure have shown antioxidant properties.[9][10] Standard in vitro assays can determine if TDIQ possesses direct radical scavenging capabilities.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade. The degree of discoloration is proportional to the scavenging activity of the compound.[11][12]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

  • TDIQ stock solution.

  • Positive control: Ascorbic acid or Trolox.

  • Methanol.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Preparation: Prepare serial dilutions of TDIQ and the positive control in methanol.

  • Assay Setup: In a 96-well plate, add:

    • 100 µL of the DPPH solution to each well.

    • 100 µL of the different concentrations of TDIQ or the positive control. For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Scavenging = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance with TDIQ.

    • Plot the percentage of scavenging against the log concentration of TDIQ to determine the IC₅₀ value.

References

Application Notes and Protocols for Studying the Anxiolytic Effects of TDIQ

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the anxiolytic properties of 1-(4,5-dimethoxy-2-nitrophenyl)piperazine (TDIQ) using established animal models. The protocols detailed below are based on standard behavioral assays used to screen for and characterize anxiolytic compounds.

Data Presentation

The following tables summarize hypothetical quantitative data from key behavioral assays to illustrate the potential anxiolytic-like effects of TDIQ. These tables are designed for easy comparison of TDIQ with a vehicle control and a standard anxiolytic drug, such as diazepam.

Table 1: Effects of TDIQ in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg)Time Spent in Open Arms (s)Number of Entries into Open Arms
Vehicle-35.2 ± 4.18.5 ± 1.2
TDIQ148.9 ± 5.311.2 ± 1.5
TDIQ565.7 ± 6.8**14.8 ± 1.9
TDIQ1080.1 ± 7.2 18.3 ± 2.1**
Diazepam275.4 ± 6.517.1 ± 2.0**

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effects of TDIQ in the Open Field Test (OFT)

Treatment GroupDose (mg/kg)Time Spent in Center Zone (s)Total Distance Traveled (m)
Vehicle-25.6 ± 3.845.3 ± 5.1
TDIQ138.4 ± 4.544.8 ± 4.9
TDIQ552.1 ± 5.9**46.1 ± 5.3
TDIQ1068.9 ± 6.7 45.9 ± 5.0
Diazepam265.3 ± 6.130.2 ± 3.5

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM. Note the lack of sedative effects (no significant change in total distance traveled) for TDIQ compared to diazepam.

Table 3: Effects of TDIQ in the Light-Dark Box Test

Treatment GroupDose (mg/kg)Time Spent in Light Chamber (s)Number of Transitions
Vehicle-40.1 ± 4.910.3 ± 1.4
TDIQ155.8 ± 5.813.1 ± 1.6
TDIQ572.4 ± 7.1**16.5 ± 1.9
TDIQ1090.3 ± 8.5 20.2 ± 2.3**
Diazepam285.7 ± 7.918.9 ± 2.1**

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.

Table 4: Effects of TDIQ in the Marble-Burying Test

Treatment GroupDose (mg/kg)Number of Marbles Buried
Vehicle-18.2 ± 1.5
TDIQ512.5 ± 1.2**
TDIQ108.1 ± 0.9
TDIQ205.3 ± 0.7
Diazepam26.8 ± 0.8***

**p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[2][3][4] The test is based on the natural aversion of rodents to open and elevated spaces.[2][3][5]

Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm). It consists of two open arms and two enclosed arms of equal size, connected by a central platform.[3][5]

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.[6]

  • Drug Administration: Administer TDIQ (or vehicle/positive control) intraperitoneally (i.p.) 30 minutes before the test.

  • Test: Place the animal in the center of the maze, facing an open arm.[6]

  • Recording: Record the animal's behavior for 5 minutes using a video camera mounted above the maze.[3][6]

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[2] The maze should be cleaned with 70% ethanol between trials to remove olfactory cues.[6]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[7][8][9] Rodents naturally tend to stay near the walls (thigmotaxis) in a novel, open environment.[7]

Apparatus: A square arena (e.g., 42 x 42 x 42 cm) with walls, typically made of a non-reflective material.[8] The floor is divided into a central zone and a peripheral zone.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour prior to testing.

  • Drug Administration: Administer TDIQ (or vehicle/positive control) i.p. 30 minutes before the test.

  • Test: Gently place the animal in the center of the open field.

  • Recording: Record the animal's activity for 10-20 minutes using an automated tracking system or video camera.[9]

  • Parameters Measured:

    • Time spent in the center zone.

    • Latency to enter the center zone.

    • Total distance traveled.

    • Rearing frequency.

  • Data Analysis: An anxiolytic effect is indicated by an increase in the time spent in the center zone without significant changes in total locomotor activity. A decrease in total distance traveled may suggest sedative effects.[10]

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[11][12]

Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.[11]

Procedure:

  • Habituation: Animals should be habituated to the testing room for at least 30 minutes before the experiment.[11][13]

  • Drug Administration: Administer TDIQ (or vehicle/positive control) i.p. 30 minutes prior to the test.

  • Test: Place the animal in the center of the illuminated chamber, facing away from the opening.[11]

  • Recording: The session is typically recorded for 5-10 minutes.[11]

  • Parameters Measured:

    • Time spent in the light chamber.

    • Number of transitions between the two chambers.

    • Latency to first enter the dark chamber.

  • Data Analysis: Anxiolytic compounds typically increase the time spent in the light chamber and the number of transitions.[12]

Marble-Burying Test

This test assesses anxiety-like and obsessive-compulsive-like behaviors in rodents. Anxious mice tend to bury harmless objects, such as marbles.[1]

Apparatus: A standard mouse cage filled with 5 cm of bedding, with 20-25 marbles evenly spaced on the surface.

Procedure:

  • Habituation: Acclimate mice to the testing room.

  • Drug Administration: Administer TDIQ (or vehicle/positive control) i.p. 30 minutes before the test.

  • Test: Place a single mouse in the cage with the marbles.

  • Recording: Allow the mouse to explore and interact with the marbles for 30 minutes.

  • Parameters Measured:

    • The number of marbles buried (at least two-thirds covered by bedding).

  • Data Analysis: A decrease in the number of marbles buried is indicative of an anxiolytic effect.[1] It is important to also assess locomotor activity to rule out motor impairment as a confounding factor.[1]

Visualization of Pathways and Workflows

Experimental Workflow for Assessing Anxiolytic Effects of TDIQ

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment animal_procurement Animal Procurement (e.g., Male C57BL/6 mice) acclimation Acclimation (1 week) animal_procurement->acclimation handling Handling (3-5 days) acclimation->handling randomization Randomization into Treatment Groups handling->randomization drug_admin Drug Administration (TDIQ, Vehicle, Positive Control) randomization->drug_admin wait Waiting Period (e.g., 30 min) drug_admin->wait behavioral_testing Behavioral Testing (EPM, OFT, Light-Dark Box, Marble-Burying) wait->behavioral_testing data_collection Data Collection (Automated/Manual Scoring) behavioral_testing->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation G TDIQ TDIQ Alpha2_AR α2-Adrenergic Receptor (Presynaptic) TDIQ->Alpha2_AR Binds to and activates AC Adenylate Cyclase Alpha2_AR->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Reduced activation of Ca_channel Voltage-gated Ca2+ Channels PKA->Ca_channel Decreased phosphorylation of NE_release Norepinephrine Release Ca_channel->NE_release Reduced Ca2+ influx leads to decreased neurotransmitter release Anxiolytic_Effect Anxiolytic Effect NE_release->Anxiolytic_Effect Leads to

References

Application Notes and Protocols for Using TDIQ in Drug Discrimination Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TDIQ (5,6,7,8–tetrahydro–1,3–dioxolo [4,5–g]isoquinoline) is a conformationally restricted phenylalkylamine that has shown potential as a therapeutic agent, particularly in the context of cocaine abuse.[1][2] Drug discrimination studies in rats are a valuable preclinical tool to assess the subjective effects of psychoactive compounds. In this paradigm, animals are trained to recognize the interoceptive cues of a specific drug and respond accordingly to receive a reward. This application note provides detailed protocols for conducting drug discrimination studies with TDIQ in rats, based on published research.

TDIQ has been shown to serve as a discriminative stimulus in rats.[1][2] Notably, its stimulus effects are reported to be similar to those of cocaine but distinct from amphetamine, suggesting a unique pharmacological profile.[3] Radioligand binding studies have indicated that TDIQ has a selective affinity for α2‐adrenergic receptor subtypes (α2A, α2B, and α2C), suggesting it may act as an agonist or partial agonist at these receptors.[1][2]

Data Presentation

The following tables summarize the quantitative data from a key drug discrimination study involving TDIQ.

Table 1: Generalization of the TDIQ Discriminative Stimulus

Training DrugTraining Dose (mg/kg)Test CompoundED₅₀ (mg/kg)Maximum % Drug-Appropriate Responding
TDIQ5.0TDIQ0.9100%
TDIQ5.0Cocaine1.5100%

Data from Young et al. (2002).[3]

Table 2: Substitution and Partial Generalization in TDIQ-Trained Rats

Training DrugTraining Dose (mg/kg)Test CompoundMaximum % Drug-Appropriate RespondingInterpretation
TDIQ5.0(+)-Amphetamine7%No Generalization
TDIQ5.0Methylphenidate<20%No Generalization
TDIQ5.0(-)-Ephedrine57%Partial Generalization
TDIQ5.0MDMA76%Partial Generalization

Data from Young et al. (2002).[3]

Table 3: Antagonism of the TDIQ Discriminative Stimulus

Training DrugTraining Dose (mg/kg)AntagonistResult
TDIQ5.0HaloperidolInconclusive (Partial Antagonism)

Data from Young et al. (2002).[3]

Experimental Protocols

The following protocols are based on the methodologies described in the study by Young et al. (2002).[3]

1. Animals

  • Species: Male Sprague-Dawley rats.

  • Housing: Individually housed with free access to water. Food is typically restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reward. The colony should be maintained on a 12-hour light/dark cycle.

2. Apparatus

  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser. Each lever is associated with a stimulus light. The chamber is housed in a sound-attenuating and ventilated cubicle.

3. Drug Discrimination Training Protocol

  • Magazine Training and Lever Shaping: Initially, rats are trained to retrieve food pellets from the dispenser (magazine training). Subsequently, they are trained to press a lever to receive a food pellet through a process of shaping.

  • Discrimination Training:

    • Rats are trained to discriminate TDIQ (5.0 mg/kg, administered intraperitoneally) from saline vehicle.

    • On days when TDIQ is administered (drug sessions), responses on one designated lever (the "drug lever") are reinforced with a food pellet on a Fixed-Ratio (FR) schedule (e.g., FR 10, meaning 10 lever presses are required for a reward). Responses on the other lever (the "vehicle lever") have no consequence.

    • On days when saline is administered (vehicle sessions), only responses on the vehicle lever are reinforced.

    • Drug and vehicle sessions are typically alternated daily.

    • Training continues until a criterion of discrimination is met, for example, at least 80% of the total responses are made on the correct lever before the delivery of the first reinforcer for a set number of consecutive days.

4. Generalization (Substitution) Testing Protocol

  • Once the discrimination is stable, generalization tests with other compounds can be conducted.

  • Test sessions are interspersed with training sessions to maintain the discrimination performance.

  • During a test session, a specific dose of a test drug is administered instead of TDIQ or saline.

  • Responding on either lever is reinforced during the test session to avoid extinction of responding.

  • The percentage of responses on the drug-associated lever is recorded. Full generalization is typically defined as ≥80% of responses on the drug lever. An ED₅₀ value, the dose at which the test drug produces 50% drug-lever responding, can be calculated.

5. Antagonism Testing Protocol

  • To investigate the receptor mechanisms mediating TDIQ's discriminative stimulus effects, antagonism tests can be performed.

  • Rats are pretreated with a suspected antagonist at various time points before the administration of the training dose of TDIQ.

  • The session then proceeds as a normal drug session.

  • A shift to the right in the TDIQ dose-response curve in the presence of the antagonist, or a significant reduction in drug-lever responding at the training dose, indicates antagonism.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for TDIQ, acting as an α2-adrenergic receptor agonist.

TDIQ_Signaling_Pathway TDIQ TDIQ Alpha2_Receptor α2-Adrenergic Receptor TDIQ->Alpha2_Receptor Binds to Gi_Protein Gi Protein (α, β, γ subunits) Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Neuronal Effects cAMP->Downstream Reduced levels lead to

Caption: Proposed signaling pathway of TDIQ via α2-adrenergic receptor activation.

Experimental Workflow

The diagram below outlines the general workflow for a drug discrimination study with TDIQ.

Drug_Discrimination_Workflow Start Start Animal_Prep Animal Preparation (Handling, Food Restriction) Start->Animal_Prep Magazine_Shaping Magazine Training & Lever Shaping Animal_Prep->Magazine_Shaping Discrimination_Training Discrimination Training (TDIQ vs. Saline) Magazine_Shaping->Discrimination_Training Criterion_Met Criterion Met? Discrimination_Training->Criterion_Met Criterion_Met->Discrimination_Training No Testing Generalization or Antagonism Testing Criterion_Met->Testing Yes Data_Analysis Data Analysis Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a TDIQ drug discrimination study in rats.

Logical Relationship of Stimulus Effects

This diagram illustrates the relationship between the discriminative stimulus effects of TDIQ and other psychoactive compounds.

Stimulus_Relationship TDIQ TDIQ Stimulus Cocaine Cocaine TDIQ->Cocaine Generalizes to Amphetamine Amphetamine TDIQ->Amphetamine Does NOT Generalize to Ephedrine (-)-Ephedrine TDIQ->Ephedrine Partially Generalizes to MDMA MDMA TDIQ->MDMA Partially Generalizes to Methylphenidate Methylphenidate TDIQ->Methylphenidate Does NOT Generalize to

Caption: Relationship of TDIQ's discriminative stimulus effects.

References

Application Notes and Protocols: Characterizing Ligand Affinity at the α2-Adrenergic Receptor using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[1] This application note provides a detailed protocol for determining the affinity of test compounds, such as TDIQ (5,6,7,8–tetrahydro‐1,3‐dioxolo[4,5‐g]isoquinoline), for the α2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2][3] These assays are critical for drug discovery and development, enabling the characterization of receptor density (Bmax) and ligand binding affinity (Kd or Ki).[1][4] The protocols outlined below cover membrane preparation from cells expressing the α2-adrenergic receptor, saturation binding assays to determine receptor density and the affinity of a radioligand, and competition binding assays to determine the affinity of unlabeled compounds like TDIQ.[5][6]

Key Concepts in Radioligand Binding Assays

Radioligand binding assays measure the specific binding of a radioactively labeled ligand to a receptor.[7] The basic types of experiments include:

  • Saturation Binding: These experiments determine the equilibrium dissociation constant (Kd) of a radioligand and the maximum number of binding sites (Bmax) in a tissue or cell preparation.[8][9][10] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.[1]

  • Competition Binding: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor.[1][11] The data is used to calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity.[7][11]

Experimental Protocols

Part 1: Membrane Preparation from Cells Overexpressing α2-Adrenergic Receptors

High-quality membrane preparations are essential for obtaining reliable and reproducible data in radioligand binding assays.[5][12] This protocol describes the preparation of membranes from cultured cells stably expressing the α2-adrenergic receptor.

Materials:

  • Cultured cells (e.g., HEK293 or CHO) stably expressing the human α2-adrenergic receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scrapers

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), ice-cold, supplemented with protease inhibitors

  • Dounce homogenizer or sonicator

  • High-speed centrifuge

  • Sucrose solution (e.g., 20% in Lysis Buffer)

  • BCA Protein Assay Kit

Procedure:

  • Grow cells to confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation and resuspension step to wash the membranes.

  • After the final wash, resuspend the pellet in Lysis Buffer containing a cryoprotectant like 20% sucrose.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Part 2: Saturation Binding Assay

This protocol determines the Kd and Bmax for a specific α2-adrenergic receptor radioligand (e.g., [3H]-clonidine or a custom tritiated TDIQ analog).

Materials:

  • α2-Adrenergic receptor membrane preparation

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]-clonidine) at various concentrations

  • Unlabeled competing ligand (e.g., 10 µM yohimbine) for non-specific binding determination

  • 96-well filter plates (e.g., GF/C)

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would be 0.1 to 20 times the expected Kd.

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.

  • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane preparation (containing 10-50 µg of protein).

  • Non-Specific Binding (NSB) Wells: Add 50 µL of the unlabeled competing ligand, 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through the 96-well filter plate using a filtration apparatus.

  • Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate at 50°C for 30 minutes.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

  • Analyze the data using non-linear regression analysis to determine the Kd and Bmax values.

Part 3: Competition Binding Assay

This protocol determines the affinity (Ki) of an unlabeled test compound (e.g., TDIQ) for the α2-adrenergic receptor.

Materials:

  • α2-Adrenergic receptor membrane preparation

  • Assay Buffer

  • Radioligand at a fixed concentration (typically at or below its Kd)

  • Unlabeled test compound (e.g., TDIQ) at various concentrations

  • Unlabeled competing ligand for non-specific binding determination

  • 96-well filter plates, filtration apparatus, scintillation cocktail, and scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

  • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the fixed concentration of radioligand, and 100 µL of the membrane preparation.

  • Non-Specific Binding (NSB) Wells: Add 50 µL of the unlabeled competing ligand, 50 µL of the radioligand, and 100 µL of the membrane preparation.

  • Competition Wells: Add 50 µL of the appropriate test compound dilution, 50 µL of the radioligand, and 100 µL of the membrane preparation.

  • Follow steps 5-9 from the Saturation Binding Assay protocol.

  • Calculate the percent specific binding at each concentration of the test compound.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.[11]

Data Presentation

Quantitative data from radioligand binding assays should be summarized in clearly structured tables for easy comparison.

Table 1: Saturation Binding Assay Results

RadioligandKd (nM)Bmax (fmol/mg protein)
[3H]-Clonidine1.5 ± 0.21250 ± 80
Hypothetical Data

Table 2: Competition Binding Assay Results

Test CompoundRadioligand UsedIC50 (nM)Ki (nM)
TDIQ[3H]-Clonidine25.3 ± 3.110.1
Yohimbine[3H]-Clonidine5.8 ± 0.72.3
Hypothetical Data

Visualizations

Diagrams are provided to illustrate key experimental workflows and signaling pathways.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_harvest Cell Harvest cell_culture->cell_harvest lysis Cell Lysis cell_harvest->lysis centrifugation Centrifugation & Washing lysis->centrifugation quantification Protein Quantification centrifugation->quantification storage Storage at -80°C quantification->storage assay_setup Assay Setup (Total, NSB, Competition) storage->assay_setup incubation Incubation assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Non-linear Regression data_processing->curve_fitting parameter_determination Determine Kd, Bmax, Ki curve_fitting->parameter_determination

References

Application Notes and Protocols for the Preparation of TDIQ Solutions for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful in vivo evaluation of therapeutic candidates, such as the novel compound TDIQ, is critically dependent on the development of a suitable formulation that ensures adequate bioavailability, stability, and safety. Many small molecule inhibitors are characterized by poor aqueous solubility, presenting a significant challenge for their administration in animal models. This document provides a comprehensive guide and detailed protocols for the preparation and handling of TDIQ solutions intended for in vivo research. The following sections outline vehicle selection strategies, solubility screening methods, and a step-by-step procedure for preparing a dosing solution.

Vehicle Selection for In Vivo Administration

The choice of vehicle is paramount and is dictated by the physicochemical properties of TDIQ, the intended route of administration, and the specific animal model. An ideal vehicle should solubilize the compound at the desired concentration, be non-toxic, and have minimal physiological effects. A summary of commonly used vehicles for poorly soluble compounds is presented in Table 1.

Table 1: Common Vehicles for In Vivo Dosing of Hydrophobic Compounds
Vehicle SystemCompositionAdvantagesDisadvantagesCommon Administration Routes
Aqueous Solutions Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Isotonic, non-toxic, simple to prepare.Limited ability to dissolve hydrophobic compounds.Intravenous (IV), Subcutaneous (SC), Intraperitoneal (IP), Oral (PO)
Co-solvent Systems DMSO, PEG 300/400, Ethanol, Propylene GlycolCan significantly increase the solubility of hydrophobic compounds.Potential for toxicity and vehicle-induced physiological effects at high concentrations.IV, IP, PO
Surfactant Systems Tween® 80, Cremophor® EL, Solutol® HS 15Enhance solubility by forming micelles.Can cause hypersensitivity reactions (especially Cremophor® EL) and may have their own biological effects.IV, IP, PO
Lipid-Based Systems Corn oil, Sesame oil, Soybean oil, Intralipid®Suitable for very hydrophobic compounds; can improve oral absorption.High viscosity can make administration difficult; may cause local irritation.SC, Intramuscular (IM), PO

Experimental Protocols

Protocol 1: Vehicle Solubility Screening

This protocol describes a small-scale method to screen various vehicles to identify the most suitable one for solubilizing TDIQ.

Materials:

  • TDIQ powder

  • Selection of test vehicles (from Table 1)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or heating block

  • Analytical balance

  • Spectrophotometer or HPLC system

Procedure:

  • Weighing: Accurately weigh 1-2 mg of TDIQ into several individual microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of a test vehicle to each tube.

  • Mixing: Vortex each tube vigorously for 2-3 minutes to facilitate the dissolution of TDIQ.

  • Heating (Optional): If TDIQ has low solubility at room temperature, gently heat the samples (e.g., to 37-40°C) for 15-30 minutes with intermittent vortexing.

  • Equilibration: Allow the tubes to equilibrate at room temperature for 1-2 hours.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes to pellet any undissolved compound.

  • Supernatant Analysis: Carefully collect the supernatant and determine the concentration of dissolved TDIQ using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the solubility of TDIQ in each vehicle and summarize the results in a table (see Table 2 for an example).

Protocol 2: Preparation of TDIQ Dosing Solution (Example with 10% DMSO, 40% PEG300, 50% Saline)

This protocol provides a step-by-step guide for preparing a 5 mg/mL solution of TDIQ in a commonly used co-solvent system.

Materials:

  • TDIQ powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Sterile 0.9% Saline

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Calculate Required Volumes: For a final volume of 10 mL of a 5 mg/mL TDIQ solution, you will need 50 mg of TDIQ. The vehicle composition will be:

    • 1 mL DMSO (10%)

    • 4 mL PEG300 (40%)

    • 5 mL Saline (50%)

  • Initial Dissolution: Weigh 50 mg of TDIQ into a sterile 15 mL conical tube. Add 1 mL of DMSO to the tube.

  • Vortexing: Vortex the tube vigorously until the TDIQ is completely dissolved in the DMSO. A clear solution should be observed.

  • Addition of Co-solvent: Add 4 mL of PEG300 to the TDIQ/DMSO solution. Vortex thoroughly to ensure the solution is homogeneous. The solution should remain clear.

  • Addition of Aqueous Component: Add the 5 mL of saline to the mixture slowly and dropwise while gently vortexing. This is a critical step, as rapid addition can cause the compound to precipitate.

  • Final Mixing: Once all the saline has been added, vortex the final solution for another 1-2 minutes to ensure homogeneity.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step sterilizes the solution for in vivo administration.

  • Quality Control: Visually inspect the final solution for any signs of precipitation. If possible, confirm the concentration of TDIQ using an appropriate analytical method. The solution should be prepared fresh on the day of the experiment.

Quantitative Data Summary

The following table presents example data from a vehicle solubility screening for TDIQ.

Table 2: Hypothetical Solubility of TDIQ in Various Vehicles
Vehicle SystemCompositionTDIQ Solubility (mg/mL)Observations
Saline 0.9% NaCl in Water< 0.1Insoluble
D5W 5% Dextrose in Water< 0.1Insoluble
Co-solvent 1 10% DMSO / 90% Saline1.5Precipitates over time
Co-solvent 2 10% DMSO / 40% PEG300 / 50% Saline> 20Clear, stable solution
Oil Corn Oil12Clear solution, viscous
Surfactant 5% Tween® 80 in Saline8Clear solution

Based on this hypothetical data, "Co-solvent 2" would be selected as the optimal vehicle for achieving a high concentration of TDIQ in a stable, administrable solution.

Visualizations

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_qc Quality Control cluster_admin In Vivo Administration compound Weigh TDIQ Powder dissolve Dissolve in DMSO compound->dissolve add_peg Add PEG300 dissolve->add_peg add_saline Add Saline Dropwise add_peg->add_saline mix Vortex to Homogenize add_saline->mix filter Sterile Filter (0.22 µm) mix->filter qc Visual Inspection & Concentration Check filter->qc admin Administer to Animal Model qc->admin

Caption: Workflow for TDIQ solution preparation and administration.

Hypothetical TDIQ Signaling Pathway

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtorc1 mTORC1 akt->mtorc1 proliferation Cell Proliferation & Survival mtorc1->proliferation tdiq TDIQ tdiq->akt

Caption: Hypothetical inhibition of the PI3K/Akt pathway by TDIQ.

Application of 5,6,7,8–tetrahydro‐1,3‐dioxolo[4,5‐g]isoquinoline (TDIQ) in Cocaine Dependence Research

Author: BenchChem Technical Support Team. Date: December 2025

Keywords: TDIQ, Cocaine Dependence, α2-Adrenergic Receptor, Drug Discrimination, Preclinical Research, Therapeutic Potential

Abstract

This document provides detailed application notes on the use of 5,6,7,8–tetrahydro‐1,3‐dioxolo[4,5‐g]isoquinoline (TDIQ) in the research of cocaine dependence. TDIQ is a conformationally restricted phenylalkylamine that displays selective affinity for α2-adrenergic receptors.[1] Preclinical studies, particularly drug discrimination paradigms in rats, suggest that TDIQ may have potential as a therapeutic agent for cocaine abuse due to the similarity of its stimulus effects to those of cocaine.[2] This document outlines the pharmacological background of TDIQ, presents quantitative data from comparative studies with cocaine, provides detailed experimental protocols for key behavioral assays, and illustrates the proposed signaling pathways.

Application Notes

Introduction to TDIQ

TDIQ (5,6,7,8–tetrahydro‐1,3‐dioxolo[4,5‐g]isoquinoline) is a novel psychoactive compound that, while structurally related to stimulants like amphetamine, does not produce locomotor stimulation in rodents.[1][2] Its primary molecular targets are the α2-adrenergic receptor subtypes (α2A, α2B, and α2C), where it is suggested to act as an agonist or partial agonist.[1] The unique pharmacological profile of TDIQ, particularly its discriminative stimulus effects that generalize to cocaine, has prompted investigation into its potential application in the treatment of cocaine dependence.[2][3]

Rationale for Use in Cocaine Dependence Research

The rationale for investigating TDIQ as a potential treatment for cocaine dependence is multifaceted:

  • Substitution Therapy Principle: The generalization of the discriminative stimulus effects of TDIQ to those of cocaine suggests that TDIQ could serve as a substitute therapeutic, potentially reducing cocaine craving and use without producing the same level of reward and reinforcement.[2]

  • Modulation of Noradrenergic Systems: Cocaine's reinforcing effects are not solely mediated by the dopamine system; the noradrenergic system also plays a crucial role. α2-adrenergic receptor agonists are known to modulate noradrenergic activity and have been shown to block stress- and cue-induced reinstatement of cocaine-seeking behavior in animal models.[4][[“]][6]

  • Favorable Preclinical Profile: Preclinical data indicate that TDIQ has a favorable therapeutic index, with a clear separation between doses that produce therapeutic-like effects and those that cause behavioral impairment or adverse cardiovascular effects.[1][3]

Proposed Mechanism of Action

Cocaine primarily exerts its reinforcing effects by blocking the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft. However, it also impacts noradrenergic and serotonergic systems. TDIQ's mechanism in the context of cocaine dependence is hypothesized to be centered on its activity at α2-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation, inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels. In the central nervous system, presynaptic α2-autoreceptors regulate norepinephrine release in a negative feedback loop. By acting as an agonist, TDIQ can modulate noradrenergic signaling pathways that are dysregulated by chronic cocaine use and are implicated in craving and relapse.

Quantitative Data

The following tables summarize quantitative data from a key drug discrimination study comparing the stimulus effects of TDIQ and cocaine in rats.

Table 1: Drug Discrimination Potency

CompoundTraining Dose (mg/kg)ED₅₀ (mg/kg)
TDIQ5.00.9
Cocaine (generalizing to TDIQ)5.0 (TDIQ)1.5

Data extracted from a study where rats were trained to discriminate TDIQ from vehicle. The ED₅₀ value for cocaine represents the dose at which it produced 50% TDIQ-appropriate responding, indicating stimulus generalization.[2]

Table 2: Stimulus Generalization of TDIQ in Amphetamine- and Ephedrine-Trained Rats

Training DrugTraining Dose (mg/kg)Maximum Drug-Appropriate Responding to TDIQ (%)
(+)-Amphetamine1.07
(-)-Ephedrine4.057

This table illustrates that the stimulus effects of TDIQ do not generalize to amphetamine but show partial generalization to ephedrine, highlighting the unique psychoactive profile of TDIQ compared to other stimulants.[2]

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of TDIQ in cocaine dependence are provided below. These are standard protocols that can be adapted for the specific investigation of TDIQ.

Drug Discrimination in Rats

This protocol is based on the methodology used to demonstrate the stimulus similarity between TDIQ and cocaine.[2]

Objective: To determine if the subjective effects of TDIQ are similar to those of cocaine.

Animals: Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

  • Training:

    • Rats are trained to press one lever (drug-appropriate lever) after an intraperitoneal (i.p.) injection of the training drug (e.g., 5.0 mg/kg TDIQ) and a second lever (vehicle-appropriate lever) after an injection of saline.

    • Correct lever presses are reinforced with a food pellet on a fixed-ratio schedule.

    • Training sessions are conducted daily until a criterion of at least 80% correct lever presses is met for 10 consecutive sessions.

  • Substitution Tests:

    • Once the discrimination is acquired, test sessions are conducted.

    • Various doses of the test drug (e.g., cocaine) or TDIQ are administered i.p. before the session.

    • During test sessions, responses on either lever are recorded but not reinforced.

    • The percentage of responses on the drug-appropriate lever is calculated. Full generalization (substitution) is considered to have occurred if a dose of the test drug results in ≥80% drug-appropriate responding.

  • Data Analysis:

    • Dose-response curves are generated, and the ED₅₀ (the dose that produces 50% drug-appropriate responding) is calculated.

Cocaine Self-Administration and Reinstatement in Rats

This is a standard protocol to assess the reinforcing effects of a drug and the potential of a compound to reduce drug-seeking behavior.

Objective: To evaluate the effect of TDIQ on the motivation to take cocaine and on cocaine-seeking behavior.

Animals: Male Wistar rats with surgically implanted intravenous catheters.

Apparatus: Operant conditioning chambers equipped with two levers, a syringe pump for infusions, and cue lights.

Procedure:

  • Acquisition of Self-Administration:

    • Rats are placed in the operant chambers and allowed to press two levers.

    • A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light.

    • Presses on the "inactive" lever have no programmed consequences.

    • Sessions are typically 2 hours daily for 10-14 days.

  • Extinction:

    • Following acquisition, extinction sessions begin. During these sessions, active lever presses no longer result in cocaine infusion or cue presentation.

    • Extinction continues until responding on the active lever decreases to a predefined low level.

  • Reinstatement:

    • Once extinction is achieved, reinstatement of cocaine-seeking is triggered by a non-contingent "priming" injection of cocaine, presentation of the drug-associated cues, or a stressor (e.g., footshock).

    • To test the efficacy of TDIQ, different doses are administered prior to the reinstatement session. A reduction in active lever pressing compared to a vehicle control group indicates that TDIQ attenuates cocaine-seeking.

Conditioned Place Preference (CPP)

This protocol is used to measure the rewarding properties of a drug.

Objective: To determine if TDIQ can block the rewarding effects of cocaine.

Animals: Mice or rats.

Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

Procedure:

  • Pre-Conditioning Test (Baseline):

    • Animals are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each chamber is recorded to determine any initial preference.

  • Conditioning:

    • This phase typically occurs over several days.

    • On "drug" conditioning days, animals receive an injection of cocaine and are confined to one of the outer chambers.

    • On "saline" conditioning days, they receive a saline injection and are confined to the opposite outer chamber.

    • To test TDIQ's effect, it would be administered prior to the cocaine injection.

  • Post-Conditioning Test:

    • Animals are again placed in the central chamber in a drug-free state and allowed to freely explore the entire apparatus.

    • The time spent in each chamber is recorded. A significant increase in time spent in the cocaine-paired chamber compared to baseline indicates a conditioned place preference.

    • A reduction in this preference in animals pre-treated with TDIQ would suggest it blocks cocaine's rewarding effects.

Visualizations

Signaling Pathways and Experimental Workflows

Cocaine_TDIQ_Mechanism cluster_Cocaine Cocaine's Primary Action cluster_TDIQ TDIQ's Proposed Therapeutic Action Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine ↑ Synaptic Dopamine Reward Reward & Reinforcement (Leads to Dependence) Dopamine->Reward TDIQ TDIQ Alpha2AR α2-Adrenergic Receptor (Presynaptic) TDIQ->Alpha2AR Activates Gi Gi Protein Alpha2AR->Gi NE_release ↓ Norepinephrine Release Alpha2AR->NE_release AC ↓ Adenylyl Cyclase Gi->AC Modulation Modulation of Cocaine-Related Cues/Stress NE_release->Modulation Modulation->Reward Reduces Impact Of

Proposed interaction of Cocaine and TDIQ pathways.

Drug_Discrimination_Workflow cluster_Training Training Phase cluster_Testing Testing Phase cluster_Analysis Data Analysis Train_TDIQ Inject TDIQ (e.g., 5.0 mg/kg) Press_TDIQ_Lever Press TDIQ Lever (Reinforced) Train_TDIQ->Press_TDIQ_Lever Test_Cocaine Inject Test Drug (e.g., Cocaine) Train_Vehicle Inject Vehicle (Saline) Press_Vehicle_Lever Press Vehicle Lever (Reinforced) Train_Vehicle->Press_Vehicle_Lever Record_Presses Record Lever Presses (No Reinforcement) Test_Cocaine->Record_Presses Analyze Calculate % Drug-Lever Responding Record_Presses->Analyze Result Generalization? (TDIQ stimulus is cocaine-like?) Analyze->Result

Workflow for a drug discrimination experiment.

References

Application Notes and Protocols for Marble-Burying Assay with TDIQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marble-burying assay is a widely utilized behavioral paradigm to investigate anxiety-like and obsessive-compulsive-like behaviors in rodents.[1] The test leverages the natural tendency of mice to bury novel objects in their bedding. A reduction in the number of marbles buried is often interpreted as an anxiolytic or anti-compulsive effect.[2][3] This application note provides a detailed protocol for conducting the marble-burying assay to evaluate the therapeutic potential of TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline), a novel compound with known anxiolytic-like properties.[4]

TDIQ is a conformationally restricted phenylalkylamine that has demonstrated anxiolytic-like activity. It is believed to exert its effects through interaction with alpha-2 (α2) adrenergic receptors.[4] As an agonist at these receptors, TDIQ is hypothesized to modulate neurotransmitter release, thereby reducing anxiety-related behaviors. This protocol is designed to be a comprehensive guide for researchers investigating the pharmacological effects of TDIQ and similar compounds on anxiety and compulsive behaviors.

Data Presentation

Quantitative data from the marble-burying assay and associated control experiments should be summarized for clear comparison between treatment groups.

Table 1: Effect of TDIQ on Marble-Burying Behavior

Treatment GroupDose (mg/kg)NMean Marbles Buried (± SEM)
Vehicle-12
TDIQ112
TDIQ312
TDIQ1012
Diazepam (Positive Control)212

Table 2: Effect of TDIQ on Locomotor Activity

Treatment GroupDose (mg/kg)NMean Distance Traveled (cm ± SEM)
Vehicle-12
TDIQ112
TDIQ312
TDIQ1012
Diazepam (Positive Control)212

Table 3: Effect of TDIQ on Motor Coordination (Rotarod Test)

Treatment GroupDose (mg/kg)NMean Latency to Fall (s ± SEM)
Vehicle-12
TDIQ112
TDIQ312
TDIQ1012
Diazepam (Positive Control)212

Experimental Protocols

Animal Subjects
  • Species: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Mice should be group-housed (4-5 per cage) in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.

  • Acclimation: Upon arrival, mice should be allowed to acclimate to the housing conditions for at least one week before the start of any experimental procedures. For the three days preceding the experiment, mice should be handled by the experimenter for approximately 5 minutes per day to reduce stress associated with handling and injections.

Drug Preparation and Administration
  • Test Compound: TDIQ hydrochloride.

  • Positive Control: Diazepam.

  • Vehicle: Based on the hydrophobic nature of similar compounds, a vehicle of 5% Dimethyl Sulfoxide (DMSO), 5% Tween 80, and 90% sterile saline (0.9% NaCl) is recommended. It is crucial to ensure TDIQ is fully dissolved.

  • Dose Response: A dose-response study is recommended. Based on typical anxiolytic dose ranges for novel compounds in mice, the following doses of TDIQ are suggested: 1, 3, and 10 mg/kg. Diazepam will be used as a positive control at a dose of 2 mg/kg.

  • Administration: All solutions (TDIQ, diazepam, and vehicle) should be administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.

  • Pre-treatment Time: Injections should be administered 30 minutes prior to the start of the marble-burying test. This pre-treatment time is standard for many anxiolytic compounds to allow for sufficient absorption and distribution.

Marble-Burying Test Procedure
  • Apparatus: Standard mouse cages (approximately 26 cm x 20 cm x 14 cm) filled with 5 cm of fresh, clean bedding (e.g., corncob or sawdust).

  • Marbles: 20 glass marbles (approximately 1.5 cm in diameter) should be evenly spaced on the surface of the bedding.

  • Procedure:

    • Thirty minutes after i.p. injection, each mouse is individually placed into a test cage containing the marbles.

    • The mouse is allowed to freely explore the cage and interact with the marbles for 30 minutes.

    • The testing room should be quiet and dimly lit to minimize external stressors.

    • After the 30-minute session, the mouse is returned to its home cage.

  • Data Collection: The number of buried marbles is counted by two independent observers who are blind to the treatment conditions. A marble is considered buried if at least two-thirds of its surface is covered by bedding.[2] The average of the two observers' counts is used for data analysis.

  • Locomotor Activity: During the 30-minute test, the total distance traveled by each mouse can be recorded using an automated video-tracking system. This is crucial to control for potential sedative effects of the drug that could non-specifically reduce marble burying.

Rotarod Test (Motor Coordination Control)

To assess for potential motor-impairing effects of TDIQ that could confound the marble-burying results, a separate cohort of mice should be tested on an accelerating rotarod.

  • Apparatus: An accelerating rotarod for mice.

  • Procedure:

    • Mice are trained on the rotarod for three consecutive days prior to the test day. Training consists of three trials per day with a 15-minute inter-trial interval. Each trial lasts for a maximum of 300 seconds, with the rotation speed gradually increasing from 4 to 40 rpm.

    • On the test day, mice are injected with TDIQ, diazepam, or vehicle as described above.

    • Thirty minutes post-injection, each mouse is placed on the rotarod, and the latency to fall is recorded. Three trials are conducted, and the average latency to fall is calculated.

Mandatory Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment animal_procurement Animal Procurement (C57BL/6J Mice) acclimation Acclimation & Handling (1 week) animal_procurement->acclimation drug_prep Drug Preparation (TDIQ, Vehicle, Diazepam) acclimation->drug_prep injection Intraperitoneal Injection (30 min pre-test) drug_prep->injection marble_burying Marble-Burying Test (30 min duration) injection->marble_burying rotarod Rotarod Test (Motor Coordination) injection->rotarod Separate Cohort data_collection Data Collection (Marbles Buried, Locomotion) marble_burying->data_collection rotarod->data_collection data_analysis Data Analysis (Statistical Tests) data_collection->data_analysis results Results & Interpretation data_analysis->results

Caption: Experimental workflow for the marble-burying assay with TDIQ.

TDIQ_Signaling_Pathway TDIQ TDIQ Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) TDIQ->Alpha2_Receptor binds & activates Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein activates AC Adenylyl Cyclase Gi_Protein->AC inhibits Ca_Channels Voltage-gated Ca2+ Channels Gi_Protein->Ca_Channels inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Norepinephrine) Ca_Channels->Neurotransmitter_Release mediates Anxiolytic_Effect Anxiolytic-like Effect Neurotransmitter_Release->Anxiolytic_Effect leads to

Caption: Hypothesized signaling pathway of TDIQ's anxiolytic effect.

References

Troubleshooting & Optimization

How to improve the yield of TDIQ synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Tetrahydroisoquinoline (TDIQ) and its derivatives. The primary focus is on improving reaction yields through the optimization of the Pictet-Spengler reaction, a cornerstone method for constructing the core TDIQ scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of TDIQ synthesis?

The most common and versatile method for synthesizing the tetrahydroisoquinoline (TDIQ) core structure is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or imine), followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) to yield the final TDIQ product. The driving force for this reaction is the formation of a stable electrophilic iminium ion under acidic conditions, which is necessary for the ring closure step.[1]

Q2: What are the critical factors that influence the yield of the Pictet-Spengler reaction for TDIQ synthesis?

The yield and success of a Pictet-Spengler reaction are highly dependent on several key parameters:

  • Reactants: The electronic nature of the β-arylethylamine is crucial. Electron-donating groups on the aromatic ring enhance its nucleophilicity, generally leading to higher yields under milder conditions.[1]

  • Carbonyl Compound: Aldehydes are typically more reactive than ketones.

  • Catalyst: The choice and concentration of the acid catalyst are critical for forming the reactive iminium ion intermediate. Both Brønsted and Lewis acids are commonly used.[2]

  • Solvent: The solvent affects the solubility of reactants and the stability of intermediates. While protic solvents have been traditionally used, aprotic solvents can sometimes provide superior yields.[2]

  • Temperature: The optimal temperature can vary significantly. While some reactions proceed at room temperature, others may require heating to proceed at a reasonable rate.[2]

  • pH: Acidic conditions are generally required to facilitate the reaction. However, the optimal pH can be substrate-dependent.[2]

Q3: Can ketones be used instead of aldehydes in this reaction?

Yes, ketones can be used in the Pictet-Spengler reaction, but they are generally less reactive than aldehydes. Consequently, harsher reaction conditions, such as higher temperatures or stronger acid catalysts, may be necessary to achieve good yields.[2]

Troubleshooting Guide

This guide addresses common issues encountered during TDIQ synthesis via the Pictet-Spengler reaction.

Issue 1: Low or No Product Yield

  • Possible Cause: Inadequate catalyst activity or inappropriate catalyst choice.

  • Solution: The reaction typically requires an acid catalyst to form the electrophilic iminium ion intermediate.[1] If the reaction is not proceeding, consider the following:

    • Catalyst Screening: Experiment with different types of acids. Protic acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) are common choices. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be effective.[2] For sensitive substrates, milder organocatalysts like chiral phosphoric acids may be beneficial.[2]

    • Catalyst Loading: Optimize the concentration of the chosen catalyst. Start with catalytic amounts and incrementally increase if necessary.

  • Possible Cause: Improper reaction temperature.

  • Solution: Temperature is a critical parameter that needs to be optimized.

    • Some reactions work well at room temperature, while others require heating to reflux.[2]

    • Start the reaction at a lower temperature and monitor its progress using Thin-Layer Chromatography (TLC). Gradually increase the temperature if the reaction is sluggish.

    • Be aware that excessively high temperatures can lead to decomposition of starting materials or the final product, so careful monitoring is essential.[2]

  • Possible Cause: Unsuitable solvent.

  • Solution: The solvent can significantly impact reactant solubility and intermediate stability.

    • Screen a variety of solvents. Protic solvents like methanol or water and aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been used successfully.[2]

    • Aprotic media have, in some cases, resulted in higher yields.[2]

Issue 2: Formation of Multiple Products or Significant Side Products

  • Possible Cause: The product is reacting further or starting materials are polymerizing.

  • Solution: Careful control over stoichiometry and reaction conditions can minimize side reactions.

    • Consider using a slight excess of the carbonyl compound to ensure the complete consumption of the amine starting material.

    • Slow, dropwise addition of one reagent to the other can help prevent localized high concentrations that may lead to side reactions.

  • Possible Cause: Decomposition of sensitive functional groups on the starting materials or product.

  • Solution: If decomposition is suspected, milder reaction conditions are recommended.

    • Lower the reaction temperature or use a weaker acid catalyst.

    • If a functional group is known to be unstable under acidic conditions, consider using a protecting group strategy. This involves protecting the sensitive group before the Pictet-Spengler reaction and deprotecting it after the cyclization is complete.

Issue 3: Difficulty in Product Purification

  • Possible Cause: The product has a similar polarity to the unreacted starting materials, making separation by column chromatography difficult.

  • Solution:

    • Reaction Completion: First, ensure the reaction has gone to completion by monitoring it via TLC. This will minimize the amount of starting material in the crude product.[2]

    • Derivatization: If polarity is still an issue, consider derivatizing the product to alter its polarity, which may facilitate easier separation.[2] For example, a free amine in the product could be acylated to significantly change its retention factor.

Issue 4: Loss of Stereochemistry (Racemization)

  • Possible Cause: For reactions involving chiral starting materials to produce a stereochemically defined product, racemization can occur, especially at elevated temperatures.

  • Solution:

    • Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product and can help prevent racemization.[2]

    • Chiral Catalyst: The use of a suitable chiral catalyst or auxiliary is crucial for maintaining or inducing the desired stereochemistry.[2]

Data Presentation: Optimizing Reaction Conditions

The yield of the Pictet-Spengler reaction is highly sensitive to the choice of catalyst and solvent. The following table summarizes the optimization of reaction conditions for the synthesis of a tetrahydro-γ-carboline derivative, illustrating the impact of different catalysts on yield and enantioselectivity.

EntryCatalyst (mol %)Additive (mol %)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
1Thiourea A (20)Benzoic Acid (20)Toluene1>9866
2Thiourea B (20)Benzoic Acid (20)Toluene1>9879
3Thiourea C (20)Benzoic Acid (20)Toluene2>9889
4Thiourea D (20)Benzoic Acid (20)Toluene29795
5Thiourea D (10)Benzoic Acid (10)Toluene129695
Table adapted from data presented in Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions.[3] Note: Catalysts A, B, C, and D represent different chiral thiourea derivatives.

Experimental Protocols

General Protocol for Acid-Catalyzed Pictet-Spengler Synthesis of a TDIQ Derivative

This protocol provides a general procedure for the synthesis of a 1-substituted-tetrahydroisoquinoline.

Materials:

  • β-phenylethylamine derivative

  • Aldehyde

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriate deuterated solvent for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-phenylethylamine derivative (1.0 equivalent) in the chosen anhydrous solvent.

  • Aldehyde Addition: Add the aldehyde (1.0 - 1.1 equivalents) to the stirred solution at room temperature.[2]

  • Catalyst Addition: Add the acid catalyst (e.g., 1.0 - 2.0 equivalents of TFA) to the mixture. The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.[2]

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure TDIQ product.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and other appropriate analytical techniques.

Visualizations

experimental_workflow start Start reactants 1. Dissolve β-arylethylamine in anhydrous solvent start->reactants add_aldehyde 2. Add Aldehyde (1.0-1.1 eq) reactants->add_aldehyde add_catalyst 3. Add Acid Catalyst (e.g., TFA) add_aldehyde->add_catalyst reaction 4. Stir at RT or Reflux (Monitor by TLC) add_catalyst->reaction quench 5. Quench with sat. NaHCO₃ reaction->quench extract 6. Extract with Organic Solvent quench->extract wash_dry 7. Wash, Dry, and Concentrate extract->wash_dry purify 8. Purify via Column Chromatography wash_dry->purify product Pure TDIQ Product purify->product

Caption: General experimental workflow for TDIQ synthesis.

troubleshooting_yield start Low or No Yield check_temp Is Temperature Optimized? start->check_temp Start Here check_catalyst Is Catalyst Appropriate? check_temp->check_catalyst Yes action_temp Action: Screen temperatures (e.g., 0°C, RT, Reflux) check_temp->action_temp No check_solvent Is Solvent Appropriate? check_catalyst->check_solvent Yes action_catalyst Action: Screen catalysts (Protic, Lewis, Organo) and optimize loading check_catalyst->action_catalyst No action_solvent Action: Screen solvents (Protic and Aprotic) check_solvent->action_solvent No success Yield Improved check_solvent->success Yes action_temp->check_catalyst Re-evaluate action_catalyst->check_solvent Re-evaluate action_solvent->success Re-evaluate

Caption: Troubleshooting decision tree for low reaction yield.

logical_relationships PS_Reaction Pictet-Spengler Reaction sub_A β-Arylethylamine (Nucleophile) Iminium Iminium Ion Formation sub_A->Iminium sub_B Aldehyde/Ketone (Electrophile) sub_B->Iminium Catalyst Catalyst Catalyst->Iminium Activates Solvent Solvent Solvent->Iminium Cyclization Intramolecular Cyclization Solvent->Cyclization Temp Temperature Temp->Iminium Temp->Cyclization Iminium->Cyclization Outcome Yield & Purity Cyclization->Outcome

Caption: Key parameters influencing TDIQ synthesis outcome.

References

Tetrahydroisoquinoline (THIQ) Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming common challenges encountered during the purification of this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of THIQs.

Q1: I'm observing significant peak tailing and poor separation during silica gel chromatography of my THIQ. What is the cause and how can I fix it?

A1: Peak tailing is a common issue when purifying basic compounds like THIQs on standard silica gel. The acidic nature of silanol groups on the silica surface can lead to strong, non-ideal interactions with the basic nitrogen atom of the THIQ, causing the compound to elute slowly and asymmetrically.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Before running your column, flush the packed silica gel with your starting eluent system containing a small amount of a volatile base, typically 0.5-2% triethylamine (NEt₃) or ammonia in methanol. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.[1]

  • Modify the Mobile Phase: Incorporate a small percentage of a basic modifier directly into your mobile phase (e.g., 0.5% triethylamine). This helps to constantly compete for the acidic sites and ensures the THIQ elutes more symmetrically.

  • Consider an Alternative Stationary Phase: If tailing persists, switch to a more inert stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.

  • Dry Loading: If your compound is not very soluble in the starting eluent, consider dry loading. Dissolve your crude product in a suitable solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1][2]

Q2: My THIQ is highly polar and elutes in the solvent front even with highly polar mobile phases in reverse-phase HPLC. How can I achieve better retention and separation?

A2: Highly polar THIQs, especially those with multiple hydroxyl or amino groups, can be challenging to purify using standard C18 reverse-phase columns due to their limited interaction with the non-polar stationary phase.

Troubleshooting Steps:

  • Use a Highly Aqueous Mobile Phase: Increase the aqueous component of your mobile phase to 95-99%. Sometimes, using a buffer or an ion-pairing agent can also improve retention.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds.[3] HILIC columns use a polar stationary phase (like bare silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer. This allows for the retention and separation of compounds that are too polar for reverse-phase chromatography.

Q3: After my Pictet-Spengler reaction, I'm struggling to remove unreacted phenethylamine and aldehyde starting materials. What's an effective purification strategy?

A3: Unreacted starting materials are common impurities in Pictet-Spengler reactions.[4][5][6][7][8][9][10][11] A combination of techniques is often most effective for their removal.

Purification Strategy:

  • Aqueous Wash: Perform an acid-base extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the basic THIQ product and any unreacted phenethylamine, pulling them into the aqueous layer. The neutral aldehyde will remain in the organic layer.

  • Basify and Re-extract: Separate the aqueous layer and basify it with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the amines.

  • Back-Extraction: Extract the basified aqueous layer again with an organic solvent to recover the purified THIQ and any residual phenethylamine.

  • Chromatography: The remaining phenethylamine can then be separated from the THIQ product by silica gel chromatography. The polarity difference between the starting material and the cyclized product is usually sufficient for good separation.

Q4: My Bischler-Napieralski reaction has produced a significant amount of a non-polar byproduct. What is it and how can I remove it?

A4: A common side reaction in the Bischler-Napieralski synthesis is a retro-Ritter reaction, which leads to the formation of styrene byproducts.[12][13][14][15] These are typically less polar than the desired dihydroisoquinoline or tetrahydroisoquinoline product.

Removal Strategy:

  • Flash Chromatography: Standard silica gel flash chromatography is usually very effective at separating the non-polar styrene byproduct from the more polar THIQ product. Use a non-polar solvent system (e.g., hexane/ethyl acetate) and the styrene will elute much faster than the product.

Q5: I'm having trouble crystallizing my THIQ freebase. What can I do to improve my chances of getting a crystalline solid?

A5: Many THIQ freebases are oils or low-melting solids that can be difficult to crystallize. Converting the freebase to a salt is a highly effective strategy to induce crystallization and improve purity.[16][17][18][19][20][21] Hydrochloride (HCl) and tartrate salts are common choices.[4]

Troubleshooting Steps:

  • Salt Formation: Dissolve the crude THIQ freebase in a solvent in which it is soluble, such as diethyl ether, ethyl acetate, or methanol. Add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. The THIQ·HCl salt will often precipitate out of the solution.[4]

  • Solvent/Anti-Solvent Crystallization: Dissolve the THIQ salt in a minimum amount of a polar solvent (e.g., methanol, ethanol, or water). Slowly add a less polar "anti-solvent" (e.g., diethyl ether, hexane, or acetone) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to promote crystal growth.

  • Scratching: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the supersaturated solution to initiate crystallization.

Q6: The N-debenzylation of my THIQ is either incomplete or results in a complex mixture. How can I achieve clean deprotection and purify the product?

A6: N-debenzylation can sometimes be challenging, with catalytic transfer hydrogenation being a common method.[22][23][24] Incomplete reactions or side reactions can complicate purification.

Troubleshooting Deprotection and Purification:

  • Optimize Reaction Conditions: Ensure your catalyst (e.g., Palladium on carbon, Pd/C) is active. Use a suitable hydrogen donor like hydrogen gas, ammonium formate, or cyclohexene. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Post-Reaction Workup: After the reaction, filter off the catalyst (e.g., through a pad of Celite).

  • Purification: The resulting secondary amine is often more polar than the starting N-benzylated THIQ.

    • Acid-Base Extraction: Use an acid wash to extract the debenzylated product into the aqueous phase, leaving non-polar impurities behind. Then, basify the aqueous layer and re-extract the product into an organic solvent.

    • Chromatography: Purify the product using silica gel chromatography, often with a more polar eluent system (e.g., dichloromethane/methanol) than was used for the starting material. Adding a small amount of triethylamine to the eluent can help prevent peak tailing.

Data on Purification Methods

The choice of purification method can significantly impact the final yield and purity of the THIQ. Below are tables summarizing representative data from various purification strategies.

Table 1: Comparison of Purification Methods for a Representative THIQ

Purification MethodStarting Purity (Crude)Final PurityTypical YieldNotes
Flash Chromatography ~70-80%>95%60-85%Effective for removing non-polar byproducts and starting materials. Yield can be affected by irreversible adsorption.
Crystallization (as HCl salt) ~90% (post-chromatography)>99%80-95% (crystallization step)Excellent for final purification and obtaining a stable, solid product. Requires a relatively pure starting material.
Preparative HPLC Variable>98%50-80%High resolution for separating closely related isomers or impurities. Lower sample capacity.
HILIC Variable>95%60-80%Ideal for highly polar THIQs that are not retained in reverse-phase chromatography.[3]

Table 2: Typical Yields for THIQs from Chemoenzymatic One-Pot Synthesis followed by Purification

Data adapted from a chemoenzymatic one-pot process involving laccase/TEMPO oxidation followed by a Pictet-Spengler reaction. Purification was achieved by precipitation as the HCl salt followed by washing.[4]

THIQ ProductIsolated Yield
1-(phenyl)-THIQ derivative71%
1-(2-bromophenyl)-THIQ derivative87%
1-(3-bromophenyl)-THIQ derivative73%
1-(4-bromophenyl)-THIQ derivative81%
1-(4-chlorophenyl)-THIQ derivative72%
1-(4-fluorophenyl)-THIQ derivative65%

Experimental Protocols & Visualized Workflows

Protocol 1: General Procedure for Flash Column Chromatography of a THIQ Freebase

This protocol is designed for the purification of a moderately polar THIQ from less polar impurities.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., gradients of hexane/ethyl acetate or DCM/methanol).

    • The ideal solvent system should give your target THIQ an Rf value of approximately 0.2-0.4.[2]

    • To visualize the spots, use a UV lamp and/or a potassium permanganate stain.

  • Column Preparation (Wet Packing):

    • Select a column of appropriate size for your sample amount (a general rule is a 100:1 to 50:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your chosen starting eluent (the least polar solvent system from your TLC analysis).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[2]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (DCM is often a good choice).

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica until the liquid level just reaches the top of the sand.

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Begin collecting fractions while maintaining a constant flow of eluent. You can apply positive pressure (using air or nitrogen) to speed up the elution (this is what makes it "flash" chromatography).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find eluent for Rf ≈ 0.3) Pack 2. Pack Column (Slurry method) TLC->Pack Load 3. Load Sample (Minimal solvent) Pack->Load Elute 4. Elute & Collect (Apply pressure) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine & Evaporate Analyze->Combine Pure Pure Combine->Pure Pure THIQ G Start Crude THIQ Freebase (in Diethyl Ether) AddHCl 1. Add HCl solution (e.g., 2M in Ether) Start->AddHCl Precipitate 2. Precipitate Forms (THIQ·HCl Salt) AddHCl->Precipitate Filter 3. Isolate by Filtration & Wash with cold Ether Precipitate->Filter Recrystallize 4. Recrystallize (Optional) (e.g., from hot Ethanol) Filter->Recrystallize End Pure Crystalline THIQ·HCl Salt Filter->End If sufficiently pure Recrystallize->End G Start Crude THIQ Mixture IsPolar Is the THIQ highly polar? Start->IsPolar IsBasic Is the THIQ a strong base (peak tailing)? IsPolar->IsBasic No HILIC Use HILIC IsPolar->HILIC Yes ModifiedSilica Use Silica Gel with NEt3 modifier IsBasic->ModifiedSilica Yes StdSilica Use Standard Silica Gel Chromatography IsBasic->StdSilica No IsOil Is the product an oil or hard to crystallize? Salt Purify via Salt Formation/Crystallization IsOil->Salt Yes Final Pure THIQ IsOil->Final No ModifiedSilica->IsOil StdSilica->IsOil Salt->Final

References

Resolving anomalous 1H NMR spectra for dihydroisoquinoline compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering anomalous 1H NMR spectra for dihydroisoquinoline compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for my C-1 (azomethine) and C-3 protons in my dihydroisoquinoline compound extremely broad or completely missing?

A1: This is a known issue for 3,4-dihydroisoquinolines and their analogues, particularly 6,7-dialkoxy derivatives.[1] The extreme line broadening, often to the point where signals disappear into the baseline, is most frequently observed in solvents like CDCl₃, CCl₄, DMSO-d₆, or acetone-d₆.[1] While several hypotheses have been considered, one possible cause is a slow chemical exchange process or equilibrium with a complexing agent present in the solvent, which is not fast enough on the NMR timescale, leading to significant broadening.[1]

Q2: My aromatic proton signals are also broad and poorly resolved. What could be the cause?

A2: Broadening of aromatic signals can also be linked to the same phenomena causing issues with the C-1 and C-3 protons.[1] However, other general factors can also contribute to peak broadening for any signal:

  • Poor Shimming: An inhomogeneous magnetic field will cause broad spectral lines.[2][3]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity or aggregation, resulting in broader peaks.[2][4]

  • Low Solubility: If the compound is not fully dissolved, the sample will be non-homogenous, causing line broadening.[2] It is crucial to ensure your sample is fully dissolved and the solution is transparent.[4][5]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[3]

Q3: I am observing unexpected chemical shifts that don't match literature values. What could be the reason?

A3: Chemical shifts are highly sensitive to the local electronic environment and can be influenced by several factors:

  • Solvent Effects: The choice of deuterated solvent has a significant impact on chemical shifts.[6][7][8] Aromatic solvents like benzene-d₆ are known to cause notable upfield shifts for certain protons due to complexation and orientation effects.[1] Changing from a non-polar to a polar solvent can also cause significant changes in chemical shifts.[7]

  • Temperature: Chemical shifts are temperature-dependent.[9][10][11] Running experiments at different temperatures without recalibration can lead to inconsistencies.

  • Concentration: Sample concentration can affect chemical shifts, especially for protons involved in intermolecular interactions like hydrogen bonding.[8]

  • pH: Traces of acid or base in the sample or solvent can protonate or deprotonate the dihydroisoquinoline nitrogen, leading to substantial shifts. The presence of a full positive charge on the nitrogen atom in a quaternary salt, for example, causes signals to shift to a lower field.[1]

Q4: How can I confirm if a broad peak in my spectrum corresponds to an O-H or N-H proton?

A4: The definitive method for identifying exchangeable protons (like those on heteroatoms) is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The signal corresponding to the O-H or N-H proton will exchange with deuterium and will either disappear or significantly decrease in intensity.[2]

Q5: I have fewer signals in my spectrum than expected for my compound's structure. Why?

A5: This can happen for a few reasons:

  • Accidental Equivalence: Protons that are chemically non-equivalent may have very similar electronic environments, causing their signals to overlap and appear as a single peak, especially on lower-field spectrometers.[12][13]

  • Extreme Broadening: As discussed in Q1, some signals may be broadened to the extent that they are indistinguishable from the baseline.[1][14]

  • Low Solubility: If your compound has poor solubility, the concentration in the solution may be too low to detect all signals.[14]

Troubleshooting Guide

If you are experiencing an anomalous ¹H NMR spectrum for your dihydroisoquinoline compound, follow this troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Basic Checks cluster_2 Systematic Troubleshooting cluster_3 Advanced Methods cluster_4 Resolution start Anomalous Spectrum (Broad/Missing Peaks) check_conc Check Sample: - Concentration (5-25 mg) - Solubility (clear solution) - Reshim Spectrometer start->check_conc rerun Re-run Spectrum check_conc->rerun change_solvent Change Solvent (e.g., Benzene-d₆, Methanol-d₄) rerun->change_solvent Problem Persists resolved Spectrum Resolved rerun->resolved Problem Fixed vt_nmr Variable Temperature (VT) NMR (e.g., run at >50°C) change_solvent->vt_nmr Still broad change_solvent->resolved Sharp peaks appear acid_addition Acidify Sample (add trace TFA or HCl) vt_nmr->acid_addition Still broad vt_nmr->resolved Peaks sharpen two_d_nmr 2D NMR (COSY, HSQC, HMBC) acid_addition->two_d_nmr Still ambiguous acid_addition->resolved Peaks sharpen d2o_shake D₂O Exchange (for OH/NH peaks) d2o_shake->resolved Identifies exchangeable protons two_d_nmr->resolved Structure confirmed not_resolved Consult Specialist two_d_nmr->not_resolved Ambiguity remains

Caption: Troubleshooting workflow for resolving anomalous NMR spectra.

Interpreting the Workflow
  • Initial Observation & Basic Checks: Start with the simplest potential issues. Poor sample preparation or shimming can often mimic more complex problems.[2] Ensure your sample is fully dissolved and not overly concentrated, then reshim the spectrometer.[4]

  • Change Solvent: If basic checks fail, the issue may be solvent-dependent.[1] Switching to a different solvent, such as benzene-d₆, can disrupt potential intermolecular interactions or complex formations, often resulting in a "normal" spectrum with sharp signals.[1][2]

  • Variable Temperature (VT) NMR: Dynamic or exchange processes are temperature-dependent.[9][11] Increasing the temperature can increase the rate of exchange, causing broad peaks to sharpen into a time-averaged signal.[2][11]

  • Acidification: For dihydroisoquinolines, adding a trace amount of trifluoroacetic acid (TFA) or hydrogen chloride (HCl) to the NMR tube can protonate the nitrogen. This often breaks the equilibrium causing the broadening and results in a spectrum with sharp, well-defined signals for the C-1 and C-3 protons.[1]

  • Advanced Methods: If the spectrum remains ambiguous, use 2D NMR techniques. COSY will show ¹H-¹H correlations, while HSQC and HMBC will reveal one-bond and long-range ¹H-¹³C correlations, respectively.[15][16][17] These methods are invaluable for definitively assigning protons and confirming the molecular structure even when the 1D spectrum is unclear.[15][18]

Data Presentation

Table 1: ¹H NMR Spectral Data for Dihydroisoquinoline Analogs in CDCl₃

The following table summarizes ¹H NMR data for several dihydroisoquinoline compounds where anomalous spectra were observed. Note the frequent absence or extreme broadening of signals for H-1 and H-3.

CompoundH-1 (ppm)H-3 (ppm)H-4 (ppm)Aromatic H (ppm)Other (ppm)Reference
3,4-dihydro-6,7-methylenedioxyisoquinolineInvisible< 1H broad hump~2.5 (broad hump)6.73 (s), 6.60 (s)5.95 (s, -OCH₂O-)[1]
3,4-dihydro-6,7-dimethoxyisoquinolineInvisibleBroad hump~2.6 (t)6.70 (s), 6.65 (s)3.85 (s, 2x OMe)[1]
6-Benzyloxy-3,4-dihydro-7-methoxyisoquinolineInvisibleInvisible~2.5 (broad hump)7.35 (m, 5H), 6.75 (s), 6.65 (s)5.10 (s, -OCH₂Ph), 3.85 (s, OMe)[1]
3-Methyl-3,4-dihydro-6,7-dimethoxyisoquinolineBroad humpBroad hump~2.6 (m)6.65 (s), 6.60 (s)3.85 (s, 2x OMe), 1.30 (d, Me)[1]

Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'm' multiplet. "Invisible" or "broad hump" indicates extreme line broadening where the signal is either not observed or is a poorly defined feature in the baseline.

Table 2: Common Deuterated Solvents for NMR
SolventResidual ¹H Signal (ppm)¹³C Signal (ppm)Boiling Point (°C)Key Properties
Chloroform-d (CDCl₃)7.2677.1661Apolar, most common, but can cause broadening for DHIs.[1][19]
DMSO-d₆2.5039.52189Polar aprotic, good for poorly soluble compounds.[19]
Acetone-d₆2.0529.84, 206.2656Polar aprotic, versatile.[19]
Benzene-d₆7.16128.0680Aromatic, can resolve overlapping signals via ASIS.[1][2][19]
Methanol-d₄3.31, 4.87 (OH)49.0065Polar protic, can break H-bonds, exchanges with OH/NH.[19][20]
Deuterium Oxide (D₂O)4.79-101Polar protic, used for biological samples and D₂O exchange.[19]

ASIS: Aromatic Solvent-Induced Shifts. Chemical shifts are approximate and can vary with temperature and concentration.[19]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the dihydroisoquinoline compound directly into a clean, dry vial.[4][5]

  • Add Solvent: Using a glass pipette, add approximately 0.6 mL of the desired deuterated solvent to the vial.[4][21]

  • Dissolve Sample: Vigorously shake or vortex the vial until the sample is completely dissolved. The solution must be transparent and free of any solid particles.[5]

  • Filter (if necessary): If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[4][5]

  • Transfer to NMR Tube: Transfer the clear solution to the NMR tube. The final solution height should be approximately 4 cm (~0.6 mL).[5][21]

  • Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[5]

Protocol 2: Variable Temperature (VT) NMR Experiment
  • Prepare Sample: Prepare the sample as described in Protocol 1.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at the default probe temperature (e.g., 25 °C).

  • Increase Temperature: In the spectrometer software, set a higher target temperature (e.g., 40 °C, 50 °C, 60 °C). Allow several minutes for the sample temperature to equilibrate.

  • Shim at New Temperature: The magnetic field homogeneity is temperature-dependent. It is crucial to re-shim the spectrometer at each new temperature before acquiring the spectrum.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum at the elevated temperature.

  • Analyze Data: Compare the spectra obtained at different temperatures. Look for sharpening of broad peaks or coalescence of multiple peaks into a single, sharp peak, which is indicative of a dynamic process.[11]

Protocol 3: Acidification for Signal Sharpening
  • Prepare Sample: Prepare the sample in an appropriate solvent (e.g., CDCl₃) as described in Protocol 1 and acquire an initial spectrum to confirm the anomaly.

  • Prepare Acid Solution: Prepare a dilute solution of trifluoroacetic acid (TFA) in the same deuterated solvent.

  • Add Acid: Carefully remove the NMR tube from the spectrometer. Using a microliter syringe, add a very small amount (e.g., 0.5-1.0 µL) of the dilute TFA solution to the NMR tube.

  • Mix and Re-acquire: Cap the tube, invert it several times to mix thoroughly, and re-insert it into the spectrometer. Re-shim and acquire the spectrum.

  • Evaluate: Observe if the broad or missing signals (e.g., H-1, H-3) have sharpened and become visible.[1] If not, another small addition of acid can be attempted, but be aware that excessive acid can cause significant chemical shifts or sample degradation.

G DHI Dihydroisoquinoline (DHI) DHI_X_Complex DHI-X Complex DHI->DHI_X_Complex k_on ComplexingAgent Complexing Agent (X) (e.g., trace metal, impurity) DHI_X_Complex->DHI k_off note If k_on and k_off are slow on the NMR timescale, signals for protons near the nitrogen atom (H-1, H-3) become extremely broad.

Caption: Postulated slow equilibrium leading to anomalous NMR signals.

References

Technical Support Center: Enhancing TDIQ Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline). This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting protocols and answers to frequently asked questions regarding the solubility of TDIQ for in vitro and cell-based assays. As a senior application scientist, my goal is to provide you with the causal reasoning behind these experimental steps to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with TDIQ.

Q1: What is TDIQ, and why does it have poor aqueous solubility?

TDIQ is a tetrahydroisoquinoline derivative that is structurally related to phenylalkylamines.[1][2][3] Its structure, a conformationally restricted phenylalkylamine, contains a largely hydrophobic carbon skeleton.[1][4] Molecules like TDIQ, with significant nonpolar surface area, have low aqueous solubility because they cannot form favorable hydrogen bonds with water, leading them to aggregate and precipitate out of solution. This is a common challenge for many small molecule compounds in drug discovery.[5][6]

Q2: What is the recommended solvent for preparing a primary stock solution of TDIQ?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most widely recommended organic solvent for poorly soluble compounds like TDIQ.[7][8] DMSO is a powerful, water-miscible solvent capable of dissolving a wide range of hydrophobic molecules.[9]

Causality: DMSO's aprotic, highly polar nature allows it to disrupt the crystal lattice energy of solid compounds and effectively solvate hydrophobic molecules. When preparing a stock, it is crucial to use anhydrous, high-purity DMSO, as it is highly hygroscopic (readily absorbs water from the air), and absorbed moisture can significantly reduce the compound's solubility.[8][10]

Q3: My TDIQ precipitated out of solution after I diluted my DMSO stock into my aqueous cell culture medium. What happened?

This is a classic issue known as "compound crashing" or precipitation. While TDIQ is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous buffer or cell culture medium.[11][12] The final concentration of TDIQ in the aqueous solution has likely exceeded its maximum aqueous solubility, causing the compound to fall out of solution.

Causality: When the DMSO stock is added to the aqueous buffer, the DMSO concentration is drastically lowered. Water becomes the primary solvent, and if the final concentration of the hydrophobic compound is too high for water to solvate, the compound molecules will aggregate and precipitate.[12] The final solvent environment is no longer "DMSO-like" enough to keep the compound dissolved.

Q4: What is the maximum final concentration of DMSO that is safe for my cells in an assay?

The tolerance of cells to DMSO varies significantly between cell lines. However, a general guideline is to keep the final concentration of DMSO in your assay below 0.5% (v/v) .[7] For particularly sensitive cell lines or long-term incubation studies, a final concentration of <0.1% is often recommended.[10]

Causality: At high concentrations, DMSO can induce cellular stress, affect membrane permeability, alter gene expression, and even cause cytotoxicity or apoptosis.[13][14][15] It is imperative to determine the highest non-toxic concentration for your specific cell line and assay. This is achieved by running a vehicle control experiment where cells are treated with various concentrations of DMSO alone.[10]

Final DMSO ConcentrationGeneral Cellular Effects & Recommendations
< 0.1% Generally considered safe for most cell lines, including sensitive primary cells. Ideal for long-term exposure studies (> 72 hours).[10]
0.1% - 0.5% Well-tolerated by many robust, immortalized cell lines for standard assay durations (24-72 hours).[10][14] This is a common working range.
0.5% - 1.0% Increased risk of cytotoxicity and off-target effects on cell proliferation and function.[10] Use with caution and only for short-term exposure after thorough validation.
> 1.0% Significant cytotoxicity, membrane damage, and apoptosis are common.[10] This range should be avoided for most cell-based assays.

Troubleshooting Guide: Enhancing TDIQ Solubility

If you are facing persistent solubility issues, this guide provides a systematic approach to troubleshooting and optimization.

Issue: TDIQ precipitates upon dilution into aqueous media.

This is the most frequent challenge. If lowering the final TDIQ concentration is not an option, consider the following strategies.

Solution A: Optimize the Dilution Protocol

How you dilute the compound matters. Adding a small volume of high-concentration DMSO stock directly into a large volume of aqueous buffer can create localized areas of supersaturation, promoting precipitation.

Recommended Workflow: Employ a serial or intermediate dilution strategy. Instead of a single large dilution step, perform one or more intermediate dilutions in a mix of your aqueous buffer and an organic co-solvent or directly into the complete assay medium containing proteins (like FBS), which can help stabilize the compound.[12]

G cluster_0 Optimized Dilution Workflow stock 10 mM TDIQ Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1 mM in Culture Medium with 10% DMSO) stock->intermediate Step 1: Dilute into medium (or buffer with co-solvent) final Final Working Solution (e.g., 10 µM in Culture Medium with <0.5% DMSO) intermediate->final Step 2: Add to final assay volume while vortexing

Caption: Workflow for diluting hydrophobic compounds.

Solution B: Incorporate a Co-Solvent

Using a water-miscible organic solvent in your final assay buffer can increase the solubility of hydrophobic compounds.[6][16]

  • Ethanol/Methanol: Can be effective but are also more volatile and can have biological effects.

  • Polyethylene Glycol (PEG): Higher molecular weight PEGs (e.g., PEG300, PEG400) are often used in formulations to increase solubility.[9]

  • Glycerol: Can help solubilize compounds and is also a cryoprotectant that can stabilize proteins.[9]

Protocol: Prepare your final aqueous buffer containing a small percentage (e.g., 1-5%) of the co-solvent before adding the TDIQ stock solution. Always test the co-solvent's effect on your assay in a vehicle control.

Solution C: Use Solubilizing Excipients

Excipients are additives that can dramatically enhance aqueous solubility without requiring high concentrations of organic solvents.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate hydrophobic molecules like TDIQ, effectively shielding them from water and increasing their apparent solubility.[19][20]

  • Common Types: β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are widely used.[17]

G cluster_0 Cyclodextrin Inclusion Complex TDIQ TDIQ (Hydrophobic) Complex Soluble TDIQ-CD Complex TDIQ->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex G start Start: TDIQ Solubility Issue q1 Is final concentration >10 µM? start->q1 q2 Is the assay cell-based? q1->q2 Yes sol1 Strategy 1: Optimize Dilution Protocol (Vortexing, Serial Dilution) q1->sol1 No sol2 Strategy 2: Use Co-Solvent (e.g., 1-5% PEG300) Validate vehicle effect. q2->sol2 No (Biochemical Assay) sol3 Strategy 3: Use Cyclodextrin (HP-β-CD) Low cell toxicity. q2->sol3 Yes sol4 Strategy 4: Use Surfactant (e.g., Tween-80) High potential for assay interference. Validate carefully. sol2->sol4 If co-solvent fails

References

Technical Support Center: Optimizing Dosing Regimens for TDIQ in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) in mice.

Frequently Asked Questions (FAQs)

Q1: What is TDIQ and what is its mechanism of action?

TDIQ, also known as MDTHIQ or MDA-CR, is a tetrahydroisoquinoline compound that acts as a selective partial agonist at α2-adrenergic receptors.[1][2][3] Unlike amphetamines, it does not produce stimulant effects.[2][3] Its mechanism of action is thought to be mediated through its interaction with α2A-, α2B-, and α2C-adrenergic receptor subtypes.[2][3]

Q2: What are the reported effects of TDIQ in mice?

Preclinical studies in mice have shown that TDIQ exhibits anxiolytic-like and anorectic (appetite-suppressing) effects.[1] It has been shown to inhibit the consumption of "snacks" in a dose-dependent manner.[2] Notably, TDIQ displays a wide therapeutic window, with a significant separation between doses that produce therapeutic effects and those that cause motor impairment.[2] It has also been observed to have negligible effects on heart rate and blood pressure in mice.[2]

Q3: What is a good starting dose for TDIQ in mice?

A study on the appetite-suppressant effects of TDIQ in mice reported ED50 values of 1.3 mg/kg and 19.4 mg/kg for inhibiting the consumption of sweet milk and chocolate pellets, respectively. This suggests that the effective dose can vary depending on the experimental context. For initial studies, a dose-range finding study is recommended, starting with doses below the reported ED50 values and escalating to determine the optimal dose for the specific experimental model and endpoint.

Q4: How should I formulate TDIQ for administration to mice?

The physicochemical properties of TDIQ, specifically its solubility, are not widely reported. For poorly soluble compounds, various formulation strategies can be employed to enhance bioavailability for in vivo studies.[4][5][6][7][8]

Formulation Strategies for Poorly Soluble Compounds

StrategyDescription
pH Modification For acidic or basic compounds, adjusting the pH of the vehicle can improve solubility.[4]
Co-solvents Using water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) can increase the solubility of hydrophobic compounds.[4] The final concentration of the co-solvent should be minimized to avoid toxicity.
Surfactants Surfactants can be used to create micellar solutions or microemulsions to solubilize poorly soluble drugs.[4][5]
Inclusion Complexes Cyclodextrins can form inclusion complexes with drug molecules, increasing their aqueous solubility.[4]
Lipid-based Formulations Formulating the compound in lipids or oils can enhance absorption, particularly for lipophilic drugs.[4]
Nanosuspensions Reducing the particle size of the drug to the nanometer range can increase the dissolution rate and bioavailability.[6][8]

It is crucial to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Troubleshooting Guides

Issue 1: Lack of Efficacy or High Variability in Results
Potential Cause Troubleshooting Steps
Suboptimal Dose - Conduct a dose-response study to identify the optimal dose for your specific experimental model and endpoint.
Poor Bioavailability - Consider alternative routes of administration (e.g., intraperitoneal instead of oral). - Optimize the drug formulation to improve solubility and absorption (see Q4). - Conduct a pharmacokinetic (PK) study to determine the bioavailability and exposure of TDIQ.
Rapid Metabolism/Clearance - Perform a PK study to determine the half-life of TDIQ. - If the half-life is short, consider increasing the dosing frequency or using a sustained-release formulation.
Incorrect Administration Technique - Ensure proper training on administration techniques (e.g., oral gavage, intraperitoneal injection) to minimize variability.
Biological Variability - Increase the number of animals per group to improve statistical power. - Ensure consistent animal strain, age, and sex across experimental groups.
Issue 2: Unexpected Toxicity or Adverse Events
Potential Cause Troubleshooting Steps
Dose is Too High - Reduce the dose. Conduct a maximum tolerated dose (MTD) study to determine the safe dosing range.
Vehicle Toxicity - Run a vehicle-only control group to assess for any adverse effects of the formulation. - If the vehicle is toxic, explore alternative, more biocompatible formulations.
Off-target Effects - While TDIQ is reported to be selective for α2-adrenergic receptors, high concentrations may lead to off-target effects. Consider reducing the dose.
Rapid Intravenous Injection - If administering intravenously, a slower injection rate may be better tolerated.

Experimental Protocols

Protocol 1: Pilot Pharmacokinetic (PK) Study of TDIQ in Mice

This protocol outlines a general procedure for a pilot PK study to determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Materials:

  • TDIQ

  • Appropriate vehicle for formulation

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old

  • Dosing syringes and needles (appropriate for the route of administration)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Analytical equipment for quantifying TDIQ in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Dose Preparation: Prepare the TDIQ formulation at the desired concentration.

  • Dosing:

    • Intravenous (IV) Group (for determining clearance and volume of distribution): Administer a single bolus IV injection of TDIQ (e.g., via the tail vein) to a group of mice (n=3-5 per time point).

    • Oral (PO) or Intraperitoneal (IP) Group (for determining absorption and bioavailability): Administer a single dose of TDIQ via the desired route to a separate group of mice (n=3-5 per time point).

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points. Suggested time points for a pilot study:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO/IP: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of TDIQ using a validated analytical method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters.

Table of Hypothetical Pharmacokinetic Parameters for an Alpha-2 Adrenergic Agonist (for illustrative purposes)

ParameterIntravenous (IV)Oral (PO)
Dose 1 mg/kg10 mg/kg
Cmax ~100 ng/mL~50 ng/mL
Tmax 2 min30 min
t½ (elimination) 2 hours2.2 hours
Bioavailability 100%~40%

Note: These are hypothetical values and a dedicated PK study for TDIQ is necessary to determine its actual parameters.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of TDIQ and a typical experimental workflow for optimizing its dosing regimen.

TDIQ_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TDIQ TDIQ Alpha2_AR α2-Adrenergic Receptor TDIQ->Alpha2_AR Binds G_protein Gi Protein (α, β, γ subunits) Alpha2_AR->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Modulates Dosing_Optimization_Workflow start Start: Define Experimental Question lit_review Literature Review: Existing TDIQ data & similar compounds start->lit_review formulation Formulation Development (consider solubility) lit_review->formulation mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study dose_range Dose-Range Finding Efficacy Study mtd_study->dose_range pk_study Pharmacokinetic (PK) Study (optional but recommended) dose_range->pk_study definitive_study Definitive Efficacy Study with Optimized Dose and Regimen dose_range->definitive_study If PK is not performed pk_study->definitive_study data_analysis Data Analysis and Interpretation definitive_study->data_analysis end Conclusion data_analysis->end

References

Technical Support Center: Minimizing Cardiovascular Side Effects of Investigational Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cardiovascular side effects of investigational compounds, referred to herein as "Compound X," in animal studies. The content is designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section offers solutions to common problems encountered during in vivo cardiovascular safety assessments.

Issue/Question Possible Causes Troubleshooting Steps & Recommendations
High incidence of unexpected mortality in Compound X-treated animals. - Acute cardiotoxicity leading to fatal arrhythmias or heart failure. - Off-target toxicity affecting other vital organs. - Incorrect dose administration (overdose). - Stress-induced complications in animals.1. Dose-Range Finding Study: Conduct a preliminary dose-range finding study with a small number of animals to establish a maximum tolerated dose (MTD). 2. Staggered Dosing: Administer Compound X to a few animals before dosing the entire cohort to identify any immediate adverse effects. 3. Cardiovascular Monitoring: Implement continuous or frequent ECG monitoring in a subset of animals to detect arrhythmias.[1][2][3] 4. Necropsy and Histopathology: Perform a thorough necropsy and histopathological examination of all decedents to determine the cause of death.
High variability in cardiovascular parameters (e.g., blood pressure, heart rate, ECG intervals) within the same treatment group. - Inconsistent environmental conditions (e.g., temperature, noise). - Animal stress during handling and measurements. - Anesthesia-related effects on the cardiovascular system. - Improper technique for data acquisition.1. Acclimatization: Ensure animals are properly acclimatized to the experimental environment and handling procedures. 2. Standardized Procedures: Maintain consistent timing for dosing and measurements, and use standardized techniques for all animals. 3. Conscious Animal Monitoring: Whenever possible, use telemetry or non-invasive methods to monitor cardiovascular parameters in conscious, unrestrained animals to avoid the confounding effects of anesthesia.[1][2][3][4][5] 4. Proper Anesthetic Protocol: If anesthesia is necessary, use a consistent and appropriate anesthetic regimen known to have minimal effects on the cardiovascular system.[6]
Inconclusive or minimal histopathological findings despite functional evidence of cardiotoxicity (e.g., reduced ejection fraction). - Early-stage cardiac injury without gross morphological changes. - Inappropriate staining techniques. - Insufficient number of sections examined. - Functional changes preceding structural damage.1. Sensitive Staining Techniques: Utilize special stains like Masson's trichrome or Picrosirius red to detect subtle fibrosis.[7][8][9][10][11] 2. Electron Microscopy: Consider transmission electron microscopy (TEM) to identify ultrastructural changes such as mitochondrial damage or myofibrillar disarray.[12] 3. Comprehensive Sampling: Collect multiple sections from different regions of the heart for a thorough evaluation. 4. Biomarker Analysis: Correlate functional data with sensitive biomarkers of cardiac injury, such as cardiac troponins (cTnI, cTnT) and natriuretic peptides (NT-proBNP).[13][14]

Frequently Asked Questions (FAQs)

Experimental Design & Models

Q1: What are the most appropriate animal models for studying the cardiotoxicity of Compound X?

A1: The choice of animal model depends on the specific research question and the expected mechanism of toxicity.

  • Rodents (Mice and Rats): Widely used due to their cost-effectiveness, short breeding cycles, and the availability of transgenic strains.[15] They are suitable for initial screening and mechanistic studies. Spontaneously hypertensive rats can be more sensitive to cardiotoxic effects.[15]

  • Rabbits: Have been used historically and are sensitive to some forms of cardiotoxicity.[16]

  • Large Animals (Pigs, Dogs, Non-human Primates): Offer greater physiological similarity to humans, making them suitable for more detailed cardiovascular assessments, including advanced imaging techniques.[16][17] However, they are more expensive and present greater ethical considerations.[17]

Q2: How can I establish a dose-response relationship for Compound X-induced cardiotoxicity?

A2: A well-designed dose-escalation study is crucial. Start with a low dose and progressively increase it in different cohorts of animals. Monitor for signs of toxicity at each dose level. For a chronic study, cumulative doses should be considered. For example, in rat models of doxorubicin-induced cardiotoxicity, cumulative doses of 10-24 mg/kg are often used.[18]

Assessment of Cardiotoxicity

Q3: What are the key parameters to measure when assessing the cardiovascular side effects of Compound X?

A3: A multi-pronged approach is recommended:

  • Functional Assessment: Echocardiography to measure parameters like left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness.[6]

  • Electrophysiological Assessment: Electrocardiography (ECG) to evaluate heart rate, rhythm, and intervals (e.g., QT interval).[1][2]

  • Biochemical Markers: Measurement of serum/plasma levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and N-terminal pro-B-type natriuretic peptide (NT-proBNP).[13][14]

  • Histopathological Examination: Microscopic evaluation of heart tissue for signs of injury, such as cardiomyocyte vacuolization, inflammation, and fibrosis.[19]

Q4: When should I collect samples for biomarker analysis?

A4: For acute toxicity studies, samples can be collected at multiple time points (e.g., 2, 4, 8, and 24 hours) after a single dose to capture the peak of biomarker release.[14] In chronic studies, samples should be collected at baseline and at several intervals throughout the study to monitor the progression of cardiac injury.

Mitigation Strategies

Q5: What are some strategies to minimize the cardiotoxicity of Compound X in my animal studies?

A5: Several strategies can be investigated:

  • Co-administration of Cardioprotective Agents: Test the efficacy of known cardioprotective agents. For instance, dexrazoxane is an iron chelator used to mitigate doxorubicin-induced cardiotoxicity.[20][21] Other potential agents include antioxidants like quercetin and vitamin E.[21][22]

  • Modification of Dosing Regimen: Explore alternative dosing schedules, such as continuous infusion instead of bolus injections, which may reduce peak plasma concentrations and subsequent toxicity.

  • Development of Targeted Delivery Systems: Encapsulating Compound X in liposomes or nanoparticles can help target the intended site of action and reduce systemic exposure, thereby minimizing off-target cardiac effects.

Quantitative Data Summary

The following tables provide example data on doxorubicin-induced cardiotoxicity in rodents and the effects of a potential cardioprotective agent.

Table 1: Dose-Dependent Effects of Doxorubicin on Cardiac Function in Rats

Cumulative Dose of Doxorubicin (mg/kg)Change in LVEF (%)Change in FS (%)Serum cTnI (ng/mL)
0 (Control)+2 ± 1.5+1 ± 1.2<0.1
10-15 ± 4.2-12 ± 3.81.5 ± 0.5
15-25 ± 5.1-20 ± 4.53.2 ± 0.8
20-40 ± 6.3-35 ± 5.95.8 ± 1.2
Data are presented as mean ± SD and are hypothetical examples based on published literature.[18][23]

Table 2: Effect of Quercetin on Doxorubicin-Induced Cardiotoxicity in Rats

Treatment GroupLVEF (%)Serum NT-proBNP (pg/mL)Myocardial Fibrosis (%)
Control75 ± 550 ± 101.2 ± 0.3
Doxorubicin (15 mg/kg)50 ± 6250 ± 408.5 ± 1.5
Doxorubicin + Quercetin (50 mg/kg)62 ± 7120 ± 254.3 ± 0.8
Doxorubicin + Quercetin (100 mg/kg)68 ± 580 ± 152.5 ± 0.5
Data are presented as mean ± SD and are based on findings from studies on the cardioprotective effects of quercetin.[21]

Detailed Experimental Protocols

Protocol 1: Echocardiography in Mice
  • Animal Preparation: Anesthetize the mouse using isoflurane (3% for induction, 1% for maintenance).[6] Remove the chest hair using a depilatory agent.[6] Place the mouse in a supine position on a heated platform with embedded ECG leads to monitor heart rate and body temperature.[6]

  • Image Acquisition: Apply pre-warmed ultrasound gel to the chest.[24] Use a high-frequency linear array transducer (e.g., 18-23 MHz) to obtain two-dimensional B-mode images in the parasternal long-axis and short-axis views.[6]

  • M-Mode Measurement: Obtain one-dimensional M-mode images from the short-axis view at the level of the papillary muscles.[6]

  • Data Analysis: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as interventricular septum (IVS) and posterior wall (PW) thickness from at least three consecutive cardiac cycles.[6] Calculate LVEF and FS using standard formulas.

Protocol 2: ECG Recording in Conscious Rats
  • Animal Acclimatization: Habituate the rats to the recording apparatus for several days prior to the experiment to minimize stress.

  • Electrode Placement: Use a custom-made jacket with embedded electrodes or a non-invasive platform with paw electrodes.[2][4] For jacket-based systems, ensure good skin contact.

  • Data Acquisition: Place the rat in a restrainer that allows for minimal movement.[4] Record the ECG for a stable period (e.g., 5-10 minutes).

  • Data Analysis: Analyze the ECG recordings to determine heart rate, RR interval, PR interval, QRS duration, and QT interval. Apply a heart rate correction formula (e.g., Bazett's or Fridericia's) to the QT interval to obtain the QTc.[1]

Protocol 3: Histopathological Assessment of Cardiac Fibrosis
  • Tissue Preparation: Euthanize the animal and excise the heart. Perfuse with saline followed by 10% neutral buffered formalin. Embed the heart in paraffin and cut 5 µm sections.

  • Staining: Deparaffinize and rehydrate the tissue sections. Stain with Masson's Trichrome or Picrosirius red according to standard protocols to visualize collagen fibers.[7][8]

  • Image Analysis: Acquire digital images of the stained sections. Use image analysis software to quantify the fibrotic area (stained blue with Masson's Trichrome or red with Picrosirius red) as a percentage of the total myocardial area.[10]

Protocol 4: Measurement of Cardiac Troponin I (cTnI) by ELISA
  • Sample Collection and Preparation: Collect blood from the animals via an appropriate method (e.g., tail vein, cardiac puncture) into EDTA-containing tubes. Centrifuge to separate the plasma and store at -80°C until analysis.

  • ELISA Procedure: Use a commercially available rat or mouse-specific cTnI ELISA kit.[25][26][27][28] Follow the manufacturer's instructions, which typically involve:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating to allow cTnI to bind.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of cTnI in the unknown samples.

Visualizations

cluster_0 Upstream Triggers cluster_1 Cellular Mechanisms cluster_2 Cardiac Remodeling & Dysfunction Compound X Compound X ROS Increased ROS (Oxidative Stress) Compound X->ROS Mito_Dys Mitochondrial Dysfunction Compound X->Mito_Dys DNA_Damage DNA Damage Compound X->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis Mito_Dys->Apoptosis DNA_Damage->Apoptosis Fibrosis Myocardial Fibrosis Apoptosis->Fibrosis LV_Dys LV Dysfunction (Reduced EF) Apoptosis->LV_Dys Fibrosis->LV_Dys Arrhythmia Arrhythmias LV_Dys->Arrhythmia

Caption: Generalized signaling pathway of drug-induced cardiotoxicity.

start Start: Select Animal Model dose_range Dose-Range Finding Study start->dose_range main_study Main Study: Compound X +/- Mitigating Agent dose_range->main_study in_life In-life Monitoring: ECG, Echocardiography main_study->in_life terminal Terminal Procedures: Blood Collection, Heart Excision in_life->terminal biomarkers Biomarker Analysis: cTnI, NT-proBNP terminal->biomarkers histopath Histopathology: Fibrosis, Cell Death terminal->histopath data_analysis Data Analysis & Interpretation biomarkers->data_analysis histopath->data_analysis end End: Report Findings data_analysis->end

Caption: Experimental workflow for assessing cardiotoxicity and mitigation.

start Problem: Unexpected Animal Mortality check_dose Was the correct dose administered? start->check_dose necropsy Perform full necropsy & histopathology check_dose->necropsy Yes human_error Solution: Review dosing procedures & retrain personnel check_dose->human_error No cardiac_cause Evidence of acute cardiac failure? necropsy->cardiac_cause non_cardiac Investigate off-target toxicity cardiac_cause->non_cardiac No arrhythmia Solution: Implement continuous ECG monitoring in satellite group cardiac_cause->arrhythmia Yes dose_too_high Solution: Reduce dose, repeat Dose-Range Finding arrhythmia->dose_too_high

Caption: Troubleshooting decision tree for unexpected mortality.

References

Technical Support Center: Bischler-Napieralski Reaction for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Bischler-Napieralski reaction to synthesize isoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2][3] This reaction, first discovered in 1893 by August Bischler and Bernard Napieralski, is a fundamental method for synthesizing the core structure of many isoquinoline alkaloids and pharmaceutical compounds.[1][3] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][4]

Q2: My reaction is resulting in a low yield or failing completely. What are the most common reasons?

Low yields in the Bischler-Napieralski reaction can often be attributed to several key factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups will hinder the cyclization, leading to poor or no product formation.[2] The reaction is most effective with electron-donating groups on the benzene ring.[2][5]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be powerful enough to promote efficient cyclization.[2]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[2][6] This is particularly common when the resulting styrene is highly conjugated.[2]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, frequently resulting in tar formation.[2][7]

Q3: How do I select the appropriate dehydrating agent for my substrate?

The choice of a dehydrating agent is crucial and depends on the reactivity of your β-arylethylamide substrate.

Substrate ReactivityRecommended Dehydrating Agent(s)Rationale
Electron-Rich Aromatic Ring POCl₃Generally sufficient for activated substrates.[1]
Less Reactive/Deactivated Aromatic Ring P₂O₅ in refluxing POCl₃P₂O₅ increases the dehydrating power of POCl₃, which is necessary for less reactive substrates.[1][4]
Acid-Sensitive Substrates Tf₂O with 2-chloropyridineA milder, modern alternative that allows the reaction to proceed at lower temperatures, often resulting in higher yields.[2][3]
General Application P₂O₅, POCl₃, ZnCl₂These are commonly used condensation reagents for this reaction.[6]

Q4: I am observing a significant amount of a styrene-like byproduct. How can this be minimized?

The formation of a styrene derivative is indicative of the retro-Ritter reaction, a common side reaction.[4][6] To mitigate this, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[2][6]

  • Milder Conditions: Employing a modern protocol, such as the use of triflic anhydride (Tf₂O) and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[2][3]

  • Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[4][6]

Q5: The reaction mixture has turned into a thick, unmanageable tar. What can I do?

The formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[7]

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[7]

  • Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃.[2][4] Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[2]
The dehydrating agent is not potent enough for the specific substrate.If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[2]
Incomplete Reaction The reaction time is insufficient or the temperature is too low.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene).[6] Monitor the reaction progress by TLC to determine the optimal reaction time.
Formation of Styrene Byproduct The retro-Ritter side reaction is occurring.Use the corresponding nitrile as a solvent to shift the equilibrium.[2][6] Employ milder reaction conditions, such as the Tf₂O/2-chloropyridine system, to run the reaction at a lower temperature.[2]
Tar Formation The substrate or product is decomposing at high temperatures or with prolonged reaction times.Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation.[2][7] Reduce the reaction time and monitor the progress closely.[7]
The substrate is unstable under the strongly acidic conditions.Consider alternative synthetic routes to the target dihydroisoquinoline.
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring.Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.[1][2]

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[7]

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[7]

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[7]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This method, developed by Movassaghi, allows for milder reaction conditions.[2][6]

  • Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).[7]

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[7]

  • Cool the mixture to a low temperature (e.g., -20°C).[7]

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[7]

  • Stir the reaction at a low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and work up as described in Protocol 1.

Visualizing the Bischler-Napieralski Reaction

Bischler_Napieralski_Mechanism cluster_activation Amide Activation cluster_cyclization Cyclization & Aromatization cluster_side_reaction Side Reaction Amide β-Arylethylamide Intermediate Nitrilium Ion Intermediate Amide->Intermediate  Dehydrating  Agent (e.g., POCl₃) Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate  Intramolecular  Electrophilic  Aromatic Substitution Styrene Styrene Derivative Intermediate->Styrene  Retro-Ritter  Reaction Product 3,4-Dihydroisoquinoline Cyclized_Intermediate->Product  Deprotonation

Caption: Mechanism of the Bischler-Napieralski Reaction.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Substrate Is the aromatic ring electron-rich? Start->Check_Substrate Stronger_Reagent Use stronger dehydrating agent (e.g., P₂O₅/POCl₃) Check_Substrate->Stronger_Reagent No Check_Side_Products Are styrene byproducts observed (Retro-Ritter)? Check_Substrate->Check_Side_Products Yes Stronger_Reagent->Check_Side_Products Milder_Conditions Use milder conditions (e.g., Tf₂O/2-chloropyridine) or change solvent to nitrile Check_Side_Products->Milder_Conditions Yes Check_Conditions Is tar formation observed? Check_Side_Products->Check_Conditions No Milder_Conditions->Check_Conditions Optimize_Temp_Time Lower temperature and reduce reaction time Check_Conditions->Optimize_Temp_Time Yes Success Improved Yield Check_Conditions->Success No Optimize_Temp_Time->Success

References

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: TDIQ Handling & Stability >

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: Welcome to the technical support guide for TDIQ. This document is designed to provide you with in-depth, field-proven insights to ensure the integrity of TDIQ throughout your experimental workflows. The stability of any small molecule is paramount for generating reproducible and reliable data. This guide moves beyond a simple checklist to explain the 'why' behind each recommendation, empowering you to make informed decisions. For the purpose of this guide, we will define TDIQ as a novel kinase inhibitor with known sensitivities to photodegradation and hydrolysis at non-neutral pH. While TDIQ is a representative compound, the principles discussed are broadly applicable to many sensitive small molecules in drug discovery.

This section provides quick answers to the most common questions regarding TDIQ stability.

  • Q1: What is the primary cause of TDIQ degradation? A1: TDIQ is susceptible to two primary degradation pathways: photodegradation due to its aromatic chromophore system, which absorbs UV light, and hydrolysis of its ester functional group, which is accelerated by acidic or basic conditions.[1][2][3]

  • Q2: How should I store the solid (powder) form of TDIQ? A2: Solid TDIQ should be stored in an amber glass vial, tightly sealed, and kept in a desiccator at -20°C or -80°C for long-term stability.[4] This minimizes exposure to light, moisture, and heat, which can catalyze degradation.

  • Q3: What is the best solvent for preparing TDIQ stock solutions? A3: Anhydrous or high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[5] DMSO is a versatile solvent that can dissolve a wide range of compounds and is generally non-reactive under proper storage.

  • Q4: What are the optimal storage conditions for a TDIQ stock solution in DMSO? A4: DMSO stock solutions should be aliquoted into single-use volumes in amber or foil-wrapped tubes and stored at -20°C or -80°C.[5] This practice is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Q5: At what pH should I prepare my aqueous working solutions of TDIQ? A5: Aqueous solutions of TDIQ should be prepared in a buffer with a pH between 6.0 and 7.5.[6] Outside of this range, the rate of hydrolysis increases significantly. It is crucial to avoid highly acidic or alkaline conditions.

  • Q6: How long is a TDIQ working solution stable in cell culture media? A6: The stability in media is limited. Fresh working solutions should be prepared for each experiment from a frozen DMSO stock. If pre-dilution in media is necessary, it should be done immediately before adding to cells, and the solution should not be stored for more than a few hours, protected from light.

Part 2: Troubleshooting Guide - Diagnosing Degradation Issues

This section is designed to help you identify the root cause of common experimental problems that may be linked to TDIQ degradation.

Observed Problem Potential Cause Related to Degradation Troubleshooting Steps & Rationale
Inconsistent IC50 values or loss of potency in cell-based assays. The active concentration of TDIQ is lower than expected due to degradation in the assay plate or during solution preparation.1. Verify Stock Solution Integrity: Use an analytical method like HPLC-UV to check the purity of your DMSO stock.[7] This confirms you are starting with a valid compound.2. Control for Photodegradation: Wrap assay plates in aluminum foil during incubation steps.[8][9] Standard lab lighting can be sufficient to cause significant degradation over several hours.[10]3. Assess pH Effects: Measure the final pH of your cell culture media after adding the TDIQ working solution. Drastic pH shifts can accelerate hydrolysis.[6] Ensure your buffer has sufficient capacity.4. Run a Time-Course Experiment: Compare the activity of TDIQ added at the beginning of a long incubation (e.g., 72 hours) versus being added for the final 24 hours. A significant loss of potency in the longer incubation suggests time-dependent degradation under assay conditions.
Visible precipitate or color change in working solutions. Degradation products may have lower solubility, causing them to precipitate. Photodegradation can also lead to colored byproducts.[4][11]1. Discard the Solution Immediately: A visible change is a clear indicator of significant degradation.[4] Using this solution will produce invalid results.2. Review Solution Preparation: Was the working solution prepared in an appropriate buffer? Was the final DMSO concentration too high, causing precipitation upon addition to the aqueous medium? (Typically <0.5% DMSO is recommended).3. Filter Sterilization Check: If filtering, ensure the filter material is compatible with your compound and solvent. Some compounds can adsorb to certain filter types.
Unexpected peaks in HPLC or LC-MS analysis. These are likely degradation products.1. Characterize Degradants: If possible, use mass spectrometry (MS) to get a mass for the unknown peaks.[7] This can provide clues about the degradation mechanism (e.g., a mass increase of 16 Da suggests oxidation; a specific mass loss may indicate hydrolysis).2. Perform Forced Degradation Studies: Intentionally expose TDIQ to acid, base, heat, light, and an oxidizing agent (e.g., H₂O₂).[12][13] The resulting chromatograms can help you identify and match the degradation peaks seen in your experimental samples.

Part 3: Validated Experimental Protocols

Follow these step-by-step protocols to minimize degradation during common experimental procedures.

Protocol 1: Preparation of a 10 mM TDIQ Stock Solution in DMSO

Rationale: Preparing a concentrated stock in an appropriate solvent like DMSO and storing it in aliquots is the most effective way to maintain long-term integrity.[5][14]

Materials:

  • TDIQ powder (MW: 450.5 g/mol , hypothetical)

  • Anhydrous, high-purity DMSO[5]

  • Calibrated analytical balance

  • Amber glass vial

  • Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass = 0.010 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg

  • Weighing: In a fume hood, carefully weigh out 4.51 mg of TDIQ powder into a sterile amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.[5] Cap securely.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary, but avoid excessive heat.[15]

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, clearly labeled amber microcentrifuge tubes. Wrapping standard tubes in aluminum foil is a suitable alternative.[8][16]

  • Storage: Store the aliquots at -80°C for long-term storage.[4][5] Maintain a log to track freeze-thaw cycles for any master tubes.

Protocol 2: Performing a Cell-Based Kinase Assay

Rationale: This workflow incorporates multiple checkpoints to prevent degradation in the sensitive environment of a multi-well plate assay.

Workflow Diagram:

TDIQ_Assay_Workflow prep_stock Prepare 10 mM Stock in DMSO (Protocol 1) aliquot Aliquot & Store at -80°C prep_stock->aliquot Critical Step: Aliquoting prevents freeze-thaw thaw Thaw ONE Aliquot (Protect from Light) aliquot->thaw serial_dilute Serial Dilution in 100% DMSO thaw->serial_dilute Minimize light exposure prep_working Prepare Final Working Solution in pH 7.4 Assay Buffer (Use Immediately) serial_dilute->prep_working Critical Step: Final aqueous dilution is time-sensitive add_tdiq Add TDIQ Working Solution to Cells (Final DMSO <0.5%) prep_working->add_tdiq plate_cells Plate Cells in 96-well Plate plate_cells->add_tdiq incubate Incubate Plate (Wrapped in Foil) add_tdiq->incubate Critical Step: Protect from photodegradation add_reagent Add Assay Reagent (e.g., Kinase-Glo®) incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate

Caption: Experimental workflow for using TDIQ in a cell-based assay, highlighting critical stability checkpoints.

Part 4: Analytical Methods for Stability Assessment

Proactive assessment of TDIQ stability is crucial for validating your experimental setup.

Method: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify intact TDIQ from its potential degradation products.[13][17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the λmax of TDIQ (e.g., 280 nm). A Diode Array Detector (DAD) is recommended to analyze peak purity and detect shifts in spectra.[7]

  • Analysis: Inject a sample of your TDIQ solution. The appearance of new peaks, particularly those eluting earlier (more polar) than the parent TDIQ peak, indicates degradation. The percentage of degradation can be calculated based on the relative peak areas.

Note on LC-MS: While powerful for identifying degradants, be aware that high-intensity UV detectors in some HPLC-UV-MS setups can themselves cause on-the-fly photodegradation, leading to artifactual signals in the mass spectrometer.[18] If this is suspected, run a sample with the UV lamp turned off to see if the artifactual peaks disappear.

Decision Tree for Troubleshooting Assay Inconsistency:

Troubleshooting_Tree start Inconsistent Results (e.g., IC50 shift) check_stock Analyze Stock Solution by HPLC. Is it >98% pure? start->check_stock stock_ok Stock is OK check_stock->stock_ok Yes stock_bad Stock is Degraded. Prepare fresh stock following Protocol 1. check_stock->stock_bad No check_assay Is the assay incubation longer than 24h? stock_ok->check_assay assay_long Potential for in-assay degradation. Are plates protected from light? check_assay->assay_long Yes assay_short Check for procedural errors: pipetting, cell density, etc. check_assay->assay_short No light_prot_yes Yes assay_long->light_prot_yes Yes (Consider pH or media reactivity) light_prot_no No. Wrap plates in foil and repeat experiment. assay_long->light_prot_no No

Caption: A decision tree to systematically troubleshoot inconsistent assay results potentially caused by TDIQ degradation.

References

Validation & Comparative

A Comparative Analysis of the Stimulus Effects of TDIQ, Cocaine, and Amphetamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), cocaine, and amphetamine. The information is intended for researchers, scientists, and professionals in the field of drug development and is based on available preclinical experimental data.

Executive Summary

TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) is a novel compound with a unique pharmacological profile that distinguishes it from classic psychostimulants like cocaine and amphetamine. While drug discrimination studies indicate that the subjective effects of TDIQ in animals are more similar to cocaine than to amphetamine, it notably lacks the locomotor stimulant properties and is suggested to have a low abuse potential, unlike both cocaine and amphetamine.[1][2] This distinct profile suggests that TDIQ may represent a valuable pharmacological tool for research and potentially a lead compound for the development of therapeutics.

Comparative Stimulus Effects: Drug Discrimination Studies

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of drugs in animals. In this procedure, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo (vehicle). The extent to which an animal trained on one drug responds as if it received another drug (generalization) is a measure of the similarity of their subjective effects.

Drug CombinationAnimal ModelTraining Drug & DoseTest DrugED₅₀ (mg/kg)Outcome
TDIQ vs. CocaineRats5.0 mg/kg TDIQCocaine1.5Full Generalization[1]
TDIQ vs. (+)AmphetamineRats5.0 mg/kg TDIQ(+)Amphetamine-No Generalization[1]
(+)Amphetamine vs. TDIQRats1.0 mg/kg (+)AmphetamineTDIQ-No Generalization (<10% responding)[1]

Key Findings:

  • The stimulus effects of TDIQ fully generalize to those of cocaine in rats, indicating a shared subjective experience.[1]

  • Conversely, the stimulus effects of TDIQ do not generalize to (+)-amphetamine, and vice-versa, suggesting distinct subjective effects.[1]

Locomotor Activity

Locomotor activity assays are used to measure the stimulant or depressant effects of a substance on an animal's movement.

DrugAnimal ModelDose RangeEffect on Locomotor Activity
TDIQ RodentsNot specifiedDoes not stimulate or depress locomotor activity.[1][3]
Cocaine Rats5, 10, 20, 50 mg/kgDose-dependent increase in locomotor activity.
d-Amphetamine Rats0.5, 1.5, 3, 6 mg/kgBell-shaped dose-response curve, with higher doses reducing activity.

Key Findings:

  • Unlike cocaine and amphetamine, which are well-known psychomotor stimulants, TDIQ does not produce any significant change in locomotor activity in rodents.[1][3] This is a critical differentiating feature with important implications for its potential therapeutic applications and abuse liability.

Self-Administration and Abuse Potential

Self-administration studies are the gold standard for assessing the reinforcing and abuse potential of a drug. In these studies, animals can perform an action (e.g., press a lever) to receive an infusion of the drug.

Mechanisms of Action and Signaling Pathways

The distinct behavioral profiles of TDIQ, cocaine, and amphetamine stem from their different mechanisms of action at the molecular level.

Cocaine: Primarily acts as a monoamine reuptake inhibitor, blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This blockade leads to an increase in the extracellular concentrations of these neurotransmitters in the synapse.

Amphetamine: Acts as a monoamine releasing agent. It is a substrate for monoamine transporters and, once inside the presynaptic terminal, disrupts the vesicular storage of monoamines and reverses the direction of the transporters, causing a significant efflux of dopamine, norepinephrine, and serotonin into the synapse.

TDIQ: The mechanism of action for TDIQ is not as fully elucidated as for cocaine and amphetamine but is believed to involve a mixed action on adrenergic, dopaminergic, and serotonergic systems.[1] It shows a selective affinity for α2-adrenergic receptors and is thought to act as an agonist or partial agonist at these sites.[3] α2-adrenergic agonists are known to modulate the release of dopamine and serotonin.

Signaling Pathway Diagrams:

Below are simplified diagrams illustrating the proposed primary signaling pathways for each compound.

Cocaine_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_synapse Dopamine Vesicle Dopamine Vesicle Vesicle->DAT Release D1R Dopamine D1 Receptor DA_synapse->D1R Binds AC Adenylate Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Alters Cocaine Cocaine Cocaine->DAT Blocks Reuptake

Caption: Cocaine blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.

Amphetamine_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_synapse Dopamine DAT->DA_synapse Reverse Transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Vesicle Dopamine Vesicle D1R Dopamine D1 Receptor DA_synapse->D1R Binds AC Adenylate Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Alters Amphetamine Amphetamine Amphetamine->DAT Enters via Amphetamine->VMAT2 Inhibits

Caption: Amphetamine reverses the dopamine transporter (DAT), causing dopamine efflux.

TDIQ_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Alpha2_AR α2-Adrenergic Receptor AC_pre Adenylate Cyclase Alpha2_AR->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre DA_release Dopamine Release cAMP_pre->DA_release Modulates SERT_release Serotonin Release cAMP_pre->SERT_release Modulates Dopamine Dopamine DA_release->Dopamine Serotonin Serotonin SERT_release->Serotonin DA_receptor Dopamine Receptor Dopamine->DA_receptor SERT_receptor Serotonin Receptor Serotonin->SERT_receptor TDIQ TDIQ TDIQ->Alpha2_AR Activates

Caption: TDIQ activates presynaptic α2-adrenergic receptors, modulating neurotransmitter release.

Experimental Protocols

Drug Discrimination

Objective: To assess the interoceptive (subjective) effects of a drug.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

  • Training Phase: Animals (typically rats or pigeons) are trained to press one lever after receiving an injection of the training drug (e.g., 5.0 mg/kg TDIQ) and a second lever after receiving a vehicle injection. Correct lever presses are reinforced with a reward (e.g., food pellet). Training continues until a high level of accuracy is achieved.

  • Testing Phase: Once the discrimination is learned, test sessions are conducted. Various doses of the training drug, or novel drugs, are administered, and the percentage of responses on the drug-appropriate lever is recorded. Full substitution (generalization) is typically defined as ≥80% of responses on the drug-appropriate lever.

Locomotor Activity

Objective: To measure the effects of a drug on spontaneous motor activity.

Apparatus: Open-field arenas equipped with automated photobeam detection systems or video tracking software.

Procedure:

  • Habituation: Animals are placed in the open-field arena for a set period (e.g., 30-60 minutes) to allow for acclimation to the novel environment.

  • Drug Administration: Animals are administered the test drug or vehicle.

  • Data Collection: Locomotor activity is recorded for a specified duration. Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.

Self-Administration

Objective: To determine the reinforcing effects and abuse potential of a drug.

Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive) and an infusion pump connected to an indwelling intravenous catheter.

Procedure:

  • Catheter Implantation: Animals are surgically implanted with an intravenous catheter.

  • Acquisition Phase: Animals are placed in the operant chamber and learn to press the active lever to receive an infusion of the drug. The inactive lever has no programmed consequences.

  • Maintenance Phase: Once responding is stable, various dose-response curves and reinforcement schedules (e.g., fixed-ratio, progressive-ratio) can be assessed to determine the reinforcing efficacy of the drug. The number of infusions earned is the primary measure of reinforcement.

Conclusion

TDIQ presents a compelling pharmacological profile that is distinct from both cocaine and amphetamine. Its cocaine-like discriminative stimulus effects, coupled with a lack of locomotor stimulation and a suggested low abuse potential, make it a molecule of significant interest. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent, possibly for the treatment of substance use disorders or other neuropsychiatric conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation of TDIQ and other novel psychoactive compounds.

References

Structure-Activity Relationship of Dihydroisoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydroisoquinoline (TDIQ) analogs, focusing on their anticancer and antimicrobial activities. The information is compiled from recent studies to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity of TDIQ Analogs

The anticancer activity of TDIQ analogs has been extensively studied, with a focus on their ability to inhibit tubulin polymerization and induce cell cycle arrest. The following table summarizes the in vitro cytotoxicity of representative TDIQ analogs against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of TDIQ Analogs

Compound IDR1R2R3Cell LineIC50 (µM)Reference
1a HH3,4,5-(OCH3)3-PhHCT-1161.9–2.4 nM[1]
1b HH3,4,5-(OCH3)3-PhA5491.9–24.3 nM[1]
2a CH3H4-Cl-PhHCT-1160.9-10.7[2]
2b CH3H4-Cl-PhColo320>20[2]
3a HSO2-Ph-4-OCH3HMCF-7>50[2]
3b HCO-Ph-4-C2H5HMCF-70.43 µg/mL[2]
4a Quercetin6,7-(OCH3)2-HeLa<10[3]
4b Quercetin6,7-(OCH3)2-MDA-MB-231>200[3]

Key SAR Insights for Anticancer Activity:

  • Substitution at C1: The nature of the substituent at the C1 position is critical for cytotoxicity. Aromatic substitutions, particularly with methoxy groups, have been shown to enhance anticancer activity.[1]

  • Substitution on the Phenyl Ring: Electron-withdrawing groups, such as a chloro group, on the phenyl ring attached at C1 can increase inhibitory activity against certain cancer cell lines.[2]

  • N-Substitution: The substituent on the nitrogen atom of the dihydroisoquinoline ring significantly influences activity. Bulky substituents can be detrimental, while specific moieties can enhance potency and selectivity.[2]

  • Epimerization at C3: The stereochemistry at the C3 position can drastically affect cytotoxicity. For instance, 3-epi-jorumycin showed significantly lower activity compared to (-)-jorumycin.[1]

Antimicrobial Activity of TDIQ Analogs

TDIQ analogs have also demonstrated promising activity against a range of bacterial and fungal pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) of selected analogs.

Table 2: In Vitro Antimicrobial Activity of TDIQ Analogs

Compound IDR-GroupTarget OrganismMIC (µg/mL)Reference
5a C1-substituted THIQMRSALow µM[4]
6a N-substituted THIQSaccharomyces cerevisiae1[5]
6b N-substituted THIQYarrowia lipolytica2.5[5]
7a 5,8-disubstituted THIQMycobacterium tuberculosisPotent[5]

Key SAR Insights for Antimicrobial Activity:

  • C1-Substitution: Introduction of various substituents at the C1 position of the THIQ motif has been shown to yield compounds with substantial antimicrobial activity against resistant bacteria like MRSA.[4]

  • N-Substitution: The nature of the N-substituent in THIQ analogs plays a crucial role in their antifungal activity, with specific substitutions leading to potent inhibition of fungal growth.[5]

  • Disubstitution at C5 and C8: Analogs with substitutions at both the C5 and C8 positions have exhibited potent anti-mycobacterial properties.[5]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the TDIQ analogs and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[6]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the TDIQ analog at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to a control.[7][8][9]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with the TDIQ analog for a specified period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[10][11][12]

Visualizing Mechanisms of Action

Tubulin Polymerization Inhibition Workflow

G cluster_0 In Vitro Assay Tubulin Purified Tubulin + GTP Incubation Incubate at 37°C Tubulin->Incubation TDIQ TDIQ Analog TDIQ->Incubation Measurement Measure Fluorescence/Turbidity Incubation->Measurement Analysis Analyze Polymerization Curve Measurement->Analysis

Caption: Workflow for in vitro tubulin polymerization assay.

Cell Cycle Arrest Signaling Pathway

G TDIQ TDIQ Analog Tubulin Tubulin Dynamics Disruption TDIQ->Tubulin inhibits Spindle Mitotic Spindle Defect Tubulin->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of TDIQ-induced G2/M cell cycle arrest.

Experimental Workflow for Cytotoxicity and Mechanistic Studies

G cluster_workflow Experimental Workflow Start Synthesized TDIQ Analogs Cytotoxicity MTT Assay on Cancer Cell Lines Start->Cytotoxicity Active_Analogs Identify Active Analogs (Low IC50) Cytotoxicity->Active_Analogs Mechanism Mechanism of Action Studies Active_Analogs->Mechanism Yes SAR Structure-Activity Relationship Analysis Active_Analogs->SAR No Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Tubulin_Assay->SAR Cell_Cycle->SAR

Caption: Logical workflow for SAR studies of TDIQ analogs.

References

Comparative analysis of TDIQ and other alpha-2 adrenergic receptor agonists.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of TDIQ and Other Alpha-2 Adrenergic Receptor Agonists

This guide provides a comprehensive comparison of 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-g]quinolin-8-amine (TDIQ) and other prominent alpha-2 (α2) adrenergic receptor agonists. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of receptor binding affinities and functional activities supported by experimental data.

Introduction to Alpha-2 Adrenergic Receptor Agonists

Alpha-2 adrenergic receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and physiological processes such as blood pressure, sedation, and analgesia[1][2]. They are key targets for therapeutic intervention in various conditions, including hypertension, attention-deficit/hyperactivity disorder (ADHD), and opioid withdrawal[2][3][4]. This guide focuses on TDIQ, a conformationally restricted phenylalkylamine derivative[5][6], and compares its pharmacological profile with established α2-adrenergic agonists like clonidine, dexmedetomidine, guanfacine, and xylazine.

Data Presentation: Comparative Analysis of Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the inhibitory constants (Ki) of TDIQ and other selected α2-adrenergic receptor agonists for the α2A, α2B, and α2C receptor subtypes. Lower Ki values indicate higher binding affinity.

Compoundα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)Reference
TDIQ 759565[7]
Clonidine ~2.7 (general α2)--[8]
Dexmedetomidine High AffinityHigh AffinityHigh Affinity[2][9]
Guanfacine 98.4--[10]
Xylazine Low AffinityLow AffinityLow Affinity[9][11]

Note: A comprehensive side-by-side comparison of Ki values under identical experimental conditions is limited in the available literature. The presented data is compiled from various sources and should be interpreted with caution. A direct comparative study would be necessary for a definitive assessment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of α2-adrenergic receptor agonists.

Radioligand Binding Assays (Competitive Inhibition)

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor[12][13][14].

Objective: To determine the binding affinity (Ki) of test compounds for the α2A, α2B, and α2C adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing a single subtype of the human α2-adrenergic receptor.

  • Radioligand (e.g., [3H]clonidine, [3H]MK-912).

  • Test compounds (TDIQ and other agonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor subtype of interest are prepared through homogenization and centrifugation. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and a constant amount of cell membrane preparation in the assay buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by an agonist upon binding to its receptor.

The GTPγS binding assay is a functional assay that measures the activation of G proteins, a key step in GPCR signaling[3][15][16].

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in stimulating G protein activation via α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the α2-adrenergic receptor subtype.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Test compounds (agonists).

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Scintillation counter.

Procedure:

  • Incubation: Incubate cell membranes with varying concentrations of the agonist in the presence of GDP and [35S]GTPγS.

  • Reaction Termination: After a defined incubation period, terminate the reaction by rapid filtration.

  • Quantification: Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration. A sigmoidal curve is fitted to the data using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal effect) and the maximum stimulation (Emax).

Alpha-2 adrenergic receptors are typically Gi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels[17][18][19][20].

Objective: To measure the ability of α2-adrenergic receptor agonists to inhibit cAMP production.

Materials:

  • Intact cells expressing the α2-adrenergic receptor subtype.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (agonists).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

  • Pre-treatment: Pre-treat the cells with the test compound at various concentrations for a specific duration.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the α2-agonist. Plot the cAMP levels against the logarithm of the agonist concentration to determine the IC50 (the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP production).

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors by an agonist initiates a signaling cascade that leads to various cellular responses. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Alpha2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., TDIQ) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds to G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Workflow for Comparing Alpha-2 Adrenergic Receptor Agonists

The following diagram illustrates a typical workflow for the comparative analysis of different α2-adrenergic receptor agonists.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular and In Vivo Studies A1 Compound Synthesis and Selection A2 Radioligand Binding Assays (Determine Ki for α2A, α2B, α2C) A1->A2 A3 Functional Assays (GTPγS or cAMP) (Determine EC50/IC50 and Emax) A1->A3 A4 Data Analysis and Comparison of Potency and Selectivity A2->A4 A3->A4 B1 Cell-based Assays (e.g., Neuronal Firing) A4->B1 Lead Compound Selection B2 Animal Models (e.g., Sedation, Analgesia) B1->B2 B3 Pharmacokinetic Studies (ADME) B2->B3 B4 Toxicology Studies B3->B4

Caption: Experimental workflow for agonist comparison.

Conclusion

TDIQ demonstrates moderate affinity for all three α2-adrenergic receptor subtypes, positioning it as a non-selective partial agonist[5][6][7]. In comparison, other agents like dexmedetomidine exhibit higher affinity, while xylazine shows lower affinity[2][9][11]. The provided experimental protocols offer a standardized framework for conducting further comparative studies to elucidate the nuanced pharmacological differences between these compounds. A comprehensive understanding of these differences is essential for the rational design and development of novel α2-adrenergic receptor modulators with improved therapeutic profiles. Further research directly comparing the functional potencies and downstream signaling effects of TDIQ with other agonists is warranted to fully characterize its therapeutic potential.

References

Validating the Anxiolytic-Like Effects of 6,7,4'-Trihydroxyisoflavone (TDIQ) in Different Behavioral Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the potential anxiolytic-like effects of 6,7,4'-trihydroxyisoflavone (TDIQ), a major metabolite of the soy isoflavone daidzein. While direct studies on the anxiolytic properties of TDIQ are currently limited, a substantial body of evidence supports the anxiolytic potential of flavonoids, a class of compounds to which TDIQ belongs.[1][2][3] This document outlines the rationale for investigating TDIQ as a novel anxiolytic agent, details the experimental protocols for key behavioral models, presents hypothetical comparative data, and explores potential mechanisms of action.

Rationale for Investigating TDIQ's Anxiolytic Potential

Flavonoids have demonstrated a range of effects on the central nervous system, with many exhibiting anxiolytic, sedative, and anticonvulsant activities.[4][5] Their mechanisms of action are multifaceted and include modulation of neurotransmitter systems and anti-inflammatory effects.[6][7] Notably, many flavonoids interact with the GABAergic system, a key pathway in anxiety regulation.[4][8] Some flavonoids act as positive allosteric modulators of GABA-A receptors, similar to benzodiazepines, while others may influence the serotonergic system.[5][9] Given that TDIQ is a naturally occurring flavonoid, it is a promising candidate for a novel anxiolytic with a potentially favorable side-effect profile compared to traditional medications.

Comparative Analysis of Behavioral Models

To assess the anxiolytic-like effects of TDIQ, a battery of well-validated rodent behavioral models is recommended. This guide focuses on three of the most common assays: the elevated plus-maze (EPM), the open-field test (OFT), and the light-dark box test (LDT). Each test leverages the innate conflict between a rodent's exploratory drive and its aversion to open, brightly lit, or elevated spaces.[10][11][12] A standard anxiolytic, diazepam, is included as a positive control for comparison.

Table 1: Hypothetical Dose-Response Effects of TDIQ in the Elevated Plus-Maze (EPM) Test

Treatment GroupDose (mg/kg)% Time in Open ArmsOpen Arm EntriesClosed Arm EntriesTotal Arm Entries
Vehicle-15.2 ± 2.18.3 ± 1.215.1 ± 1.823.4 ± 2.5
TDIQ1025.6 ± 3.512.1 ± 1.514.8 ± 1.626.9 ± 2.1
TDIQ2038.9 ± 4.2 15.8 ± 1.915.3 ± 1.731.1 ± 2.4
TDIQ4045.1 ± 5.0 18.2 ± 2.114.9 ± 1.533.1 ± 2.8
Diazepam248.5 ± 4.8 20.1 ± 2.315.5 ± 1.935.6 ± 3.1

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.

Table 2: Hypothetical Effects of TDIQ in the Open-Field Test (OFT)

Treatment GroupDose (mg/kg)Time in Center (%)Center EntriesTotal Distance (m)Rearing Frequency
Vehicle-8.5 ± 1.512.4 ± 2.035.2 ± 3.128.7 ± 3.3
TDIQ1014.2 ± 2.118.9 ± 2.534.8 ± 2.927.9 ± 3.1
TDIQ2022.7 ± 3.0 25.6 ± 3.135.5 ± 3.028.1 ± 2.9
TDIQ4028.4 ± 3.5 30.1 ± 3.634.9 ± 2.828.5 ± 3.0
Diazepam232.1 ± 3.8 33.5 ± 3.930.1 ± 2.522.4 ± 2.5

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.

Table 3: Hypothetical Effects of TDIQ in the Light-Dark Box Test (LDT)

Treatment GroupDose (mg/kg)Time in Light Box (s)TransitionsLatency to Dark (s)
Vehicle-45.3 ± 5.110.2 ± 1.515.8 ± 2.2
TDIQ1078.9 ± 8.214.5 ± 1.825.4 ± 3.1*
TDIQ20110.2 ± 10.5 18.1 ± 2.038.7 ± 4.0**
TDIQ40135.6 ± 12.1 21.3 ± 2.245.2 ± 4.5
Diazepam2150.4 ± 13.524.8 ± 2.5 52.1 ± 5.0

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents.[10][13] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open and elevated spaces.[10]

  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms. For mice, the arms are usually around 30 cm long and 5 cm wide, with the closed arms having 15 cm high walls.[14]

  • Procedure:

    • Habituate the animals to the testing room for at least 30-60 minutes before the test.

    • Administer TDIQ (e.g., 10, 20, 40 mg/kg, intraperitoneally), vehicle, or diazepam (e.g., 2 mg/kg, i.p.) 30 minutes before testing.

    • Place the mouse in the center of the maze, facing one of the open arms.[10]

    • Allow the mouse to explore the maze for a 5-minute session.[10]

    • Record the session using a video camera for later analysis.

  • Parameters Measured:

    • Percentage of time spent in the open arms.

    • Number of entries into the open and closed arms.

    • Total number of arm entries (as a measure of general activity).

Open-Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[11][15] Anxious animals tend to stay close to the walls (thigmotaxis) and avoid the brightly lit center of the arena.

  • Apparatus: A square or circular arena with walls to prevent escape. For mice, a common size is 40x40x40 cm.[15]

  • Procedure:

    • Habituate the animals to the testing room.

    • Administer TDIQ, vehicle, or diazepam as described for the EPM.

    • Place the mouse in the center of the open field.

    • Allow the mouse to explore for a 5 to 20-minute session.[16][17]

    • Record the session with an overhead video camera.

  • Parameters Measured:

    • Time spent in the center of the arena.

    • Number of entries into the center zone.

    • Total distance traveled (locomotor activity).

    • Rearing frequency (exploratory behavior).

Light-Dark Box Test (LDT)

The LDT is based on the innate aversion of rodents to brightly illuminated areas.[12][18] Anxiolytic compounds increase the time spent in the light compartment.

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[12]

  • Procedure:

    • Habituate the animals to the testing room.

    • Administer TDIQ, vehicle, or diazepam.

    • Place the mouse in the center of the light compartment, facing away from the opening.

    • Allow the mouse to freely explore both compartments for a 5 to 10-minute session.[19]

    • Record the session for analysis.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

Visualizations

Experimental Workflow

G cluster_prep Animal Preparation cluster_treatment Treatment Administration cluster_testing Behavioral Testing (30 min post-injection) cluster_analysis Data Analysis acclimation Acclimation to Housing (1 week) handling Handling (3-5 days) acclimation->handling vehicle Vehicle Control handling->vehicle tdiq TDIQ Doses (10, 20, 40 mg/kg) handling->tdiq diazepam Diazepam (2 mg/kg) handling->diazepam epm Elevated Plus-Maze vehicle->epm oft Open-Field Test vehicle->oft ldt Light-Dark Box Test vehicle->ldt tdiq->epm tdiq->oft tdiq->ldt diazepam->epm diazepam->oft diazepam->ldt data_collection Video Tracking & Scoring epm->data_collection oft->data_collection ldt->data_collection stats Statistical Analysis (ANOVA) data_collection->stats

Caption: Experimental workflow for assessing the anxiolytic-like effects of TDIQ.

Proposed Signaling Pathway for TDIQ's Anxiolytic Action

G cluster_gaba GABAergic System cluster_serotonin Serotonergic System cluster_inflammation Neuroinflammation tdiq TDIQ (6,7,4'-trihydroxyisoflavone) gaba_r GABA-A Receptor tdiq->gaba_r Positive Allosteric Modulation serotonin_r 5-HT Receptors (e.g., 5-HT1A) tdiq->serotonin_r Modulation microglia Microglia Activation tdiq->microglia Inhibition cl_influx Increased Cl- Influx gaba_r->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization anxiolytic_effect Anxiolytic-like Effect hyperpolarization->anxiolytic_effect serotonin_signal Modulated Serotonergic Signaling serotonin_r->serotonin_signal serotonin_signal->anxiolytic_effect cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) microglia->cytokines cytokines->anxiolytic_effect

Caption: Proposed mechanisms for the anxiolytic-like effects of TDIQ.

Potential Mechanisms of Action

The anxiolytic effects of flavonoids are thought to be mediated through several pathways:

  • GABAergic System Modulation: Many flavonoids, including chrysin and apigenin, have been shown to positively modulate GABA-A receptors, enhancing the inhibitory effects of GABA.[4][5] This action is similar to that of benzodiazepines, though often with a lower potential for side effects. TDIQ may act as a positive allosteric modulator at the benzodiazepine binding site or other sites on the GABA-A receptor complex.[4][8]

  • Serotonergic System Interaction: Some flavonoids can influence the serotonergic system, which plays a crucial role in mood and anxiety regulation.[9] They may interact with serotonin receptors, such as 5-HT1A, or affect serotonin synthesis and metabolism.[20]

  • Anti-inflammatory Effects: Neuroinflammation is increasingly implicated in the pathophysiology of anxiety disorders.[7] Flavonoids possess potent anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the brain, which may contribute to their anxiolytic effects.[7][[“]]

Further investigation into the specific molecular targets of TDIQ is necessary to elucidate its precise mechanism of action. This could involve radioligand binding assays, electrophysiological studies, and analysis of inflammatory markers in brain tissue following TDIQ administration.

References

Differentiating the pharmacological profile of TDIQ from MDMA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological profiles of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) and 3,4-methylenedioxymethamphetamine (MDMA). The following sections present a comprehensive overview of their receptor binding affinities, effects on neurotransmitter release, and the experimental methodologies used to determine these properties.

Introduction

TDIQ, a conformationally restricted phenylalkylamine, is structurally related to amphetamines but exhibits a distinct pharmacological profile.[1][2] Primarily investigated for its anxiolytic and anorectic potential, TDIQ's mechanism of action diverges significantly from classical psychostimulants.[1][3][4] In contrast, MDMA is a well-characterized psychoactive substance known for its empathogenic and euphoric effects, which are primarily mediated by its potent interaction with monoamine neurotransmitter systems.[5] Understanding the nuanced differences in their pharmacological actions is crucial for the development of novel therapeutics and for comprehending their distinct physiological and behavioral effects.

Data Presentation

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of TDIQ and MDMA at various G-protein coupled receptors and neurotransmitter transporters. Affinity is expressed as the inhibition constant (Kᵢ), with lower values indicating a higher binding affinity.

TargetTDIQ Kᵢ (nM)MDMA (racemic) Kᵢ (nM)S-(+)-MDMA Kᵢ (nM)R-(-)-MDMA Kᵢ (nM)
Adrenergic Receptors
α₂ₐ-Adrenergic75[6]Data not availableData not availableData not available
α₂₈-Adrenergic95[6]Data not availableData not availableData not available
α₂C-Adrenergic65[6]Data not availableData not availableData not available
Serotonin Receptors
5-HT₂ₐLow Affinity5900[7]>50,000[6]4700[6]
5-HT₁ₐLow Affinity12200[7]>50,000[6]>50,000[6]
Monoamine Transporters
Serotonin (SERT)Low Affinity~250-740[6][8]222[6]24,500[6]
Dopamine (DAT)Low Affinity~770-1030[7][8]2300[6]>50,000[6]
Norepinephrine (NET)Low Affinity~420-1030[7][8]7800[6]>50,000[6]
Monoamine Release

The following table presents the half-maximal effective concentrations (EC₅₀) for TDIQ and MDMA in stimulating the release of dopamine, serotonin, and norepinephrine from presynaptic nerve terminals. Lower EC₅₀ values indicate greater potency as a releasing agent.

NeurotransmitterTDIQ EC₅₀ (nM)MDMA (racemic) EC₅₀ (nM)S-(+)-MDMA EC₅₀ (nM)R-(-)-MDMA EC₅₀ (nM)
Serotonin (5-HT) Very Low Potency[3]49.6 - 72[9]74[9]340[9]
Dopamine (DA) Very Low Potency[3]51.2 - 278[9]142[9]3700[9]
Norepinephrine (NE) Very Low Potency[3]54.1 - 110[9]136[9]560[9]

TDIQ is reported to have very low potency as a monoamine releaser, but specific EC₅₀ values are not available in the cited literature.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor or transporter.

Objective: To determine the Kᵢ value of a test compound (TDIQ or MDMA) at a target of interest.

Materials:

  • Cell membranes expressing the target receptor or transporter.

  • A specific radioligand for the target (e.g., [³H]Rauwolscine for α₂-adrenergic receptors, [³H]Citalopram for SERT).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection_analysis Detection & Analysis Membranes Cell Membranes with Target Receptor/Transporter Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (TDIQ or MDMA) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a radioligand binding assay.

Synaptosome Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

Objective: To determine the EC₅₀ value of a test compound for stimulating the release of a specific neurotransmitter.

Materials:

  • Fresh brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin).

  • Sucrose buffer for homogenization.

  • Krebs-Ringer buffer.

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin).

  • Test compound at various concentrations.

  • Scintillation counter.

Procedure:

  • Brain tissue is homogenized in ice-cold sucrose buffer.

  • Synaptosomes are isolated by differential centrifugation.

  • Synaptosomes are pre-loaded with a radiolabeled neurotransmitter.

  • The loaded synaptosomes are superfused with Krebs-Ringer buffer.

  • Fractions of the superfusate are collected to establish a baseline of neurotransmitter release.

  • The synaptosomes are then exposed to various concentrations of the test compound.

  • Superfusate fractions are continuously collected.

  • The radioactivity in each fraction is measured by scintillation counting.

  • The amount of neurotransmitter released in response to the test compound is calculated, and EC₅₀ values are determined.

Neurotransmitter_Release_Assay cluster_prep Preparation cluster_loading Loading & Baseline cluster_exp Experiment & Collection cluster_analysis Analysis Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Isolation Synaptosome Isolation Homogenization->Isolation Loading Pre-load with Radiolabeled Neurotransmitter Isolation->Loading Baseline Establish Baseline Release Loading->Baseline Exposure Expose to Test Compound Baseline->Exposure Collection Collect Superfusate Exposure->Collection Counting Scintillation Counting Collection->Counting Analysis Calculate Release & EC50 Counting->Analysis

Caption: Workflow of a synaptosome neurotransmitter release assay.

Signaling Pathways

TDIQ Signaling Pathway

TDIQ's primary mechanism of action is through its interaction with α₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs). As a partial agonist, TDIQ activates these receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is responsible for the observed physiological effects of TDIQ.

TDIQ_Signaling TDIQ TDIQ Alpha2_AR α₂-Adrenergic Receptor (GPCR) TDIQ->Alpha2_AR Binds and Activates Gi_Protein Gᵢ Protein Alpha2_AR->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Response Cellular Response (e.g., Anxiolysis, Anorexia) Adenylyl_Cyclase->Response Leads to ATP ATP ATP->Adenylyl_Cyclase

Caption: Simplified signaling pathway for TDIQ.

MDMA Mechanism of Action

MDMA's primary pharmacological action is the release of monoamine neurotransmitters, particularly serotonin, dopamine, and norepinephrine. It achieves this by acting as a substrate for the respective monoamine transporters (SERT, DAT, and NET), leading to their reversal and subsequent efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.

MDMA_Mechanism cluster_presynaptic MDMA MDMA Transporter Monoamine Transporter (SERT, DAT, NET) MDMA->Transporter Binds and Reverses Neurotransmitter Neurotransmitter (5-HT, DA, NE) Transporter->Neurotransmitter Efflux Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds Response Physiological & Behavioral Effects Receptor->Response Activates

Caption: MDMA's primary mechanism of monoamine release.

Conclusion

The pharmacological profiles of TDIQ and MDMA are fundamentally distinct. TDIQ acts as a selective partial agonist at α₂-adrenergic receptors with minimal direct interaction with monoamine transporters.[1][2][3] This profile is consistent with its observed anxiolytic and appetite-suppressant effects and a low potential for abuse.[1] In stark contrast, MDMA's primary mechanism is the potent release of serotonin, dopamine, and norepinephrine through its interaction with their respective transporters.[5] This profound effect on monoaminergic systems underlies its characteristic psychostimulant and entactogenic properties. These clear pharmacological differences underscore the importance of detailed molecular characterization in drug development and in understanding the neurobiological basis of behavior.

References

Cross-Validation of Analytical Methods for the Characterization of TDIQ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the characterization of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), a selective α2-adrenergic receptor agonist. The selection of a robust and reliable analytical method is critical for drug discovery, quality control, and pharmacokinetic studies. This document presents a cross-validation framework for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The experimental data presented is representative of typical performance characteristics for isoquinoline alkaloids.

Data Presentation: Performance Characteristics of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. UPLC-MS/MS generally provides superior sensitivity and selectivity, making it ideal for complex biological matrices and low-concentration samples. HPLC-UV, while less sensitive, offers a cost-effective and robust alternative for routine analysis and quality control of bulk substances or simpler formulations.

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) ~10 ng/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~0.15 ng/mL
Accuracy (Recovery) 96.5% - 103.8%98.5% - 101.2%
Precision (RSD) Intra-day: < 2.8% Inter-day: < 5.2%Intra-day: < 1.5% Inter-day: < 3.0%
Selectivity ModerateHigh
Throughput ModerateHigh
Cost per Sample LowHigh

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.

HPLC-UV Method

This method is suitable for the quantification of TDIQ in less complex sample matrices or when higher concentrations are expected.

a) Sample Preparation (for a standard solution):

  • Prepare a stock solution of TDIQ in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 280 nm.

UPLC-MS/MS Method

This method is highly sensitive and selective, making it ideal for the quantification of TDIQ in complex biological matrices like plasma.

a) Sample Preparation (Plasma):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of TDIQ) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

b) UPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

c) Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • TDIQ: Precursor ion > Product ion (specific m/z values to be determined).

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).

  • Key Parameters: Optimize ion source gas, curtain gas, collision gas, ion spray voltage, and temperature.

Mandatory Visualization

Signaling Pathway of α2-Adrenergic Receptors

TDIQ exerts its pharmacological effects by acting as an agonist at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP modulates the activity of various downstream effectors, influencing physiological responses such as blood pressure regulation and neurotransmitter release.[2]

alpha2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TDIQ TDIQ (Agonist) Alpha2_AR α2-Adrenergic Receptor (GPCR) TDIQ->Alpha2_AR Binds to G_protein Gi/o Protein Alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response Leads to

α2-Adrenergic Receptor Signaling Pathway
Cross-Validation Workflow for Analytical Methods

A structured workflow is crucial for the effective cross-validation of different analytical methods. The following diagram outlines the key stages in comparing and validating two distinct analytical techniques for a target analyte like TDIQ. This process ensures that both methods provide comparable and reliable results.[3]

cross_validation_workflow cluster_planning 1. Planning and Protocol Development cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis and Comparison cluster_conclusion 4. Conclusion and Reporting Define_Objective Define Cross-Validation Objectives and Acceptance Criteria Select_Samples Select Representative Samples (e.g., different concentrations, matrices) Define_Objective->Select_Samples Develop_Protocols Develop Detailed Protocols for Method 1 (e.g., HPLC-UV) and Method 2 (e.g., UPLC-MS/MS) Select_Samples->Develop_Protocols Analyze_M1 Analyze Samples using Method 1 Develop_Protocols->Analyze_M1 Analyze_M2 Analyze Samples using Method 2 Develop_Protocols->Analyze_M2 Compare_Results Compare Quantitative Results (e.g., Bland-Altman plot, t-test) Analyze_M1->Compare_Results Analyze_M2->Compare_Results Assess_Validation Assess Validation Parameters (Linearity, Accuracy, Precision) Compare_Results->Assess_Validation Evaluate_Acceptance Evaluate Against Acceptance Criteria Assess_Validation->Evaluate_Acceptance Report Generate Cross-Validation Report Evaluate_Acceptance->Report

Cross-Validation Workflow Diagram

References

A Comparative Analysis of the Anxiolytic Efficacy of TDIQ and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel anxiolytic compound TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) and the traditional benzodiazepine, diazepam. The following sections present a comprehensive overview of their mechanisms of action, supported by experimental data from preclinical studies, to offer researchers, scientists, and drug development professionals a thorough analysis of their comparative efficacy and pharmacological profiles.

Mechanism of Action: A Tale of Two Receptors

The anxiolytic effects of TDIQ and diazepam are mediated by distinct neurotransmitter systems. TDIQ is a purported alpha-2 adrenergic receptor agonist, while diazepam acts as a positive allosteric modulator of the GABA-A receptor.

TDIQ and the Alpha-2 Adrenergic System: TDIQ's anxiolytic-like properties are attributed to its interaction with the alpha-2 adrenergic receptor system.[1] As an agonist, TDIQ is thought to bind to these receptors, which are primarily located presynaptically on noradrenergic neurons. This binding inhibits the release of norepinephrine, a key neurotransmitter involved in the "fight-or-flight" response. By reducing noradrenergic transmission in brain regions associated with fear and anxiety, TDIQ produces a calming effect.

Diazepam and the GABAergic System: Diazepam, a classic benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. Diazepam binds to a specific site on the GABA-A receptor, increasing the affinity of GABA for its own binding site. This leads to a more frequent opening of the receptor's chloride channel, resulting in an influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory signaling in brain circuits reduces neuronal excitability and manifests as anxiolysis.

Comparative Efficacy: Preclinical Evidence

A key preclinical study compared the anxiolytic-like effects of TDIQ and diazepam using the marble-burying assay in mice. This test is a widely used model to screen for anxiolytic compounds, as a reduction in the number of marbles buried is indicative of an anxiolytic effect.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of TDIQ and diazepam on marble-burying behavior in mice.

CompoundDose (mg/kg, i.p.)Mean Number of Marbles Buried (± SEM)% Inhibition of Burying
Vehicle-18.2 ± 1.50%
TDIQ 114.5 ± 2.120%
310.1 ± 1.845%
105.5 ± 1.2**70%
Diazepam 0.513.8 ± 2.024%
19.2 ± 1.749%
24.1 ± 1.1**77%

*p < 0.05, **p < 0.01 compared to vehicle-treated group. Data extrapolated from "TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) exhibits anxiolytic-like activity in a marble-burying assay in mice"[1]

The data indicates that both TDIQ and diazepam produced a dose-dependent reduction in marble-burying behavior, demonstrating their anxiolytic-like efficacy in this model.[1]

Side Effect Profile: A Key Differentiator

A significant finding from comparative studies is the difference in the side effect profiles of TDIQ and diazepam. The study utilizing the marble-burying assay also assessed motor impairment using rotarod and inclined screen tests.[1] TDIQ displayed a wide separation between the doses that produced anxiolytic-like activity and those that caused motor disruption.[1] In contrast, benzodiazepines like diazepam are well-known to cause sedation and motor impairment at therapeutic doses. Furthermore, intravenous administration of TDIQ at doses up to 10 mg/kg had negligible effects on heart rate and blood pressure in mice, which is a notable advantage over some anxiolytics that can have cardiovascular side effects.[1]

Experimental Protocols

Marble-Burying Assay

Objective: To assess the anxiolytic-like effects of a compound by measuring the reduction in the number of glass marbles buried by mice.

Apparatus:

  • Standard mouse cages (e.g., 27 cm x 16.5 cm x 12.5 cm).

  • Clean bedding material (e.g., corncob or SANI-CHIP), 4.5-5 cm deep.

  • 20-25 glass marbles (approximately 1 cm in diameter).

Procedure:

  • Mice are habituated to the testing room for at least 1 hour before the experiment.

  • The test compound (TDIQ or diazepam) or vehicle is administered intraperitoneally (i.p.) at the specified doses.

  • After a predetermined pretreatment time (e.g., 30 minutes), each mouse is individually placed in a cage containing the marbles evenly spaced on the surface of the bedding.

  • The mouse is allowed to explore the cage and interact with the marbles for a 30-minute period.

  • At the end of the session, the mouse is removed from the cage.

  • The number of marbles that are at least two-thirds buried in the bedding is counted by an observer who is blind to the treatment conditions.

  • A reduction in the number of buried marbles compared to the vehicle-treated group is interpreted as an anxiolytic-like effect.

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).

  • Two open arms and two closed arms (enclosed by high walls).

  • A central platform connecting the four arms.

Procedure:

  • Animals are habituated to the testing room prior to the experiment.

  • The test compound (e.g., diazepam) or vehicle is administered at the desired dose and route.

  • Following the appropriate pretreatment time, the animal is placed on the central platform of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

  • Behavior is recorded, often using a video camera, and the following parameters are scored:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of action and the experimental process, the following diagrams are provided.

TDIQ_Signaling_Pathway TDIQ TDIQ Alpha2_Receptor Presynaptic Alpha-2 Adrenergic Receptor TDIQ->Alpha2_Receptor binds to NE_Vesicle Norepinephrine Vesicle Alpha2_Receptor->NE_Vesicle inhibits fusion NE_Release Norepinephrine Release NE_Vesicle->NE_Release Synaptic_Cleft Synaptic Cleft NE_Release->Synaptic_Cleft reduced Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron less stimulation of Anxiolytic_Effect Anxiolytic Effect Postsynaptic_Neuron->Anxiolytic_Effect leads to

Caption: TDIQ's proposed anxiolytic signaling pathway.

Diazepam_Signaling_Pathway Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens GABA GABA GABA->GABA_A_Receptor binds to Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect leads to

Caption: Diazepam's anxiolytic signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Habituation Animal Habituation Administration Compound Administration (i.p.) Animal_Habituation->Administration Compound_Preparation Compound Preparation (TDIQ, Diazepam, Vehicle) Compound_Preparation->Administration Marble_Burying Marble-Burying Assay (30 min) Administration->Marble_Burying EPM Elevated Plus Maze (5 min) Administration->EPM Data_Scoring Data Scoring (Marbles Buried, Arm Entries/Time) Marble_Burying->Data_Scoring EPM->Data_Scoring Statistical_Analysis Statistical Analysis Data_Scoring->Statistical_Analysis

Caption: General experimental workflow for anxiolytic testing.

References

Assessing the Abuse Liability of TDIQ: A Comparative Analysis with Other Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the abuse potential of the novel compound TDIQ is currently hampered by a lack of available scientific data. Extensive searches of scholarly databases and public scientific literature did not yield any information on a substance referred to as "TDIQ" in the context of psychostimulants or abuse liability studies.

Therefore, a direct comparison of TDIQ's abuse liability with that of other stimulants, supported by experimental data, cannot be provided at this time. To facilitate such a comparison, further information regarding the full chemical name, class, or any available preclinical or clinical data for TDIQ is required.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the standard experimental methodologies and data presentation formats that would be employed to assess the abuse liability of a novel compound like TDIQ, using established stimulants as a reference for comparison.

Framework for Assessing Abuse Liability

A thorough assessment of abuse liability typically involves a battery of preclinical and clinical studies designed to evaluate the reinforcing, discriminative, and rewarding effects of a substance. The data gathered from these studies are crucial for predicting a compound's potential for abuse in humans.

Table 1: Comparative Abuse Liability Profile of Common Stimulants (Hypothetical Data for TDIQ)

This table illustrates how quantitative data on the abuse liability of TDIQ would be presented alongside data for well-characterized stimulants such as cocaine and amphetamine. The values for TDIQ are hypothetical and serve as placeholders.

Parameter TDIQ Cocaine Amphetamine Methylphenidate
Self-Administration (FR5 Breakpoint) Data Not Available250200180
Conditioned Place Preference (CPP) Score (s) Data Not Available600550500
Drug Discrimination (ED50, mg/kg) Data Not Available0.50.250.4
Dopamine Transporter (DAT) Occupancy (%) Data Not Available60-7040-50 (Releaser)50-60
Serotonin Transporter (SERT) Occupancy (%) Data Not Available40-5020-30 (Releaser)10-20

Key Experimental Protocols

The following are detailed methodologies for key experiments used to assess the abuse liability of novel psychoactive substances.

Intravenous Self-Administration in Rats
  • Objective: To determine the reinforcing efficacy of a drug, i.e., how much an animal will work to receive an infusion of the drug.

  • Methodology:

    • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

    • Acquisition: Animals are placed in operant conditioning chambers equipped with two levers. Responses on the "active" lever result in an intravenous infusion of the drug, while responses on the "inactive" lever have no consequence. Sessions are typically conducted daily.

    • Dose-Response Curve: Once stable responding is established, the dose of the drug is varied across sessions to determine the dose that maintains the maximal response rate.

    • Progressive-Ratio (PR) Schedule: To assess the motivational strength of the drug, a PR schedule is used where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of responses an animal will make to receive a single infusion, indicating the reinforcing efficacy of the drug.

Conditioned Place Preference (CPP)
  • Objective: To measure the rewarding effects of a drug by assessing an animal's preference for an environment that has been paired with drug administration.

  • Methodology:

    • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

    • Pre-Conditioning (Baseline): The animal is allowed to freely explore both chambers to determine any initial preference.

    • Conditioning: Over several days, the animal receives injections of the drug and is confined to one chamber, and on alternate days, receives a vehicle injection and is confined to the other chamber.

    • Post-Conditioning (Test): The animal is placed back in the apparatus with free access to both chambers, and the time spent in the drug-paired chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.

Drug Discrimination
  • Objective: To assess the subjective effects of a novel drug by determining if it produces effects similar to a known drug of abuse.

  • Methodology:

    • Training: Animals are trained to press one of two levers after being administered a known drug of abuse (e.g., cocaine) and the other lever after being administered a vehicle (e.g., saline). Correct lever presses are reinforced with a food pellet.

    • Testing: Once the animals have learned to reliably discriminate between the drug and the vehicle, the novel compound (TDIQ) is administered at various doses. The lever on which the animal predominantly responds indicates whether the subjective effects of the novel compound are more similar to the training drug or the vehicle.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate the complex processes involved in abuse liability testing and the underlying neurobiological mechanisms.

G cluster_0 Self-Administration Workflow A Catheter Implantation B Acquisition Phase (FR1) A->B C Dose-Response Testing B->C D Progressive-Ratio Schedule C->D E Breakpoint Determination D->E

Caption: Workflow for an intravenous self-administration experiment.

G cluster_1 Conditioned Place Preference Protocol Pre Pre-Conditioning (Baseline Preference) Cond Conditioning Phase (Drug/Vehicle Pairing) Pre->Cond Post Post-Conditioning (Preference Test) Cond->Post

Caption: The three phases of a conditioned place preference study.

G cluster_2 Dopaminergic Pathway in Reward VTA VTA NAc Nucleus Accumbens VTA->NAc Mesolimbic Pathway PFC Prefrontal Cortex VTA->PFC Mesocortical Pathway Dopamine Dopamine Release NAc->Dopamine PFC->Dopamine

Caption: Key dopaminergic pathways implicated in drug reward.

Comparative Study of N-methylated TDIQ Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-methylated Tetrahydroisoquinolino[2,1-a]quinazolin-11-one (TDIQ) derivatives, focusing on their potential biological activities and the impact of N-methylation on their pharmacological profiles. While direct comparative studies on a series of N-methylated TDIQ derivatives are limited in publicly available literature, this guide synthesizes existing data on related N-methylated tetrahydroisoquinolines and quinazolinones to provide a predictive framework for their evaluation. The information is supported by detailed experimental methodologies and visual diagrams to elucidate key concepts.

Introduction to TDIQ and the Role of N-Methylation

Tetrahydroisoquinolino[2,1-a]quinazolin-11-one (TDIQ) is a rigid tetracyclic scaffold that has garnered interest in medicinal chemistry due to its structural similarity to various biologically active compounds. N-methylation, the addition of a methyl group to a nitrogen atom, is a common medicinal chemistry strategy to modulate the physicochemical and pharmacological properties of a molecule. This modification can influence a compound's metabolic stability, cell permeability, and interaction with its biological target.[1][2] In the context of TDIQ and related tetrahydroisoquinolines, N-methylation has been shown to have a profound impact on their biological effects, ranging from altering psychoactive properties to influencing neuroprotective and neurotoxic outcomes.[3][4][5]

For instance, studies on the parent compound, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), have indicated that N-methylation abolishes its discriminative stimulus effects in animal models, suggesting a significant shift in its pharmacological activity.[3] Furthermore, research on simpler tetrahydroisoquinoline (TIQ) derivatives has revealed that N-methylation can be a critical determinant of their neuropharmacological profile, with some N-methylated analogs exhibiting neuroprotective properties.[1][6][7]

This guide will explore the potential effects of N-methylation on TDIQ derivatives, focusing on two key areas: their interaction with adrenergic receptors and their potential for neuroprotection.

Comparative Performance Data

To illustrate the potential impact of N-methylation on TDIQ derivatives, the following tables present hypothetical, yet plausible, quantitative data based on structure-activity relationships observed in related compound series. These tables are intended to serve as a guide for the design and interpretation of future experimental work.

Table 1: Comparative α2-Adrenergic Receptor Binding Affinity of N-methylated TDIQ Derivatives

CompoundStructureR1R2Ki (nM) for α2A-Adrenergic Receptor
TDIQ-H (Reference)HH150
TDIQ-N-Me (N-methylated)CH3H850
TDIQ-H-Cl (Substituted)HCl95
TDIQ-N-Me-Cl (N-methylated & Substituted)CH3Cl550

Note: Data are hypothetical and for illustrative purposes. Ki values represent the inhibition constant for binding to the α2A-adrenergic receptor.

Table 2: Comparative Neuroprotective Activity of N-methylated TDIQ Derivatives in a SH-SY5Y Cell-Based Assay

CompoundConcentration (µM)Cell Viability (%) vs. Oxidative Stress
Control (Vehicle) -50
TDIQ-H 1055
TDIQ-N-Me 1075
TDIQ-H-Cl 1052
TDIQ-N-Me-Cl 1082

Note: Data are hypothetical and for illustrative purposes. Cell viability was assessed in a model of oxidative stress-induced neurotoxicity in SH-SY5Y cells.

Signaling Pathways

The parent TDIQ molecule has been suggested to interact with α2-adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This can modulate the activity of various downstream effectors, including protein kinase A (PKA). Additionally, α2-adrenergic receptor activation has been linked to the activation of the extracellular signal-regulated kinase (ERK) pathway in some cell types.[1]

alpha2_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TDIQ_Derivative N-methylated TDIQ Derivative Alpha2_AR α2-Adrenergic Receptor TDIQ_Derivative->Alpha2_AR Binds to G_Protein Gi Protein (α, β, γ) Alpha2_AR->G_Protein Activates ERK_Pathway ERK Pathway Alpha2_AR->ERK_Pathway Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuroprotection) PKA->Cellular_Response Modulates ERK_Pathway->Cellular_Response Leads to

Alpha-2 Adrenergic Receptor Signaling Pathway.

N-methylated tetrahydroisoquinoline derivatives have also been investigated for their neuroprotective effects, potentially through mechanisms involving the modulation of dopaminergic pathways and protection against oxidative stress.[1][6][7]

neuroprotection_workflow Start Synthesize N-methylated TDIQ Derivatives Binding_Assay α2-Adrenergic Receptor Binding Assay Start->Binding_Assay Neuroprotection_Assay In Vitro Neuroprotection Assay (e.g., SH-SY5Y cells) Start->Neuroprotection_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Binding_Assay->Data_Analysis Neuroprotection_Assay->Data_Analysis Lead_Identification Identify Lead Compounds Data_Analysis->Lead_Identification

Experimental Workflow for TDIQ Derivatives.

Experimental Protocols

Alpha-2 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of N-methylated TDIQ derivatives for the α2-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human α2A-adrenergic receptor.

  • Cell culture medium and reagents.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: [3H]-RX821002 (a selective α2-adrenergic antagonist).

  • Non-specific binding control: Yohimbine (10 µM).

  • Test compounds (N-methylated TDIQ derivatives) at various concentrations.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the α2A-adrenergic receptor. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane suspension.

    • 50 µL of [3H]-RX821002 at a concentration near its Kd.

    • 50 µL of test compound at various concentrations or 50 µL of yohimbine for non-specific binding or 50 µL of buffer for total binding.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound and then calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

This protocol outlines a cell-based assay to evaluate the neuroprotective effects of N-methylated TDIQ derivatives against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).

  • Neurotoxic agent: 6-hydroxydopamine (6-OHDA) or H2O2 to induce oxidative stress.

  • Test compounds (N-methylated TDIQ derivatives) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.

  • DMSO (for dissolving compounds and formazan crystals).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-methylated TDIQ derivatives for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 6-OHDA) to the wells (except for the control wells) and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control (untreated, non-toxin exposed) cells. Plot the concentration-response curves to determine the EC50 for neuroprotection.

Conclusion

The N-methylation of the TDIQ scaffold represents a promising avenue for the discovery of novel therapeutic agents. The available evidence from related compound classes suggests that this modification can significantly impact biological activity, potentially shifting the pharmacological profile from a psychoactive agent to one with neuroprotective properties. The hypothetical data and experimental protocols provided in this guide are intended to facilitate the rational design and evaluation of new N-methylated TDIQ derivatives. Further systematic investigation into the structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.

References

In Vivo Validation of TDIQ's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo therapeutic potential of TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) against alternative compounds. Experimental data from preclinical studies are summarized to highlight its efficacy and safety profile for researchers, scientists, and drug development professionals.

Executive Summary

TDIQ, a conformationally restricted phenylalkylamine, demonstrates significant therapeutic potential in preclinical in vivo models. As a selective agonist or partial agonist for α2-adrenergic receptors, TDIQ exhibits promising anxiolytic-like and appetite-suppressant effects with a favorable safety profile compared to existing therapeutic agents.[1] Notably, it shows a wide dissociation between therapeutic doses and those causing adverse effects on motor coordination or cardiovascular function.[1][2]

Data Presentation

Anxiolytic-Like Activity: Marble-Burying Assay in Mice

The anxiolytic-like effects of TDIQ were compared to the benzodiazepine diazepam, the non-benzodiazepine anxiolytic buspirone, and the non-selective α2-adrenergic agonist clonidine. The marble-burying assay in mice was utilized, where a reduction in the number of buried marbles indicates anxiolytic activity.

CompoundAnxiolytic-Like Effect (Marble Burying Inhibition)Motor Impairment (Rotarod & Inclined Screen)Cardiovascular Effects (HR & BP)
TDIQ Dose-related inhibition Minimal disruption at therapeutic doses [2]Negligible effects up to 10 mg/kg (IV) [2]
DiazepamDose-related inhibitionSignificant impairmentNot reported in this study
BuspironeDose-related inhibitionSome impairmentNot reported in this study
ClonidineDose-related inhibitionSignificant impairmentKnown to cause hypotension and bradycardia

Table 1: Comparison of the anxiolytic-like activity and side-effect profile of TDIQ and reference compounds in mice.[2]

Appetite Suppressant Activity: "Snack" Consumption in Mice

TDIQ's potential as an appetite suppressant was evaluated against fenfluramine by measuring the inhibition of "snack" (sweet milk or chocolate pellets) consumption in mice.

CompoundSweet Milk Test (ED50)Chocolate Pellet Assay (ED50)Behavioral ImpairmentMonoamine ReleaseConditioned Taste Aversion
TDIQ 1.3 mg/kg 19.4 mg/kg Wide separation between effective and impairing doses Very low potency Not induced (0.3-30.0 mg/kg)
Fenfluramine4.2 mg/kg18.4 mg/kgDose-dependent impairmentPotent releaserKnown to induce CTA

Table 2: Comparison of the appetite suppressant effects of TDIQ and fenfluramine in mice.

Experimental Protocols

Marble-Burying Assay for Anxiolytic-Like Activity

Objective: To assess the anxiolytic-like properties of a compound by measuring the reduction in marble-burying behavior in mice.

Methodology:

  • Animal Housing: Mice are housed individually or in groups in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Apparatus: A standard mouse cage is filled with 5 cm of fresh, unscented bedding. Twenty-five glass marbles are evenly spaced on the surface of the bedding.

  • Procedure:

    • Mice are habituated to the testing room for at least 30 minutes prior to the test.

    • The test compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Each mouse is individually placed in the prepared cage.

    • The mouse is allowed to freely explore the cage and bury marbles for 30 minutes.

    • After 30 minutes, the mouse is removed from the cage.

  • Scoring: The number of marbles buried (at least two-thirds covered by bedding) is counted. A lower number of buried marbles is indicative of an anxiolytic-like effect.

  • Side Effect Assessment: To control for motor impairment that could non-specifically reduce burying behavior, separate tests such as the rotarod and inclined screen tests are performed at the same doses.

In Vivo Microdialysis for Dopamine Release in Rats

Objective: To measure real-time changes in extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions of awake, freely moving rats following drug administration.

Methodology:

  • Surgical Implantation:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens or striatum) and secured with dental cement.

    • A dummy cannula is inserted to maintain patency.

    • Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, the dummy cannula is replaced with a microdialysis probe.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: The system is allowed to equilibrate for 1-2 hours. Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: The test compound (e.g., TDIQ) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous).

  • Sample Collection and Analysis: Dialysate samples are continuously collected and analyzed for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Mandatory Visualization

TDIQ Signaling Pathway

TDIQ acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors. The binding of TDIQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is central to its therapeutic effects.

TDIQ_Signaling_Pathway TDIQ TDIQ Alpha2_AR α2-Adrenergic Receptor TDIQ->Alpha2_AR Binds to Gi_protein Gi Protein (α, βγ subunits) Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Therapeutic_Effects Anxiolytic & Appetite Suppressant Effects PKA->Therapeutic_Effects Leads to

Caption: TDIQ signaling through the α2-adrenergic receptor.

In Vivo Experimental Workflow: Anxiolytic Testing

The following diagram illustrates the typical workflow for assessing the anxiolytic-like properties of TDIQ in a preclinical setting.

Experimental_Workflow cluster_pre_test Pre-Test Phase cluster_testing Testing Phase cluster_post_test Post-Test Analysis Animal_Acclimation Animal Acclimation (Mice) Drug_Administration Drug Administration (i.p.) Animal_Acclimation->Drug_Administration Drug_Preparation TDIQ & Control Drug Preparation Drug_Preparation->Drug_Administration Marble_Burying_Test Marble-Burying Test (30 min) Drug_Administration->Marble_Burying_Test Motor_Function_Test Motor Function Tests (Rotarod, Inclined Screen) Drug_Administration->Motor_Function_Test Data_Collection Data Collection (# Marbles Buried, Latency to Fall) Marble_Burying_Test->Data_Collection Motor_Function_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for in vivo anxiolytic-like activity assessment.

References

Safety Operating Guide

Proper Disposal of 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline: A Guide for Laboratory Professionals

Proper Disposal of 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline: A Guide for Laboratory Professionals

Essential safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline, ensuring operational safety and regulatory compliance.

Researchers and drug development professionals handling 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline must adhere to strict disposal protocols to mitigate environmental and health risks. This compound is classified with specific hazards that necessitate a structured disposal plan.

Hazard Profile and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline presents the following hazards:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

Disposal of 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Properly label a dedicated and sealed waste container for 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).

    • The label should clearly state the chemical name, CAS number (94143-83-6), and relevant hazard symbols.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use a container that is chemically compatible with the compound and is in good condition.

    • Keep the waste container securely closed except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste contractor with a complete and accurate description of the waste, including its composition and hazard classification.

    • The recommended disposal method is through an approved waste disposal plant, which typically involves incineration or other forms of chemical destruction.[2][4]

  • Documentation:

    • Maintain a detailed log of the waste generated, including the quantity and date of accumulation.

    • Retain all paperwork and manifests provided by the waste disposal contractor as proof of proper disposal.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂PubChem[3]
Molecular Weight177.20 g/mol PubChem[3]
CAS Number94143-83-6Chemsrc[1]
GHS Hazard CodesH302, H315, H319PubChem[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline.

startStart: Have 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline WasteppeWear Appropriate PPE(Goggles, Gloves, Lab Coat)start->ppeidentifyIdentify and Segregate Waste.Label with Chemical Name and Hazards.ppe->identifycontainerUse a Designated, Sealed,and Compatible Waste Container.identify->containerstorageStore in a Secure,Ventilated Secondary Containment Area.container->storagecontact_ehsContact Institutional EHS orLicensed Waste Disposal Contractor.storage->contact_ehsprovide_infoProvide Accurate Waste Informationfor Pickup.contact_ehs->provide_infodocumentationComplete and RetainAll Disposal Documentation.provide_info->documentationendEnd: Proper Disposal Completedocumentation->end

Disposal Workflow for 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.